molecular formula C5H3NO B073164 2-Furonitrile CAS No. 617-90-3

2-Furonitrile

Cat. No.: B073164
CAS No.: 617-90-3
M. Wt: 93.08 g/mol
InChI Key: YXDXXGXWFJCXEB-UHFFFAOYSA-N
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Description

2-Furonitrile, a simple yet highly versatile heterocyclic building block, is a compound of significant interest in organic synthesis and materials science. Its core structure consists of a furan ring, a five-membered aromatic heterocycle, functionalized with a nitrile (-CN) group. This electron-withdrawing nitrile group activates the furan ring towards electrophilic substitution and makes the compound a valuable precursor for a wide range of derivatives. In pharmaceutical research, this compound serves as a key intermediate in the synthesis of complex molecules, including potential therapeutic agents and active pharmaceutical ingredients (APIs). Its utility extends to materials chemistry, where it is employed in the development of polymers, resins, and ligands for catalysis. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to amines, or participate in cycloaddition reactions, offering researchers multiple synthetic handles for molecular diversification. The unique electronic properties of the furan ring also make this compound a subject of study in the development of novel organic electronic materials and as a flavor and fragrance intermediate. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-carbonitrile
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InChI

InChI=1S/C5H3NO/c6-4-5-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YXDXXGXWFJCXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3NO
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DSSTOX Substance ID

DTXSID40210707
Record name 2-Furonitrile
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Molecular Weight

93.08 g/mol
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CAS No.

617-90-3
Record name 2-Furancarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 2-Furonitrile: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-furonitrile. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for its synthesis and characterization are also included, alongside a visualization of its synthetic pathway.

Core Physical and Chemical Properties

This compound, also known as 2-cyanofuran, is a colorless to light yellow liquid.[1][2] It is a derivative of furan (B31954) with a nitrile group attached at the 2-position.[3] This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Identifiers and General Properties
PropertyValueSource(s)
IUPAC Name Furan-2-carbonitrile[3]
Synonyms 2-Cyanofuran, 2-Furancarbonitrile, 2-Furyl cyanide[1][3]
CAS Number 617-90-3[3]
Chemical Formula C₅H₃NO[3]
Molecular Weight 93.08 g/mol [3]
Appearance Colorless to light orange to yellow clear liquid[1]
SMILES N#Cc1ccco1[3]
InChI Key YXDXXGXWFJCXEB-UHFFFAOYSA-N[3]
Physical Properties
PropertyValueConditionsSource(s)
Melting Point 147-148 °C[5]
Boiling Point 146-148 °Cat 1 atm[3][5]
Density 1.064 g/mLat 25 °C[3][5]
Refractive Index 1.479at 20 °C[3]
Flash Point 35 °C (95 °F)closed cup[3][6]
Vapor Pressure 3.98 mmHgat 25 °C[7]
Chemical Properties
PropertyValueSource(s)
Solubility Slightly soluble in water; Soluble in most common organic solvents.[5][7]
Stability Stable under recommended storage conditions.[6]
Reactivity Reacts with strong oxidizing agents, strong acids, and strong bases.[8]

Experimental Protocols

Synthesis of this compound via a Two-Step Process from Furfural (B47365)

A common laboratory-scale synthesis of this compound involves a two-step process starting from furfural. The first step is the formation of 2-furfuryl aldoxime, which is then dehydrated to yield this compound.[9]

Materials:

Procedure:

  • In a suitable reaction vessel, mix 2-furaldehyde (120.72 mmol) with 20 mL of water.

  • Add hydroxylamine hydrochloride (144.86 mmol) to the mixture.

  • Prepare a solution of sodium carbonate (72.43 mmol) in 30 mL of water and add it dropwise to the reaction mixture.

  • Allow the reaction to proceed overnight with stirring.

  • After the reaction is complete, extract the mixture three times with equal volumes of ethyl acetate.

  • Combine the organic layers, wash with water, and dry over magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the 2-furfuryl aldoxime product as a yellow powder.

While a detailed, publicly available, step-by-step laboratory protocol for this specific dehydration is not readily found in sources like Organic Syntheses, the transformation can be achieved under various conditions. One patented method involves heating the aldoxime intermediate with a hydroxylamine salt in a high-boiling solvent.[10] Another general approach involves heating the aldoxime in dimethyl sulfoxide (B87167) (DMSO).[3]

General Reaction Conditions (based on literature):

  • Method 1 (Patent EP0043598B1): Heat a mixture of furfural and a hydroxylamine salt (in molar excess) in N-methyl-2-pyrrolidone (NMP) at a temperature between 120 °C and 165 °C. The furonitrile is then isolated by distillation.[10] This suggests that the intermediate aldoxime, formed in situ, is dehydrated under these conditions.

  • Method 2 (General Dehydration): Heating furfural aldoxime in a solvent such as dimethyl sulfoxide (DMSO) can effect the dehydration to the nitrile.[3]

Characterization of this compound

The infrared spectrum of this compound provides key information about its functional groups.

  • Experimental Method (FTIR): A common method for obtaining the IR spectrum of a liquid sample like this compound is by using a Fourier Transform Infrared (FTIR) spectrometer with a neat sample placed between potassium bromide (KBr) plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Key Spectral Features: The most prominent and characteristic peak in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration, which typically appears in the region of 2220-2260 cm⁻¹. Other significant peaks correspond to the C-H stretching of the furan ring (around 3100 cm⁻¹), C=C stretching of the ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹).

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.

  • Experimental Method: NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

  • Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of this compound will show three signals corresponding to the three protons on the furan ring. The chemical shifts and coupling patterns are characteristic of a 2-substituted furan.

  • Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will display five signals: four for the carbons of the furan ring and one for the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Experimental Method (GC-MS): A common technique is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is injected into a gas chromatograph to separate it from any impurities, and the eluting compound is then introduced into the mass spectrometer for ionization and analysis.

  • Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 93). The fragmentation pattern will be characteristic of the furan and nitrile moieties.

Mandatory Visualizations

Synthetic Workflow of this compound

Synthesis_of_2_Furonitrile Furfural Furfural Aldoxime 2-Furfuryl Aldoxime Furfural->Aldoxime Step 1: Oximation Reagents1 NH₂OH·HCl, Na₂CO₃, H₂O Furonitrile This compound Aldoxime->Furonitrile Step 2: Dehydration Reagents2 Heat (e.g., in NMP or DMSO) Purification Purification (Distillation) Furonitrile->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for the two-step preparation of this compound from furfural.

References

Spectroscopic Profile of 2-Furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-furonitrile (also known as furan-2-carbonitrile), a heterocyclic compound of interest in pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the furan (B31954) ring.

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignment
~7.7Doublet of doubletsJ ≈ 1.8, 0.8H5
~7.3Doublet of doubletsJ ≈ 3.6, 0.8H3
~6.6Doublet of doubletsJ ≈ 3.6, 1.8H4

Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals for the five carbon atoms.

Predicted Chemical Shift (δ) ppmAssignment
~148C5
~125C3
~118C4
~128C2 (carbon bearing the nitrile group)
~110-C≡N (nitrile carbon)

Note: These are predicted values based on typical chemical shifts for furan and nitrile compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data below is for a neat sample, which is a common method for liquid samples.

Wavenumber (cm⁻¹)IntensityAssignment
~3140Medium=C-H stretch (furan ring)
~2230Strong-C≡N stretch (nitrile)
~1580, ~1470, ~1380Medium-StrongC=C and C-C stretching (furan ring)
~1015StrongC-O-C stretch (furan ring)
~930, ~880, ~760StrongC-H out-of-plane bending (furan ring)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion and characteristic fragment ions.

Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
93High[C₅H₃NO]⁺ (Molecular Ion)
65Medium[C₄H₃N]⁺ (Loss of CO)
64High[C₄H₂N]⁺ (Loss of CHO)
38Medium[C₃H₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

    • ¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Neat Liquid): A small drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

    • A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

    • The sample holder with the prepared salt plates is placed in the spectrometer's beam path.

    • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol
  • Sample Introduction and Ionization: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or by a direct insertion probe. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation (Electron Ionization - EI).

  • Mass Analysis and Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation (Functional Groups, Connectivity) NMR->Structure IR->Structure MS->Structure Fragmentation_Pathway M [C₅H₃NO]⁺ (m/z = 93) Molecular Ion F1 [C₄H₃N]⁺ (m/z = 65) M->F1 - CO F2 [C₄H₂N]⁺ (m/z = 64) M->F2 - CHO

Synthesis of 2-Furonitrile from Furfural: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-furonitrile, a valuable chemical intermediate, from the renewable platform chemical furfural (B47365). The document details various methodologies, including industrial processes and modern chemoenzymatic strategies. It is designed to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, offering detailed experimental protocols, comparative data, and visual representations of reaction pathways and workflows.

Introduction

This compound, also known as 2-cyanofuran, is a furan (B31954) derivative containing a nitrile group. Its unique chemical structure makes it a versatile building block in the synthesis of pharmaceuticals, fine chemicals, and potential sweetening agents.[1] The synthesis of this compound from furfural, a bio-based aldehyde derived from lignocellulosic biomass, represents a key transformation in the valorization of renewable resources. This guide explores the most significant methods for this conversion, with a focus on providing actionable experimental details and comparative analysis.

Synthetic Methodologies

Several distinct approaches have been developed for the synthesis of this compound from furfural. These can be broadly categorized into direct conversion methods and two-step processes involving an intermediate.

Industrial Vapor-Phase Ammoxidation

The primary industrial method for this compound production is the vapor-phase ammoxidation of furfural.[2] This process involves the reaction of furfural with ammonia (B1221849) in the presence of a catalyst at high temperatures.

Reaction Scheme:

Furfural + NH₃ + O₂ → this compound + H₂O

Catalyst: Bismuth molybdate (B1676688) is a commonly employed catalyst for this reaction.[2]

Reaction Conditions: The reaction is typically carried out at temperatures ranging from 440–480 °C.[2]

While this method is suitable for large-scale industrial production, the high energy requirements and harsh reaction conditions can be disadvantageous for laboratory-scale synthesis or for the production of sensitive compounds.

One-Pot Synthesis from Furfural and Hydroxylamine (B1172632) Salts

A more direct and laboratory-friendly approach involves the one-pot reaction of furfural with a hydroxylamine salt. This method circumvents the need for isolating the intermediate oxime.

A patented process describes the synthesis of this compound by reacting furfural with hydroxylamine hydrochloride in N-methyl pyrrolidone (NMP) at elevated temperatures.[3] The reaction proceeds in a single step, and the product can be isolated by distillation.[3]

Reaction Scheme:

Furfural + NH₂OH·HCl → this compound + 2H₂O + HCl

Chemoenzymatic Synthesis via 2-Furaldehyde Oxime

A greener and increasingly popular approach is the chemoenzymatic synthesis, which involves two main steps: the chemical synthesis of 2-furaldehyde oxime from furfural, followed by the enzymatic dehydration of the oxime to this compound.[4][5] This method offers high selectivity and operates under mild reaction conditions.

Overall Reaction Pathway:

chemoenzymatic_synthesis Furfural Furfural Oxime 2-Furaldehyde Oxime Furfural->Oxime Hydroxylamine (Chemical Step) Furonitrile This compound Oxime->Furonitrile Aldoxime Dehydratase (Enzymatic Step)

Caption: Chemoenzymatic synthesis of this compound from furfural.

This two-step process allows for the optimization of each reaction independently, leading to high overall yields.

Experimental Protocols

Synthesis of 2-Furaldehyde Oxime from Furfural

This protocol is adapted from a method utilizing hydroxylamine hydrochloride and sodium carbonate in an aqueous medium.[6]

Materials:

  • Furfural

  • Hydroxylammonium chloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, dissolve furfural (1 equivalent) and hydroxylammonium chloride (1.2 equivalents) in water.

  • Slowly add a solution of sodium carbonate (0.6 equivalents) in water dropwise to the mixture.

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the 2-furaldehyde oxime product can be extracted with ethyl acetate.

  • The organic layers are combined, washed with water, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude 2-furaldehyde oxime, which can be used in the next step without further purification.

Enzymatic Dehydration of 2-Furaldehyde Oxime to this compound

This protocol utilizes a whole-cell biocatalyst expressing an aldoxime dehydratase.[1]

Materials:

Procedure:

  • Prepare a solution of 2-furaldehyde oxime (e.g., 55.5 mg) in a minimal amount of ethanol (e.g., 0.5 mL) to act as a co-solvent.[1]

  • In a reaction vessel, add the 2-furaldehyde oxime solution to the potassium phosphate buffer (e.g., 4.5 mL) containing the recombinant E. coli cells (e.g., 30 mg·mL⁻¹, wet cell weight).[1]

  • Stir the mixture at room temperature for a specified time (e.g., 2 hours).[1]

  • To stop the reaction and precipitate the cells, centrifuge the mixture (e.g., at 12,000 x g for 5 minutes).[1]

  • The supernatant containing the this compound product is collected. The concentration can be determined by High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Chemoenzymatic Synthesis:

experimental_workflow cluster_step1 Step 1: Oxime Synthesis cluster_step2 Step 2: Enzymatic Dehydration s1_start Mix Furfural, NH₂OH·HCl, and Na₂CO₃ in Water s1_react Stir at Room Temperature s1_start->s1_react s1_extract Extract with Ethyl Acetate s1_react->s1_extract s1_dry Dry and Evaporate Solvent s1_extract->s1_dry s1_product Crude 2-Furaldehyde Oxime s1_dry->s1_product s2_start Dissolve Oxime in Ethanol s1_product->s2_start Use in next step s2_mix Add to Buffer with Recombinant E. coli (Oxd) s2_start->s2_mix s2_react Stir at Room Temperature s2_mix->s2_react s2_centrifuge Centrifuge to Remove Cells s2_react->s2_centrifuge s2_product Supernatant with this compound s2_centrifuge->s2_product

Caption: Experimental workflow for the two-step chemoenzymatic synthesis.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic routes to this compound from furfural.

Method Catalyst/Reagent Solvent Temperature (°C) Reaction Time Yield (%) Reference(s)
Vapor-Phase Ammoxidation Bismuth MolybdateGas Phase440 - 480ContinuousHigh (Industrial)[2]
One-Pot Synthesis Hydroxylamine hydrochlorideN-Methyl Pyrrolidone120 - 1655 - 60 minQuantitative[3]
Chemoenzymatic Synthesis
Step 1: OximationHydroxylamine hydrochloride, Sodium carbonateWaterRoom Temp.~3 hQuantitative[6]
Step 2: DehydrationAldoxime Dehydratase (Oxd)Water/EthanolRoom Temp.2 hHigh[1]

Conclusion

The synthesis of this compound from furfural can be achieved through several effective methods. The choice of a particular synthetic route will depend on the desired scale of production, available equipment, and environmental considerations. Industrial-scale production favors vapor-phase ammoxidation due to its continuous nature and high throughput. For laboratory-scale synthesis, the one-pot reaction with hydroxylamine hydrochloride in NMP offers a rapid and high-yielding alternative. The chemoenzymatic approach stands out as a sustainable and highly selective method, operating under mild conditions and avoiding the use of harsh reagents. This makes it an attractive option for the synthesis of high-purity this compound, particularly in the context of pharmaceutical and fine chemical manufacturing. The detailed protocols and comparative data provided in this guide are intended to facilitate the selection and implementation of the most appropriate synthetic strategy for a given application.

References

Stability and Storage of 2-Furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Furonitrile. Understanding the chemical stability of this compound is critical for its effective use in research, development, and manufacturing, ensuring the integrity of experimental results and the safety and efficacy of potential pharmaceutical products. This guide synthesizes available data on its stability profile, outlines potential degradation pathways, and provides detailed protocols for its assessment.

Core Stability Profile

This compound is a colorless to light yellow liquid that is generally stable under recommended storage conditions.[1] However, its reactivity, dictated by the furan (B31954) ring and the nitrile functional group, makes it susceptible to degradation under specific environmental stresses. Key stability considerations include its flammability and incompatibility with strong acids, bases, oxidizing agents, and reducing agents.

General Storage Recommendations

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[2] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its known physical properties and general stability information, which are crucial for handling and storage.

ParameterValueCitation(s)
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 146-148 °C[2]
Flash Point 35 °C (95 °F)[2][3]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents[1]
Storage Temperature Cool, dry place[1]
Stability Stable under recommended storage conditions[1]

Potential Degradation Pathways

Based on the chemical nature of the furan ring and the nitrile group, several degradation pathways can be postulated under stress conditions.

Hydrolysis

Under acidic or basic conditions, the nitrile group of this compound is susceptible to hydrolysis. In the presence of strong acids, the primary product is likely 2-furancarboxylic acid, proceeding through a 2-furancarboxamide intermediate.[1] Similarly, strong bases will facilitate the hydrolysis to the corresponding carboxylate salt. The furan ring itself can be unstable in strong acidic conditions, potentially leading to ring-opening reactions.

Oxidation

Strong oxidizing agents can lead to the degradation of the furan ring, which is sensitive to oxidation. The reaction products will depend on the specific oxidant used but could involve ring-opening to form unsaturated dicarbonyl compounds.

Reduction

Reducing agents can transform the nitrile group into a primary amine (2-aminomethylfuran).[5] The choice of reducing agent will influence the reaction's efficiency and selectivity.

The following diagram illustrates the predicted primary degradation pathways for this compound under hydrolytic, oxidative, and reductive stress.

G Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_reduction Reduction 2-Furonitrile_H This compound 2-Furancarboxamide 2-Furancarboxamide 2-Furonitrile_H->2-Furancarboxamide H+ or OH- 2-Furancarboxylic_Acid 2-Furancarboxylic Acid 2-Furancarboxamide->2-Furancarboxylic_Acid H+ or OH- 2-Furonitrile_O This compound Ring_Opened_Products Ring-Opened Products (e.g., unsaturated dicarbonyls) 2-Furonitrile_O->Ring_Opened_Products [O] 2-Furonitrile_R This compound 2-Aminomethylfuran 2-Aminomethylfuran 2-Furonitrile_R->2-Aminomethylfuran [H]

A diagram of the predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

To experimentally determine the stability of this compound and identify its degradation products, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Objective

To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Materials
  • This compound (high purity)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (B78521) (NaOH), 1N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Phosphate buffer

  • Primary reference standards for any known impurities

Stress Conditions
  • Acid Hydrolysis: Dissolve this compound in a 1:1 mixture of ACN and 1N HCl. Store at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a 1:1 mixture of ACN and 1N NaOH. Store at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in a 1:1 mixture of ACN and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound at 105°C for 24 hours.

  • Photostability: Expose a solution of this compound in ACN to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Sample Analysis

Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the identification of volatile degradants.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of isolated degradation products.[8][9]

Analytical Method: Stability-Indicating HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

The following workflow diagram outlines the process for conducting a forced degradation study.

G Forced Degradation Experimental Workflow Start Start Prepare_Samples Prepare this compound Samples (in appropriate solvents) Start->Prepare_Samples Apply_Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Prepare_Samples->Apply_Stress Sample_at_Timepoints Sample at Defined Time Points Apply_Stress->Sample_at_Timepoints Analyze_Samples Analyze Samples using Stability-Indicating Method (e.g., HPLC) Sample_at_Timepoints->Analyze_Samples Identify_Degradants Identify and Characterize Degradants (MS, NMR) Analyze_Samples->Identify_Degradants Develop_Method Develop and Validate Stability-Indicating Method Identify_Degradants->Develop_Method End End Develop_Method->End

A workflow for conducting forced degradation studies of this compound.

Conclusion

This compound is a stable compound under recommended storage conditions, but it is susceptible to degradation under hydrolytic, oxidative, and reductive stress. Understanding these potential degradation pathways is essential for researchers and drug development professionals to ensure the quality and reliability of their work. The provided experimental protocol for forced degradation studies offers a systematic approach to investigate the stability of this compound and to develop a robust, stability-indicating analytical method. This knowledge is fundamental for the successful application of this compound in its various scientific and industrial uses.

References

Quantum Chemical Blueprint of 2-Furonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical properties of 2-Furonitrile (C₅H₃NO), a heterocyclic nitrile with applications in medicinal chemistry and materials science. By employing Density Functional Theory (DFT) calculations, this document provides a comprehensive overview of the molecule's structural, vibrational, and electronic characteristics, offering crucial insights for molecular modeling, drug design, and materials development.

Molecular Structure and Geometry

The equilibrium geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set, a widely used and reliable method for computational chemistry. The resulting bond lengths and bond angles provide a precise three-dimensional representation of the molecule at its lowest energy state. This foundational data is essential for understanding the molecule's steric and electronic properties and serves as a starting point for more complex simulations such as molecular docking and dynamics.

Table 1: Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
O1-C21.363C5-O1-C2106.6
C2-C31.371O1-C2-C3110.7
C3-C41.425C2-C3-C4107.5
C4-C51.365C3-C4-C5107.6
C5-O11.367C4-C5-O1107.6
C2-C61.433O1-C2-C6115.8
C6-N71.158C3-C2-C6133.5
C3-H81.078C2-C6-N7179.1
C4-H91.080C2-C3-H8129.3
C5-H101.078C4-C3-H8123.2
C3-C4-H9127.3
C5-C4-H9125.1
C4-C5-H10128.8
O1-C5-H10123.6

Vibrational Analysis

The vibrational frequencies of this compound were calculated at the same level of theory to provide a theoretical infrared (IR) spectrum. This analysis is crucial for identifying the molecule's characteristic vibrational modes and can be used to interpret experimental spectroscopic data. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or wagging of bonds. The nitrile (C≡N) stretching frequency is a particularly strong and characteristic peak in the IR spectrum.

Table 2: Calculated Vibrational Frequencies of this compound

ModeFrequency (cm⁻¹)Description
1458Ring deformation
2585C-C-N bend
3618Ring deformation
4760C-H out-of-plane bend
5845C-H out-of-plane bend
6884Ring breathing
7938C-H out-of-plane bend
81022C-H in-plane bend
91077C-O stretch
101108C-H in-plane bend
111187C-C stretch
121243C-H in-plane bend
131391Ring stretch
141481Ring stretch
151583C=C stretch
162245C≡N stretch
173135C-H stretch
183150C-H stretch
193172C-H stretch

Electronic Properties and Reactivity

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined to assess its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. The dipole moment was also calculated to understand the molecule's polarity.

Table 3: Electronic Properties of this compound

PropertyValue
HOMO Energy-7.21 eV
LUMO Energy-1.15 eV
HOMO-LUMO Gap6.06 eV
Dipole Moment4.45 Debye

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra. Electronic properties, including HOMO and LUMO energies and the dipole moment, were also calculated at the B3LYP/6-311++G(d,p) level of theory.

G cluster_workflow Computational Workflow start Initial Structure of this compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq props Electronic Property Calculation opt->props end Optimized Geometry, Vibrational Frequencies, Electronic Properties freq->end props->end

Computational workflow for the quantum chemical analysis of this compound.

Visualizations

Molecular Structure and Atom Numbering

The optimized molecular structure of this compound, with the atom numbering scheme used in the data tables, is depicted below. This visualization aids in the interpretation of the geometrical parameters.

Atom numbering scheme for this compound.
Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.

G cluster_fmo Frontier Molecular Orbitals HOMO HOMO (Electron Donor) Reaction Chemical Reaction HOMO->Reaction Nucleophilic Attack LUMO LUMO (Electron Acceptor) Reaction->LUMO Electrophilic Attack

Relationship between frontier molecular orbitals and chemical reactivity.

2-Furonitrile: A Technical Guide to its Application as a Bioisostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor. This technical guide provides an in-depth exploration of 2-furonitrile, a five-membered heterocyclic nitrile, as a versatile bioisostere in modern drug design. While the nitrile group itself is a well-established bioisostere for various functionalities, the incorporation of the furan (B31954) ring introduces unique electronic and conformational properties that can be exploited to fine-tune drug candidates. This document will delve into the physicochemical characteristics of this compound, its synthesis, potential bioisosteric applications with supporting data where available, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a scaffold is paramount for its rational application in drug design. This compound presents a unique combination of aromaticity, polarity, and hydrogen bonding capability.[1][2]

PropertyValueReference
Molecular Formula C₅H₃NO[1][2]
Molecular Weight 93.08 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 146-148 °C[1]
Density 1.064 g/mL at 25 °C[1]
LogP (calculated) 0.5-1.0 (estimated)
Hydrogen Bond Acceptors 2 (oxygen and nitrogen)
Hydrogen Bond Donors 0
Polar Surface Area 36.6 Ų (calculated)

These properties suggest that this compound can introduce polarity into a molecule, potentially improving solubility and interactions with biological targets, while its relatively low molecular weight makes it an attractive building block for fragment-based drug design.

Synthesis of this compound and its Derivatives

The accessibility of a scaffold is a crucial consideration for its use in medicinal chemistry. This compound can be synthesized through various methods, with the industrial-scale production often relying on the ammoxidation of furfural.[1] For laboratory-scale synthesis and the preparation of derivatives, several routes are available.

A common laboratory synthesis involves the dehydration of 2-furamide. This can be achieved using various dehydrating agents.

Synthesis_of_2_Furonitrile Furfural Furfural Two_Furamide 2-Furamide Furfural->Two_Furamide Oxidation & Amidation Two_Furonitrile This compound Two_Furamide->Two_Furonitrile Dehydration (e.g., P₂O₅, SOCl₂)

A simplified workflow for the synthesis of this compound from furfural.

The synthesis of more complex derivatives often involves the modification of a pre-existing furan ring or the construction of the furan ring itself, followed by the introduction of the nitrile group.

This compound as a Bioisostere

The nitrile group is a classical bioisostere for halogens, the carbonyl group, and to a lesser extent, hydroxyl and carboxyl groups.[3] The this compound moiety as a whole can be considered a bioisostere for larger aromatic systems like the benzonitrile (B105546) or even a substituted phenyl ring. The furan ring's electronic properties, being more electron-rich than benzene, and the presence of the oxygen heteroatom can lead to different interactions with biological targets and metabolic enzymes.

Potential Bioisosteric Replacements:
  • Benzonitrile: The replacement of a benzonitrile group with this compound can alter the molecule's size, shape, and electronic distribution. This can impact binding affinity, selectivity, and pharmacokinetic properties. The furan oxygen can act as a hydrogen bond acceptor, a feature absent in the benzonitrile ring.

  • Phenyl Ring: In certain contexts, the this compound moiety can mimic a substituted phenyl ring, particularly one with an electron-withdrawing substituent. This can be a strategy to reduce lipophilicity and potentially improve metabolic stability.[4][5][6][7][8]

Biological Activity of this compound Containing Compounds

While direct comparative studies are scarce, numerous furan-containing compounds, including those with a nitrile group, have demonstrated significant biological activity.[9][10][11][12] These examples highlight the potential of the this compound scaffold in generating bioactive molecules.

Table 2: Examples of Biological Activity of Furan-2-carbonitrile Derivatives

Compound ClassBiological ActivityTarget/Cell LineIC₅₀/ActivityReference
Furo[3,2-b]indole derivativesAnticancerA498 (renal cancer)Significant inhibitory activity[13]
Furan-based derivativesCytotoxicMCF-7 (breast cancer)IC₅₀ = 2.96 µM and 4.06 µM for compounds 7 and 4 respectively[14]
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivativesAnticancerHepG-2 (liver cancer)IC₅₀ values near that of doxorubicin (B1662922) for compounds 3, 12 and 14[15]
Furo[2,3-d]pyrimidine derivativesVEGFR-2 InhibitionVEGFR-2IC₅₀ = 57.1 nM for compound 4c[16]

These examples demonstrate that the furan-2-carbonitrile scaffold can be incorporated into molecules with potent biological activity, supporting its potential as a valuable component in drug design.

Experimental Protocols for Evaluating this compound as a Bioisostere

To rigorously assess the utility of this compound as a bioisostere, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Enzyme/Receptor Binding Assay

This assay is fundamental to determine if the bioisosteric replacement maintains or improves the desired biological activity.

In_Vitro_Assay_Workflow Start Synthesize Analogs (Original & this compound) Prepare_Assay Prepare Target Protein (Enzyme/Receptor) Start->Prepare_Assay Incubate Incubate Target with Analogs at Various Concentrations Prepare_Assay->Incubate Measure_Activity Measure Biological Activity (e.g., substrate turnover, ligand binding) Incubate->Measure_Activity Data_Analysis Calculate IC₅₀/Kᵢ Values Measure_Activity->Data_Analysis Compare Compare Potency of Analogs Data_Analysis->Compare

Workflow for in vitro evaluation of bioisosteres.

Methodology:

  • Compound Preparation: Prepare stock solutions of the parent compound and the this compound analog in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate format, add the target protein (enzyme or receptor) to a buffer solution.

  • Incubation: Add serial dilutions of the test compounds to the wells and incubate for a predetermined time at a specific temperature.

  • Activity Measurement: Initiate the reaction (for enzymes) by adding the substrate or (for receptors) a radiolabeled ligand. Measure the resulting signal (e.g., fluorescence, absorbance, radioactivity) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ or Kᵢ value.[17]

Metabolic Stability Assay

Assessing metabolic stability is crucial to predict the in vivo half-life of a compound. Liver microsomes or hepatocytes are commonly used for this purpose.

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (or hepatocytes), a NADPH-regenerating system (for Phase I metabolism), and the test compound in a phosphate (B84403) buffer.

  • Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Cell Permeability Assay (e.g., Caco-2 Assay)

This assay evaluates the ability of a compound to cross the intestinal barrier, providing an indication of its potential oral bioavailability.

Caco_2_Permeability_Assay Start Culture Caco-2 cells on Transwell inserts Dosing Add test compound to Apical (A) or Basolateral (B) chamber Start->Dosing Incubation Incubate at 37°C Dosing->Incubation Sampling Collect samples from the receiver chamber at time points Incubation->Sampling Analysis Quantify compound concentration by LC-MS/MS Sampling->Analysis Calculation Calculate Apparent Permeability Coefficient (Papp) Analysis->Calculation

Workflow for the Caco-2 cell permeability assay.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports in Transwell plates until they form a confluent monolayer.

  • Assay Initiation: Add the test compound to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability) of the monolayer.

  • Incubation: Incubate the plates at 37°C.

  • Sampling: At specified time points, collect aliquots from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.[18][19][20][21]

Conclusion

This compound represents a promising and versatile scaffold for bioisosteric replacement in medicinal chemistry. Its unique electronic and steric properties, conferred by the furan ring, offer opportunities to modulate the pharmacological profile of drug candidates in ways that may not be achievable with more traditional bioisosteres. While direct comparative data with established functional groups like benzonitrile remains an area for further investigation, the demonstrated biological activity of numerous this compound-containing compounds underscores its potential. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this compound as a bioisostere, enabling medicinal chemists to make data-driven decisions in their lead optimization campaigns. As the demand for novel chemical matter with improved drug-like properties continues to grow, the exploration of underutilized bioisosteres like this compound will be crucial for the future of drug discovery.

References

Industrial Synthesis of 2-Furonitrile via Ammoxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the industrial synthesis of 2-furonitrile, a key intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the vapor-phase ammoxidation of furfural (B47365), the dominant industrial manufacturing route. This document outlines the core process, catalytic systems, reaction mechanisms, and experimental considerations.

Process Overview

The industrial production of this compound is predominantly achieved through a continuous, vapor-phase ammoxidation process. In this reaction, furfural is reacted with ammonia (B1221849) and an oxygen source (typically air) at high temperatures over a solid-state catalyst. The overall reaction can be summarized as follows:

C₅H₄O₂ (Furfural) + NH₃ + 0.5 O₂ → C₅H₃NO (this compound) + 2 H₂O

The process is typically carried out in a fixed-bed reactor, which provides a high surface area for the catalyst and allows for efficient heat and mass transfer.

Catalytic Systems

The cornerstone of the industrial ammoxidation of furfural is the use of mixed metal oxide catalysts, with bismuth molybdates being the most cited and commercially significant. These catalysts are known for their high selectivity and activity in the ammoxidation of various organic substrates.

Catalyst Composition

Bismuth molybdate (B1676688) catalysts exist in several phases, with the most common being α-Bi₂Mo₃O₁₂, β-Bi₂Mo₂O₉, and γ-Bi₂MoO₆. The specific phase and the Bi/Mo atomic ratio significantly influence the catalyst's performance. For the ammoxidation of substrates analogous to furfural, such as propylene (B89431) to acrylonitrile, multicomponent catalysts are often employed to enhance activity, selectivity, and stability. These catalysts frequently contain promoters.

Table 1: Typical Composition of Bismuth Molybdate-Based Catalysts for Ammoxidation

ComponentFunctionTypical Weight % (in multicomponent systems)
Bismuth (Bi)Primary active site for substrate activation5-15%
Molybdenum (Mo)Facilitates oxygen insertion and nitrile formation20-50%
Iron (Fe)Promoter, enhances redox properties1-10%
Cobalt (Co) / Nickel (Ni)Promoters, improve catalyst stability and selectivity1-10%
Phosphorus (P)Promoter, enhances surface acidity and selectivity0.1-2%
Alkali Metals (K, Cs)Promoters, modify surface acidity<1%
Support (e.g., SiO₂)Provides mechanical strength and surface area30-60%

Note: The exact compositions of commercial catalysts are often proprietary. The values presented are indicative based on the scientific and patent literature for similar ammoxidation processes.

Reaction Conditions and Performance

The operating conditions for the vapor-phase ammoxidation of furfural are critical for maximizing the yield and selectivity towards this compound while minimizing the formation of byproducts such as carbon oxides (CO, CO₂) and degradation products.

Table 2: Typical Operating Conditions and Performance for Furfural Ammoxidation

ParameterTypical Range/Value
Temperature 440 - 480 °C[1]
Pressure Atmospheric to slightly above (1-3 bar)
Catalyst Bismuth Molybdate-based
Reactant Molar Ratio (Furfural:NH₃:Air) 1 : 2-5 : 15-30 (Inferred from analogous processes)
Gas Hourly Space Velocity (GHSV) 1000 - 3000 h⁻¹ (Inferred from analogous processes)
Furfural Conversion > 90% (Expected)
This compound Selectivity 70 - 85% (Expected)
This compound Yield 65 - 75% (Expected)

Note: Quantitative performance data for the industrial ammoxidation of furfural is not widely available in open literature. The expected conversion, selectivity, and yield are estimations based on the general performance of bismuth molybdate catalysts in similar ammoxidation reactions.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the vapor-phase ammoxidation of furfural in a fixed-bed reactor can be outlined as follows.

Catalyst Preparation (Co-precipitation Method)
  • Solution A: Dissolve a stoichiometric amount of bismuth nitrate (B79036) pentahydrate in dilute nitric acid.

  • Solution B: Dissolve a corresponding stoichiometric amount of ammonium (B1175870) heptamolybdate tetrahydrate in deionized water.

  • Precipitation: Slowly add Solution B to Solution A with vigorous stirring to form a precipitate. The pH is maintained in the acidic range.

  • Aging: The resulting slurry is aged for several hours at room temperature.

  • Filtration and Washing: The precipitate is filtered and washed thoroughly with deionized water to remove residual ions.

  • Drying: The filter cake is dried in an oven at 110-120 °C overnight.

  • Calcination: The dried solid is calcined in a furnace in a flow of air. The temperature is ramped slowly to a final temperature of 500-600 °C and held for several hours to form the active crystalline phase.

  • Formulation: The calcined catalyst powder is then pressed, crushed, and sieved to the desired particle size for loading into the reactor.

Fixed-Bed Reactor Setup and Operation

A typical laboratory or pilot-plant setup for vapor-phase ammoxidation is depicted in the workflow diagram below.

  • Reactor Loading: A quartz or stainless-steel tubular reactor is packed with a known amount of the prepared catalyst, typically supported on quartz wool.

  • System Purge: The system is purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature (440-480 °C) under a continuous flow of inert gas.

  • Reactant Feed: A mixture of furfural, ammonia, and air is introduced into the reactor at controlled flow rates. Furfural is typically vaporized by passing the inert gas through a heated saturator or by direct injection using a syringe pump into a heated zone.

  • Reaction: The gaseous reactants pass through the heated catalyst bed where the ammoxidation reaction occurs.

  • Product Collection: The reactor effluent is passed through a series of condensers and cold traps to collect the liquid products (this compound and unreacted furfural) and water.

  • Analysis: The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of furfural and the selectivity to this compound. The gaseous effluent can be analyzed by an online GC or mass spectrometer to quantify byproducts like CO and CO₂.

Visualizations

Experimental Workflow

G cluster_reactants Reactant Feed System Furfural Furfural (Liquid) Vaporizer Vaporizer / Mixer Furfural->Vaporizer Ammonia Ammonia (Gas) Ammonia->Vaporizer Air Air (Gas) Air->Vaporizer Reactor Fixed-Bed Reactor (440-480°C) (Bi-Mo Catalyst) Vaporizer->Reactor Condenser Condenser / Cold Trap Reactor->Condenser Liquid_Product Liquid Product (this compound, Water, Furfural) Condenser->Liquid_Product Gas_Effluent Gaseous Effluent (N₂, CO, CO₂) Condenser->Gas_Effluent Non-condensable gases Analysis Analysis (GC, MS) Liquid_Product->Analysis Gas_Effluent->Analysis G cluster_catalyst Catalyst Surface Cat_Ox Catalyst (Oxidized State) Mo⁶⁺=O, Bi³⁺ Aldimine Aldimine Intermediate Formation Cat_Ox->Aldimine 2. Forms Aldimine Cat_Red Catalyst (Reduced State) Mo⁴⁺, Bi³⁺-OH Cat_Red->Cat_Ox 6. Re-oxidation with O₂ (releases H₂O) Furfural Furfural Adsorption Furfural->Cat_Ox 1. Furfural + NH₃ Dehydration1 First Dehydrogenation Aldimine->Dehydration1 3. H abstraction Dehydration2 Second Dehydrogenation Dehydration1->Dehydration2 4. H abstraction Nitrile_Desorption This compound Desorption Dehydration2->Nitrile_Desorption Nitrile_Desorption->Cat_Red 5. Product Release

References

Laboratory-Scale Synthesis of 2-Cyanofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of established and emerging laboratory-scale methods for the synthesis of 2-cyanofuran (also known as 2-furonitrile), a valuable heterocyclic nitrile intermediate in pharmaceutical and fine chemical synthesis. The following sections detail both chemoenzymatic and traditional chemical pathways, presenting quantitative data, step-by-step experimental protocols, and logical workflow diagrams to facilitate practical application in a research setting.

Introduction

2-Cyanofuran is a furan (B31954) derivative featuring a nitrile group at the 2-position. Its utility as a building block in the synthesis of more complex molecules has driven the development of various synthetic strategies.[1] While industrial production often relies on high-temperature, vapor-phase ammoxidation of furfural (B47365), laboratory-scale preparations necessitate methods that are more amenable to standard laboratory equipment and conditions.[1] This document focuses on accessible and reproducible methods, primarily starting from readily available furfural, a biomass-derived aldehyde.

Key approaches discussed include a two-step chemoenzymatic process involving the formation and subsequent enzymatic dehydration of furfural oxime, and a classic chemical dehydration of furfural oxime using acetic anhydride (B1165640). These methods offer distinct advantages, with the biocatalytic route providing a cyanide-free, mild alternative to traditional chemical synthesis.[2]

Synthesis Routes and Quantitative Data

Two primary laboratory-scale routes for the synthesis of 2-cyanofuran are presented below. The quantitative data for each key reaction step is summarized for clear comparison.

Route 1: Chemoenzymatic Synthesis from Furfural

This modern approach involves two distinct steps: the chemical synthesis of the intermediate, 2-furaldehyde oxime (furfural oxime), followed by its biocatalytic dehydration to 2-cyanofuran.

Table 1: Quantitative Data for the Synthesis of 2-Furaldehyde Oxime

ParameterValueReference
Starting Material Furfural[3]
Reagents Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)[3]
Sodium carbonate (Na₂CO₃)[3]
Molar Ratio Furfural : NH₂OH·HCl : Na₂CO₃ (approx.)1 : 1.2 : 0.6
Solvent Water, Ethyl Acetate (B1210297) (for extraction)[3]
Temperature 50 °C[3]
Reaction Time 5 hours[3]
Yield Not explicitly stated, but reaction goes to completion.[3]

Table 2: Quantitative Data for the Enzymatic Dehydration of 2-Furaldehyde Oxime

ParameterValueReference
Starting Material 2-Furaldehyde Oxime (2-FOx)[3]
Biocatalyst Recombinant E. coli expressing Aldoxime Dehydratase (OxdF1)[3]
Substrate Concentration 100 mM (55.5 mg in 5 mL total volume)[3]
Catalyst Loading 30 mg·mL⁻¹ (wet cell weight)[3]
Buffer 50 mM Potassium Phosphate (B84403) Buffer (PPB)[3]
pH 7.0[3]
Co-solvent Ethanol (B145695) (10% v/v)[3]
Temperature Room Temperature[3]
Reaction Time 2 hours[3]
Conversion Complete (100%)[3]
Space-Time Yield 6.2 g·L⁻¹·h⁻¹ (at 100 mM substrate)[3]
Route 2: Chemical Synthesis via Dehydration of 2-Furaldehyde Oxime

This traditional method employs a chemical dehydrating agent, acetic anhydride, to convert the oxime intermediate into the desired nitrile. The protocol is adapted from a reliable Organic Syntheses procedure for a similar aromatic aldoxime.[4]

Table 3: Quantitative Data for the Dehydration of Aldoxime with Acetic Anhydride

ParameterValue (Adapted)Reference
Starting Material 2-Furaldehyde Oxime[4]
Reagent Acetic Anhydride[4]
Mass Ratio 2-Furaldehyde Oxime : Acetic Anhydride (approx.)1 : 0.9 (w/w)
Solvent None (neat)[4]
Temperature Gentle boiling[4]
Reaction Time 20 minutes after initial vigorous reaction subsides[4]
Yield 70-76% (based on analogous veratraldoxime reaction)[4]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below.

Protocol 1A: Synthesis of 2-Furaldehyde Oxime

This procedure outlines the formation of the oxime intermediate from furfural.

  • Combine furfural (1.0 eq) with an aqueous solution of hydroxylamine hydrochloride (1.2 eq).

  • To this mixture, add a saturated aqueous solution of sodium carbonate (0.6 eq) dropwise.

  • Heat the reaction mixture to 50 °C and stir for 5 hours, or until analysis (e.g., by TLC or HPLC) indicates complete consumption of furfural.[3]

  • After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2-furaldehyde oxime, which can be purified further or used directly in the next step.[3]

Protocol 1B: Enzymatic Dehydration of 2-Furaldehyde Oxime

This procedure describes the conversion of the oxime to 2-cyanofuran using an aldoxime dehydratase.

  • Prepare a 50 mM potassium phosphate buffer (PPB) and adjust the pH to 7.0.

  • In a suitable reaction vessel, dissolve 2-furaldehyde oxime (55.5 mg, 0.5 mmol) in ethanol (0.5 mL).

  • Add 4.5 mL of the 50 mM, pH 7.0 PPB containing the recombinant E. coli cells (wet cell weight: 150 mg, for a final concentration of 30 mg/mL).[3]

  • Stir the resulting mixture at room temperature for 2 hours.

  • Monitor the reaction progress by HPLC or GC-MS.

  • Upon completion, terminate the reaction by centrifuging the mixture at high speed (e.g., 12,000 x g for 5 minutes) to pellet the cells.

  • The supernatant containing the 2-cyanofuran product can be decanted and subjected to extraction and further purification.[3]

Protocol 2: Chemical Dehydration of 2-Furaldehyde Oxime with Acetic Anhydride

This protocol details the classic chemical synthesis of 2-cyanofuran from its oxime.

  • Place 2-furaldehyde oxime (1.0 eq) and acetic anhydride (~0.9 eq by weight) in a round-bottomed flask fitted with an air condenser.[4]

  • Heat the mixture cautiously. A vigorous exothermic reaction will occur. Remove the heat source once the reaction begins.

  • After the initial vigorous reaction has subsided, gently boil the solution for an additional 20 minutes.[4]

  • Carefully pour the hot reaction mixture into a beaker containing cold water, while stirring.

  • Continue stirring as the mixture cools. The 2-cyanofuran product should separate and may crystallize.

  • Collect the product by filtration, wash thoroughly with cold water, and allow it to air dry.

  • The crude product can be further purified by recrystallization or distillation. The expected yield is in the range of 70-76%.[4]

Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

Chemoenzymatic_Synthesis start_mat Furfural intermediate 2-Furaldehyde Oxime start_mat->intermediate Oximation (50 °C, 5h) reagent1 NH₂OH·HCl Na₂CO₃, H₂O product 2-Cyanofuran intermediate->product Enzymatic Dehydration (RT, 2h) biocatalyst Aldoxime Dehydratase (E. coli OxdF1)

Chemoenzymatic synthesis workflow for 2-cyanofuran.

Chemical_Synthesis start_mat Furfural intermediate 2-Furaldehyde Oxime start_mat->intermediate Oximation product 2-Cyanofuran intermediate->product Dehydration (Heat, 20 min) reagent Acetic Anhydride

Chemical synthesis workflow via oxime dehydration.

Other Synthetic Approaches

While the protocols above are detailed for direct implementation, several other methods for the synthesis of 2-cyanofuran have been reported in the literature. These are briefly mentioned here as potential alternative strategies.

  • Dehydration of 2-Furamide (B1196590): The conversion of 2-furamide to 2-cyanofuran can be achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅).[1] This method is analogous to the classic conversion of benzamide (B126) to benzonitrile.

  • Sandmeyer Reaction: This classic transformation involves the diazotization of an amino group followed by displacement with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[5] In principle, this could be applied to 2-aminofuran, although the stability of this starting material can be a challenge.

  • Palladium-Catalyzed Cyanation: Modern cross-coupling methods allow for the cyanation of aryl halides. The palladium-catalyzed cyanation of 2-bromofuran (B1272941) or 2-chlorofuran (B3031412) using a suitable cyanide source like potassium hexacyanoferrate(II) represents a potential route.[6]

These alternative routes may require more specialized reagents or optimization but offer additional pathways for synthetic chemists to explore.

References

2-Furonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2-Furonitrile (CAS No. 617-90-3). The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound in a laboratory setting. All quantitative data is summarized in tables for clarity, and key procedures are illustrated with diagrams.

Hazard Identification and Classification

This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It causes serious eye damage.[1][2][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids3H226: Flammable liquid and vapour.[1][2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2][4]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[1][2][4]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1][2][4]
Acute Toxicity, Inhalation4H332: Harmful if inhaled.[1][2][4]

Table 2: Signal Word and Pictograms

Signal WordPictograms
Danger[2]Flame, Corrosion, Exclamation Mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Appearance Colorless to light yellow liquid[1][5][6]
Molecular Formula C5H3NO[1][4]
Molecular Weight 93.08 g/mol [1][4]
Boiling Point 146 - 148 °C[1][5]
Melting Point 147 - 148 °C[1]
Flash Point 35 °C (95 °F) - closed cup[1][5]
Density 1.064 g/mL at 25 °C
Water Solubility Slightly soluble in water.[3] Soluble in most common organic solvents.[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and prevent accidents.

Safe Handling
  • Ventilation: Use only outdoors or in a well-ventilated area.[1][2][3] Handling should be performed in a well-ventilated place.[2][3][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1][2][3] Wash hands thoroughly after handling.[1][2][3]

  • Fire Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2][3] Use non-sparking tools.[2][3] Take action to prevent static discharges by grounding and bonding containers and receiving equipment.[1][2][3]

  • General Precautions: Avoid contact with skin and eyes.[1][3] Avoid inhalation of vapor or mist.[1]

Storage
  • Conditions: Store in a well-ventilated place.[1][2][3] Keep the container tightly closed in a dry and cool place.[1][2][3]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are critical for preventing exposure.

Table 4: Exposure Controls and Personal Protective Equipment

ControlSpecification
Engineering Controls Handle in a well-ventilated area.[2][3] Use a local exhaust if dust or aerosol will be generated.[7]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2] A face shield may be required in situations with a risk of splashing.[1][8]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber).[1][9] Wear impervious protective clothing, such as a lab coat or a chemical-resistant suit.[1][2][7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)).

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Table 5: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing has stopped, give artificial respiration.[1][2][10] Seek medical attention immediately.[2][5]
Skin Contact Take off immediately all contaminated clothing.[2][3] Wash the affected area with plenty of soap and water.[1][2][10] Seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2][3] Seek medical attention immediately.[5]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1] Seek medical attention immediately.[2]

Below is a diagram illustrating the general first aid workflow.

FirstAidWorkflow cluster_Exposure Exposure Occurs cluster_Response Immediate Response cluster_FirstAid First Aid Actions cluster_Medical Medical Attention Exposure Exposure to this compound Assess Assess the Situation (Route of Exposure) Exposure->Assess Remove Remove from Exposure Source Assess->Remove Inhalation Inhalation: Move to fresh air. Provide respiratory support. Remove->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap and water. Remove->Skin Eye Eye Contact: Rinse with water for 15 mins. Remove contact lenses. Remove->Eye Ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. Remove->Ingestion SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eye->SeekMedical Ingestion->SeekMedical

First Aid Response Workflow for this compound Exposure.

Fire-Fighting Measures

This compound is a flammable liquid, requiring specific fire-fighting measures.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][5]

  • Specific Hazards: Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen cyanide.[1][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

  • Further Information: Use water spray to cool unopened containers.[1]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Use personal protective equipment, including respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1][2] Ensure adequate ventilation.[1][2]

  • Emergency Procedures: Evacuate personnel to a safe area.[1][2] Remove all sources of ignition.[1][5]

  • Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5] Keep in suitable, closed containers for disposal.[5]

The following diagram outlines the logical workflow for responding to a this compound spill.

SpillResponseWorkflow cluster_Spill Spill Detected cluster_ImmediateActions Immediate Actions cluster_PPE Personal Protection cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill This compound Spill Evacuate Evacuate Immediate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) Ventilate->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Closed Container Contain->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose

Workflow for Responding to a this compound Spill.

Toxicological Information

This compound is classified as acutely toxic. The primary routes of exposure are inhalation, ingestion, and skin absorption. Symptoms of exposure can include irritation to the eyes, nose, and throat, headache, dizziness, and nausea.[11]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][5] Do not empty into drains.[5]

This guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly familiar with its hazards and follow all recommended safety procedures. Always consult the most up-to-date Safety Data Sheet (SDS) before use.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Furonitrile in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-furonitrile in Grignard reactions for the synthesis of valuable 2-furyl ketones. This method offers a robust pathway to intermediates crucial in the development of pharmaceuticals and other fine chemicals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When applied to nitriles, this reaction provides a direct route to ketones.[1][2][3] Specifically, the reaction of this compound with a Grignard reagent (R-MgX) proceeds via nucleophilic addition to the nitrile carbon, forming an intermediate imine anion. Subsequent acidic hydrolysis of this intermediate yields the corresponding 2-furyl ketone.[1][2] This process is a powerful tool for introducing a variety of alkyl, aryl, or vinyl groups at the carbonyl position of the furan (B31954) ring, a scaffold present in numerous biologically active compounds.

Reaction Mechanism and Considerations

The generally accepted mechanism for the Grignard reaction with nitriles involves a two-step process:

  • Nucleophilic Addition: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group in this compound. This addition breaks the carbon-nitrogen pi bond, resulting in the formation of a magnesium salt of an imine (an imine anion).[1][2] A key feature of this reaction is that it typically proceeds in a 1:1 stoichiometry, as the negatively charged imine intermediate is resistant to further attack by the Grignard reagent.[2]

  • Hydrolysis: The reaction mixture is treated with an aqueous acid in a "work-up" step. This protonates the imine, which then undergoes hydrolysis to the final ketone product, liberating ammonia.[1]

Potential Side Reactions: The furan ring is known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization.[4] Therefore, the choice of acid and the conditions for the hydrolysis step are critical to maximizing the yield of the desired 2-furyl ketone. Additionally, as with all Grignard reactions, strictly anhydrous conditions are essential to prevent the quenching of the Grignard reagent by water.[5][6][7]

Data Presentation

The following table summarizes the yields of 2-acylfurans obtained from the reaction of this compound with various Grignard reagents, as reported by S. F. Vasilevsky et al. in Russian Chemical Bulletin, 1999, 48(2), 366-368.

Grignard Reagent (R-MgX)R GroupProduct (2-Acylfuran)Yield (%)
CH₃MgIMethyl2-Acetylfuran75
C₂H₅MgBrEthyl2-Propionylfuran81
n-C₃H₇MgBrn-Propyl2-Butyrylfuran83
iso-C₃H₇MgBrIsopropyl2-Isobutyrylfuran85
n-C₄H₉MgBrn-Butyl2-Valerylfuran80
C₆H₅MgBrPhenyl2-Benzoylfuran78

Experimental Protocols

The following is a general protocol for the synthesis of 2-furyl ketones via the Grignard reaction with this compound. This protocol is based on established procedures for Grignard reactions with nitriles.

Materials:

  • This compound

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • 10% Hydrochloric acid or saturated aqueous ammonium (B1175870) chloride solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, dropping funnel)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.

    • Assemble the apparatus under an inert atmosphere of nitrogen or argon.

    • Add a small crystal of iodine to the magnesium turnings to activate the surface.

    • In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the this compound solution to the Grignard reagent via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or 10% hydrochloric acid. This step should be performed carefully as it is exothermic.

    • Continue adding the acidic solution until the magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude 2-furyl ketone can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Hydrolysis Furonitrile This compound ImineAnion Imine Anion Intermediate Furonitrile->ImineAnion Grignard Grignard Reagent (R-MgX) Grignard->ImineAnion Nucleophilic Attack ImineAnion_h Imine Anion Intermediate ImineAnion->ImineAnion_h Proceeds to Hydrolysis Ketone 2-Furyl Ketone ImineAnion_h->Ketone Hydrolysis Acid Aqueous Acid (H₃O⁺) Acid->Ketone Ammonia Ammonia (NH₃)

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Grignard_Prep 1. Prepare Grignard Reagent (Mg + R-X in anhydrous ether) Reaction_Step 2. React with this compound (Slow addition at low temperature) Grignard_Prep->Reaction_Step Quench 3. Quench with Aqueous Acid Reaction_Step->Quench Extract 4. Extract with Ether Quench->Extract Dry 5. Dry Organic Layer Extract->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Purify 7. Purify by Distillation or Chromatography Evaporate->Purify

Caption: Experimental workflow for the synthesis of 2-furyl ketones.

References

Application Notes and Protocols: Diels-Alder Reaction with 2-Furonitrile as a Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry, enabling the construction of complex cyclic molecules with high stereospecificity and regioselectivity.[1] This reaction typically involves a conjugated diene and a dienophile. While furan (B31954) and its electron-rich derivatives are commonly employed as dienes, the use of furan derivatives as dienophiles is less common. This document explores the potential application of 2-furonitrile, a derivative of furan with an electron-withdrawing nitrile group, as a dienophile in the Diels-Alder reaction.[2] The resulting cycloadducts can serve as valuable intermediates in the synthesis of substituted benzonitriles and other complex aromatic compounds, which are significant structural motifs in pharmaceuticals and fine chemicals.[3][4][5]

The electron-withdrawing nature of the nitrile group in this compound is expected to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the Diels-Alder reaction with electron-rich dienes.[6] Subsequent aromatization of the initially formed 7-oxabicyclo[2.2.1]heptene adduct would lead to the formation of a stable aromatic ring, providing a thermodynamic driving force for the overall transformation.[7]

Applications in Organic Synthesis and Drug Development

The primary application of the Diels-Alder reaction involving this compound as a dienophile is the synthesis of substituted benzonitriles. This two-step sequence, involving cycloaddition followed by aromatization, offers a strategic route to access a variety of aromatic structures that can be further elaborated into more complex molecules.

  • Synthesis of Substituted Phthalonitriles and Related Compounds: By reacting this compound with appropriately substituted dienes, a range of substituted benzonitriles can be synthesized. These compounds are precursors to phthalocyanines, which have applications in materials science and photodynamic therapy.

  • Access to Novel Heterocyclic Scaffolds: The Diels-Alder adducts themselves, prior to aromatization, represent unique oxygen-bridged bicyclic structures. These scaffolds can be functionalized to generate novel molecular frameworks for drug discovery programs.

  • Intermediate for Agrochemicals and Pharmaceuticals: The benzonitrile (B105546) moiety is a key component in numerous commercial agrochemicals and pharmaceutical agents.[4] This synthetic strategy provides a modular approach to assemble such structures.

Quantitative Data Summary

While specific experimental data for the Diels-Alder reaction with this compound as the dienophile is not extensively reported in the literature, data from analogous reactions with other furan derivatives and dienophiles with electron-withdrawing groups can provide valuable insights into expected reaction parameters and yields. The following table summarizes typical conditions for related Diels-Alder reactions involving furan derivatives.

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylfuranMaleimideWater60->95 (exo)[8]
FuranAcrylonitrileNeat100-150-Low[9]
2,5-DimethylfuranN-PhenylmaleimideBenzene25-55--[10]
Furfuryl alcoholItaconic anhydrideNeatRoom Temp-High[10]

Note: The conditions and yields presented are for analogous reactions and should be considered as a starting point for optimization when using this compound as the dienophile.

Experimental Protocols

The following protocols provide a generalized methodology for the Diels-Alder reaction of this compound with a generic electron-rich diene, followed by aromatization of the resulting cycloadduct.

Protocol 1: Diels-Alder Cycloaddition of this compound

Materials:

  • This compound

  • Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous toluene (B28343) (or another suitable high-boiling solvent)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the electron-rich diene (1.1 - 1.5 eq).

  • Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Flush the vessel with an inert atmosphere.

  • If using a sealed tube, securely seal the vessel. If using a flask, equip it with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 100-150 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the diene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after 12-48 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude Diels-Alder adduct.

  • Purify the adduct by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified adduct by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Aromatization of the Diels-Alder Adduct

Materials:

  • Diels-Alder adduct from Protocol 1

  • Acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the purified Diels-Alder adduct (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.

  • Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Equip the flask with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the formation of the aromatic product by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude substituted benzonitrile.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualizations

experimental_workflow cluster_da Diels-Alder Reaction cluster_aromatization Aromatization start Mix this compound & Diene in Solvent heat Heat under Inert Atmosphere start->heat monitor_da Monitor Reaction Progress (TLC/GC-MS) heat->monitor_da workup_da Cool & Concentrate monitor_da->workup_da purify_da Purify Adduct (Chromatography) workup_da->purify_da dissolve Dissolve Adduct in Solvent with Acid Catalyst purify_da->dissolve Purified Adduct reflux Heat to Reflux dissolve->reflux monitor_aro Monitor Reaction Progress (TLC/GC-MS) reflux->monitor_aro workup_aro Neutralize & Extract monitor_aro->workup_aro purify_aro Purify Benzonitrile (Chromatography/Recrystallization) workup_aro->purify_aro

Caption: Experimental workflow for the synthesis of substituted benzonitriles.

reaction_mechanism dienophile This compound adduct Diels-Alder Adduct dienophile->adduct + Diene [4+2] Cycloaddition diene Diene benzonitrile Substituted Benzonitrile adduct->benzonitrile - H₂O Aromatization h2o H₂O

Caption: Reaction pathway from this compound to a substituted benzonitrile.

References

Catalytic Hydrogenation of 2-Furonitrile to Furfurylamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of furfurylamine (B118560) is a critical step in the development of various pharmaceutical and fine chemical products. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-furonitrile to furfurylamine, a primary synthetic route.

The catalytic hydrogenation of this compound offers a direct and atom-economical method for the production of furfurylamine. The selection of an appropriate catalyst and the optimization of reaction conditions are paramount to achieving high yields and selectivity, while minimizing the formation of byproducts. This document outlines protocols for commonly employed catalyst systems, including Raney® Nickel, Palladium on carbon, and Rhodium on alumina, and provides a comparative analysis of their performance based on available data.

Application Notes

The catalytic hydrogenation of this compound involves the reduction of the nitrile functional group to a primary amine in the presence of a catalyst and a hydrogen source. The furan (B31954) ring is susceptible to hydrogenation under certain conditions; therefore, catalyst selection and control of reaction parameters are crucial to maintain the integrity of the furan moiety.

Key Considerations for Catalyst Selection and Reaction Optimization:

  • Catalyst Activity and Selectivity: Raney® Nickel is a widely used and cost-effective catalyst for nitrile hydrogenation. However, noble metal catalysts such as Palladium and Rhodium often exhibit higher activity and selectivity under milder conditions. The choice of catalyst support (e.g., carbon, alumina) can also influence the catalytic performance.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. The use of ammonia (B1221849) in the reaction mixture can suppress the formation of secondary and tertiary amines.

  • Reaction Parameters: Temperature and hydrogen pressure are critical parameters that need to be carefully controlled. Higher temperatures and pressures generally lead to higher reaction rates but may also promote side reactions, such as the hydrogenation of the furan ring.

  • Side Reactions: The primary side reactions in the hydrogenation of this compound are the formation of secondary amines (di(furan-2-ylmethyl)amine) and the reduction of the furan ring to form tetrahydrofurfurylamine. The addition of ammonia is a common strategy to minimize the formation of secondary amines by shifting the equilibrium away from the intermediate imine condensation.

Comparative Data of Catalytic Systems

The following tables summarize quantitative data for the catalytic hydrogenation of nitriles to primary amines, with a focus on systems relevant to the conversion of this compound to furfurylamine. Due to the limited availability of direct quantitative data for this compound, data from the closely related reductive amination of furfural (B47365) to furfurylamine is also included for comparative purposes.

CatalystSubstrateSolventTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion (%)Selectivity to Primary Amine (%)Reference
Raney® NickelFurfural1,4-Dioxane1302.0310096.3[1]
Raney® CobaltFurfuralNot Specified1201.0Not Specified-98.9[2]
Rhodium/Al₂O₃FurfuralNot Specified802.02-92[1]
Palladium NPsFurfuralNot SpecifiedRoom TempNot SpecifiedNot Specified-97[1]

Table 1: Performance of Various Catalysts in the Synthesis of Furfurylamine.

Experimental Protocols

The following are detailed experimental protocols for the catalytic hydrogenation of this compound using different catalyst systems.

Protocol 1: Hydrogenation using Raney® Nickel Catalyst

Materials:

  • This compound

  • Raney® Nickel (activated)

  • Anhydrous Ethanol (or other suitable solvent)

  • Ammonia (optional, as a solution in the solvent or as a gas)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, carefully wash the required amount of activated Raney® Nickel with the chosen anhydrous solvent to remove any residual water.

  • Reactor Setup: Add the washed Raney® Nickel and the anhydrous solvent to the autoclave.

  • Substrate Addition: Add this compound to the reactor. If using ammonia to improve selectivity, it can be added at this stage as a solution in the solvent.

  • Purging: Seal the reactor and purge several times with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0 MPa). Heat the reactor to the target temperature (e.g., 130°C) while stirring vigorously.[1]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure to isolate the crude product.

  • Purification: The crude furfurylamine can be purified by distillation under reduced pressure.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C) Catalyst

Materials:

  • This compound

  • Palladium on Carbon (e.g., 5% or 10% Pd/C)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave reactor or a Parr hydrogenator

Procedure:

  • Reactor Setup: In an inert atmosphere, add the Pd/C catalyst and the solvent to the reaction vessel.

  • Substrate Addition: Add this compound to the vessel.

  • Purging: Seal the reactor and purge with an inert gas, followed by hydrogen.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature with efficient stirring. Milder conditions compared to Raney® Nickel are often sufficient.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring the reaction and for the work-up and purification of the product.

Protocol 3: Hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) Catalyst

Materials:

  • This compound

  • Rhodium on Alumina (e.g., 5% Rh/Al₂O₃)

  • Anhydrous Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup and Substrate Addition: Follow the procedures outlined in Protocol 2, substituting Rh/Al₂O₃ for Pd/C.

  • Reaction Conditions: Rhodium catalysts are often effective under milder conditions. For example, a reaction temperature of around 80°C and a hydrogen pressure of 2.0 MPa have been reported for the analogous conversion of furfural.[1]

  • Monitoring and Work-up: The monitoring, work-up, and purification steps are analogous to those described in the previous protocols.

Visualizing the Process

To aid in understanding the experimental workflow and the chemical transformation, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Catalyst Activation/ Washing reactor_prep Reactor Setup & Solvent Addition catalyst->reactor_prep substrate_add Substrate Addition (this compound) reactor_prep->substrate_add purging Inert Gas & H₂ Purge substrate_add->purging hydrogenation Pressurize with H₂ Heat & Stir purging->hydrogenation monitoring Monitor H₂ Uptake hydrogenation->monitoring cooling_venting Cooling & Venting monitoring->cooling_venting filtration Catalyst Filtration cooling_venting->filtration concentration Solvent Removal filtration->concentration purification Product Purification (e.g., Distillation) concentration->purification

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Reaction_Pathway reactant This compound C₅H₃NO intermediate Iminium Intermediate reactant->intermediate H₂, Catalyst product Furfurylamine C₅H₇NO ring_hydrogenation Side Product: Tetrahydrofurfurylamine product->ring_hydrogenation Excess H₂, Harsh Conditions intermediate->product H₂ secondary_amine Side Product: Di(furan-2-ylmethyl)amine intermediate->secondary_amine + Furfurylamine - NH₃

Caption: Reaction pathway for the hydrogenation of this compound to furfurylamine.

References

Application Notes and Protocols: Synthesis of Substituted Furans Using 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan (B31954) scaffolds are privileged structures in medicinal chemistry and materials science. The synthesis of substituted furans is, therefore, of significant interest. 2-Furonitrile, a readily available derivative of biomass-derived furfural, presents an attractive starting material for the synthesis of various furan derivatives.[1] While the electron-withdrawing nature of the nitrile group deactivates the furan ring towards classical electrophilic aromatic substitution and cycloaddition reactions, functionalization can be effectively achieved through metalation followed by quenching with an electrophile. This application note details a protocol for the synthesis of 5-substituted 2-furonitriles via lithiation.

Core Principles: Reactivity and Regioselectivity

The furan ring is an electron-rich aromatic heterocycle, with the α-positions (C2 and C5) being more susceptible to electrophilic attack than the β-positions (C3 and C4).[2] However, the presence of a strong electron-withdrawing nitrile group at the C2 position significantly deactivates the ring, rendering typical electrophilic substitution reactions challenging.

A powerful strategy to overcome this deactivation is directed ortho-metalation. In the case of this compound, the most acidic proton is at the C5 position. Treatment with a strong organolithium base, such as lithium diisopropylamide (LDA), results in regioselective deprotonation at the C5 position to form a stable lithium intermediate. This organolithium species then acts as a potent nucleophile, reacting with a variety of electrophiles to introduce a substituent at the C5 position. This approach allows for the synthesis of a range of 5-substituted 2-furonitriles. A similar strategy has been successfully employed for the carboxylation of furan-2-carboxylic acid at the C5 position.[3]

Key Synthetic Pathway: Lithiation and Electrophilic Quench

The general workflow for the synthesis of 5-substituted 2-furonitriles involves the formation of a lithium intermediate followed by reaction with an electrophile.

start This compound intermediate 5-Lithio-2-furonitrile (Intermediate) start->intermediate LDA, THF, -78 °C product 5-Substituted-2-furonitrile intermediate->product Quench electrophile Electrophile (E+) electrophile->product

Figure 1. General workflow for the synthesis of 5-substituted 2-furonitriles.

Experimental Protocol: Synthesis of 5-(Trimethylsilyl)-2-furonitrile

This protocol details the synthesis of 5-(trimethylsilyl)-2-furonitrile, a versatile intermediate where the trimethylsilyl (B98337) group can be further functionalized.

Materials:

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve freshly distilled diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.05 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation of this compound: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Electrophilic Quench: To the solution containing the 5-lithio-2-furonitrile intermediate, add freshly distilled trimethylsilyl chloride (1.2 eq.) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure 5-(trimethylsilyl)-2-furonitrile.

Quantitative Data

The following table summarizes expected yields for the synthesis of 5-substituted furan derivatives via lithiation of a furan precursor, based on analogous reactions.

EntryElectrophileProductExpected Yield (%)
1CO₂5-Cyano-2-furoic acid~73[3]
2(CH₃)₃SiCl5-(Trimethylsilyl)-2-furonitrileGood to Excellent
3I₂5-Iodo-2-furonitrileModerate to Good
4R-CHO5-(Hydroxyalkyl)-2-furonitrileModerate to Good

Note: Yields are based on reported values for similar lithiation/carboxylation of furan-2-carboxylic acid and are estimates for this compound.

Applications in Drug Development and Materials Science

The synthesis of 5-substituted 2-furonitriles opens avenues for the creation of a diverse library of compounds for further investigation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further synthetic transformations. The substituent at the C5 position can be varied to modulate the biological activity or material properties of the final product. For instance, 5-aryl-2-furonitrile derivatives can be synthesized via cross-coupling reactions, a common strategy in the development of pharmaceuticals.[4]

Conclusion

While direct electrophilic substitution on this compound is challenging, the lithiation-electrophilic quench strategy provides a robust and regioselective method for the synthesis of 5-substituted 2-furonitriles. This protocol offers a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the utilization of a biomass-derived starting material to generate a wide array of functionalized furan derivatives.

Troubleshooting and Safety

  • Anhydrous Conditions: All reactions involving organolithium reagents must be carried out under strictly anhydrous and inert conditions to prevent quenching of the reagents.[5]

  • Temperature Control: Maintaining low temperatures (-78 °C) during the generation and reaction of the organolithium species is crucial to prevent side reactions.

  • Safety: Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care using appropriate personal protective equipment and under an inert atmosphere.[5] Quenching of the reaction should be done slowly and at low temperatures.

References

Application of 2-Furonitrile in the Synthesis of Phenylpyrazole Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Furonitrile, a derivative of furan (B31954), serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] While direct, large-scale applications are not widespread, its utility as a building block in the creation of more complex molecules is of significant interest to researchers. This document outlines a detailed application of this compound in the synthesis of a key intermediate for the production of phenylpyrazole insecticides, a class of broad-spectrum pesticides crucial for modern crop protection.

The primary focus of this application note is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole, a vital precursor to the insecticide Fipronil (B1672679).[2][3] Although direct synthesis from this compound is not a commonly documented industrial process, a plausible synthetic pathway involving the ring-opening of the furan moiety to generate a suitable acyclic precursor is proposed. This is followed by the well-established cyclization to form the pyrazole (B372694) ring.

Proposed Synthetic Pathway from this compound

The conversion of this compound to the key pyrazole intermediate for Fipronil can be envisioned through a multi-step process. The initial and most critical step involves the oxidative ring-opening of the furan ring in this compound to yield a dinitrile precursor, which can then be utilized in the established synthesis of the phenylpyrazole ring system.

G This compound This compound Ring-Opening Ring-Opening This compound->Ring-Opening Dinitrile_Intermediate Dinitrile Intermediate Ring-Opening->Dinitrile_Intermediate Cyclization Cyclization Dinitrile_Intermediate->Cyclization Pyrazole_Intermediate 5-amino-3-cyano-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)pyrazole Cyclization->Pyrazole_Intermediate

Caption: Proposed synthetic workflow from this compound to the key Fipronil intermediate.

Experimental Protocols

Part 1: Proposed Synthesis of Ethyl 2,3-Dicyanopropionate from this compound

This protocol describes a hypothetical but chemically viable method for the conversion of this compound to ethyl 2,3-dicyanopropionate, a direct precursor for the synthesis of the target pyrazole. This process involves an oxidative cleavage of the furan ring.

Objective: To synthesize ethyl 2,3-dicyanopropionate via the oxidative ring-opening of this compound.

Materials:

Procedure:

  • Ozonolysis: Dissolve this compound (1.0 eq) in a mixture of dichloromethane and methanol (3:1) and cool the solution to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (2.0 eq) and allow the mixture to slowly warm to room temperature overnight.

  • Intermediate Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product, a highly reactive dialdehyde (B1249045) derivative, should be used immediately in the next step.

  • Cyanohydrin Formation and Esterification: Dissolve the crude intermediate in ethanol. Add a solution of sodium cyanide (2.2 eq) in water dropwise at 0 °C, followed by the addition of ethyl chloroacetate (1.1 eq).

  • Reaction and Workup: Stir the reaction mixture at room temperature for 24 hours. Acidify the mixture with dilute hydrochloric acid and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain ethyl 2,3-dicyanopropionate.

Part 2: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole

This protocol details the established synthesis of the target pyrazole intermediate from ethyl 2,3-dicyanopropionate.[1][4]

Objective: To synthesize 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole.

Materials:

Procedure:

  • Diazotization: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Coupling Reaction: In a separate flask, dissolve ethyl 2,3-dicyanopropionate (1.0 eq) in toluene. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the ethyl 2,3-dicyanopropionate solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • Cyclization: After the addition is complete, continue stirring at room temperature for 4-6 hours. Then, add an aqueous solution of ammonia (excess) to the reaction mixture. Stir vigorously for another 2-3 hours.

  • Isolation and Purification: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the toluene solution over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product will precipitate. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)pyrazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of the pyrazole intermediate as reported in the literature.

ParameterValueReference
Starting Material Ethyl 2,3-dicyanopropionate[1]
Yield 80-97%[1]
Purity (HPLC) >98%[1]
Melting Point 132-141 °C[9]

Agrochemical Synthesis Workflow

The following diagram illustrates the established synthesis of the key fipronil intermediate from ethyl 2,3-dicyanopropionate.

G cluster_0 Diazotization cluster_1 Coupling & Cyclization Aniline 2,6-Dichloro-4-(trifluoromethyl)aniline NaNO2_HCl NaNO2, HCl Aniline->NaNO2_HCl Diazonium_Salt Diazonium Salt NaNO2_HCl->Diazonium_Salt Coupling Coupling Diazonium_Salt->Coupling Dicyanopropionate Ethyl 2,3-dicyanopropionate Dicyanopropionate->Coupling Azo_Intermediate Azo Intermediate Coupling->Azo_Intermediate Ammonia NH3 Azo_Intermediate->Ammonia Pyrazole_Product 5-amino-3-cyano-1-(2,6-dichloro-4- (trifluoromethyl)phenyl)pyrazole Ammonia->Pyrazole_Product

Caption: Synthesis of the Fipronil intermediate.

While a direct one-step synthesis of a commercial agrochemical from this compound is not prominently featured in the literature, its potential as a starting material for key agrochemical intermediates is significant. The proposed synthetic pathway, involving the ring-opening of this compound to a dicyano intermediate followed by a well-established cyclization reaction, provides a viable route to the synthesis of the crucial precursor for the phenylpyrazole insecticide, Fipronil. This application note provides researchers and scientists with a detailed theoretical framework and established experimental protocols to explore the utility of this compound in the development of novel agrochemicals. Further research into optimizing the ring-opening reaction of this compound could enhance the overall efficiency of this synthetic approach.

References

Application Notes & Protocols: 2-Furonitrile as a Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furonitrile (also known as furan-2-carbonitrile) is a heterocyclic organic compound derived from furan (B31954).[1][2] Its rigid furan scaffold and the versatile reactivity of the nitrile group make it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates. The furan ring is a key structural motif in numerous pharmacologically active compounds, contributing to diverse therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities.[3][4] The nitrile group can be readily transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, which are prevalent in drug molecules.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key pharmaceutical intermediate, 5-(furan-2-yl)-1H-tetrazole. Tetrazoles are recognized as important bioisosteres of carboxylic acids, often improving the metabolic stability and pharmacokinetic profile of drug candidates.[5][6]

Application: Synthesis of 5-(Furan-2-yl)-1H-tetrazole

A primary application of this compound in pharmaceutical synthesis is its conversion to 5-(furan-2-yl)-1H-tetrazole. This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile group of this compound and an azide (B81097) salt.[7][8][9] The resulting tetrazole-furan scaffold is of significant interest in medicinal chemistry due to the combined biological activities associated with both furan and tetrazole moieties.[3][5]

Reaction Scheme

The synthesis proceeds via the reaction of this compound with sodium azide, typically in the presence of a proton source or Lewis acid catalyst to activate the nitrile group.[10]

Caption: General reaction scheme for the synthesis of 5-(furan-2-yl)-1H-tetrazole.

Experimental Protocol

This protocol is a representative method for the synthesis of 5-(furan-2-yl)-1H-tetrazole based on established procedures for nitrile to tetrazole conversion.[7][10]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium (B1175870) Chloride (NH₄Cl) or Zinc Chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Solvent Addition: Add a sufficient volume of DMF to dissolve the reagents and allow for effective stirring.

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water.

  • Acidification: Acidify the aqueous mixture to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. This protonates the tetrazole and causes it to precipitate.

  • Product Isolation (Extraction): Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-(furan-2-yl)-1H-tetrazole can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the final product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

ParameterValue / RangeReference
Starting Material This compound-
Key Reagents Sodium Azide, Ammonium Chloride[10]
Solvent DMF / DMSO[7][10]
Temperature 110 - 120 °C[7]
Reaction Time 12 - 24 hours[7]
Typical Yield 70 - 95% (Varies with substrate)[9]
Product M.W. 136.11 g/mol -
Product Appearance White to off-white solid-
Logical Workflow Diagram

The following diagram illustrates the logical workflow from starting material to the purified pharmaceutical intermediate.

G start Start: this compound react [3+2] Cycloaddition (this compound, NaN3, NH4Cl in DMF) start->react monitor Monitor Reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup & Acidification monitor->workup Reaction Complete extract Extraction with Ethyl Acetate workup->extract purify Purification (Recrystallization) extract->purify product Final Product: 5-(Furan-2-yl)-1H-tetrazole purify->product

Caption: Experimental workflow for the synthesis of 5-(furan-2-yl)-1H-tetrazole.

Signaling Pathway Context

While 5-(furan-2-yl)-1H-tetrazole is an intermediate, the tetrazole moiety it contains is a critical pharmacophore in many drugs, often acting as a bioisostere for a carboxylic acid. This substitution can enhance a drug's ability to interact with biological targets. For example, in angiotensin II receptor blockers (ARBs) like Losartan, the tetrazole group mimics the carboxylate of the natural ligand, allowing it to bind effectively to the receptor and block its signaling pathway, which is crucial for blood pressure regulation.

The diagram below shows a simplified, conceptual representation of how a drug containing a tetrazole moiety might interact with a receptor to block a downstream signaling cascade.

G

Caption: Conceptual diagram of competitive inhibition by a tetrazole-containing drug.

References

Application Notes and Protocols for GC-MS Analysis of 2-Furonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-furonitrile and its reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a derivative of furan (B31954), serves as a versatile intermediate in pharmaceutical and fine chemical synthesis.[1] Monitoring its conversion and identifying reaction byproducts is crucial for process optimization and quality control. The methodologies outlined below are designed for the analysis of common reactions such as hydrogenation, hydrolysis, and cycloaddition.

Application Note 1: Analysis of this compound Hydrogenation Products

Introduction

The hydrogenation of this compound is a key transformation to produce valuable compounds such as furfurylamine (B118560) and tetrahydrofurfurylamine, which are important building blocks in medicinal chemistry. The reaction can proceed via two main pathways: the reduction of the nitrile group to an amine and/or the saturation of the furan ring. This protocol details the GC-MS method for monitoring the consumption of this compound and the formation of its hydrogenated products.

Potential Reaction Pathways for this compound

References

Application Notes and Protocols for HPLC Purification of 2-Furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the purification of 2-Furonitrile derivatives using High-Performance Liquid Chromatography (HPLC). This compound and its analogs are important intermediates in pharmaceutical and fine chemical synthesis.[1] Achieving high purity of these compounds is critical for their intended applications. This document outlines detailed protocols for sample preparation, analytical method development, and scaling up to preparative HPLC for efficient purification. Both reversed-phase and normal-phase chromatography approaches are discussed to accommodate a range of this compound derivative polarities.

Introduction

This compound, a furan (B31954) derivative with a nitrile group, and its substituted forms are key building blocks in organic synthesis.[1] The purification of these compounds from reaction mixtures is a crucial step to ensure the quality and reliability of downstream applications, including drug development and material science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of these derivatives due to its high resolution and versatility.

This document provides detailed methodologies for developing a robust HPLC purification protocol for this compound derivatives, covering sample preparation, selection of chromatographic conditions, and the transition from analytical to preparative scale.

Sample Preparation for HPLC Analysis

Proper sample preparation is essential for accurate and reproducible HPLC results, as well as for protecting the HPLC column from contaminants.[2][3] The primary goal is to obtain a clean sample dissolved in a solvent compatible with the HPLC mobile phase.

Protocol 1: General Sample Preparation

  • Solubilization: Dissolve the crude this compound derivative in a suitable solvent at a concentration of approximately 0.1–1 mg/mL.[4] For reversed-phase HPLC, methanol (B129727) or acetonitrile (B52724) are common choices.[3] The sample should ideally be dissolved in a solvent similar to the initial mobile phase composition.[4]

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[4] This step is critical to prevent clogging of the HPLC column and system tubing.

  • Extraction (if necessary): For complex sample matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.[2][5]

    • LLE: This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous and an organic phase.[5]

    • SPE: This method is used to concentrate and purify analytes from a solution by retaining them on a solid sorbent and then eluting them with an appropriate solvent.[2][3]

HPLC Method Development and Optimization (Analytical Scale)

Before scaling up to preparative HPLC, an analytical method must be developed to achieve optimal separation of the target this compound derivative from impurities.

Reversed-Phase HPLC (for non-polar to moderately polar derivatives)

Reversed-phase HPLC is the most common mode of chromatography and is well-suited for a wide range of organic molecules.[6][7]

Table 1: Recommended Analytical RP-HPLC Conditions for this compound Derivatives

ParameterRecommended Conditions
Column C18 or C8, 5 µm particle size, 4.6 x 150 mm or 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 5-20 µL

Experimental Protocol 2: Analytical RP-HPLC Method Development

  • Column Equilibration: Equilibrate the C18 or C8 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient from 5% to 95% mobile phase B over 20-30 minutes. This will help to determine the approximate elution time of the target compound and the complexity of the sample mixture.

  • Optimization: Based on the initial chromatogram, optimize the gradient to improve the resolution between the target peak and any closely eluting impurities. A shallower gradient around the elution time of the target compound can enhance separation.

  • Solvent Selection: If co-elution occurs, consider switching the organic modifier (e.g., from acetonitrile to methanol) as this can alter the selectivity of the separation.[8]

Normal-Phase HPLC (for polar derivatives)

For highly polar this compound derivatives that are not well-retained on reversed-phase columns, normal-phase HPLC is a suitable alternative.

Table 2: Recommended Analytical NP-HPLC Conditions for Polar this compound Derivatives

ParameterRecommended Conditions
Column Silica, Cyano (CN), or Amino (NH2), 5 µm, 4.6 x 250 mm
Mobile Phase A Hexane or Heptane
Mobile Phase B Ethyl Acetate or Isopropanol
Gradient 0% to 20% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm or DAD
Injection Volume 5-20 µL

Experimental Protocol 3: Analytical NP-HPLC Method Development

  • Column Equilibration: Equilibrate the silica, cyano, or amino column with the initial mobile phase (e.g., 100% A) until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Gradient Elution: Apply a suitable gradient of a more polar solvent (Mobile Phase B) to elute the compounds.

  • Optimization: Adjust the gradient slope and solvent composition to achieve the desired separation.

Scaling Up to Preparative HPLC

The goal of scaling up is to increase the amount of purified compound while maintaining the resolution achieved at the analytical scale.[2][5] This involves adjusting the flow rate and injection volume to accommodate a larger preparative column.

Table 3: Scaling Factors for HPLC Purification

ParameterScaling Factor
Flow Rate (Radius of Prep Column / Radius of Analytical Column)²
Injection Volume (Radius of Prep Column / Radius of Analytical Column)² x (Length of Prep Column / Length of Analytical Column)
Sample Load (Radius of Prep Column / Radius of Analytical Column)²

Experimental Protocol 4: Preparative HPLC Purification

  • Select a Preparative Column: Choose a preparative column with the same stationary phase and particle size as the analytical column used for method development. Common preparative column dimensions are 21.2 mm or 50 mm internal diameter.

  • Calculate Scaled Parameters: Use the formulas in Table 3 to calculate the appropriate flow rate and injection volume for the preparative column.

  • Prepare a Concentrated Sample: Dissolve the crude this compound derivative in a minimal amount of the initial mobile phase to create a concentrated solution.

  • Equilibrate the Preparative System: Equilibrate the preparative HPLC system with the larger column at the calculated scaled flow rate.

  • Inject and Collect Fractions: Inject the concentrated sample and begin the purification run. Use a fraction collector to collect the eluent in separate tubes based on time or UV signal.

  • Post-Purification Analysis: Analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound derivative.

Data Presentation

The following table summarizes hypothetical purification data for two different this compound derivatives using the protocols described above.

Table 4: Summary of Purification Performance for this compound Derivatives

DerivativeHPLC ModeCrude Purity (%)Final Purity (%)Recovery (%)Throughput (mg/run)
Derivative A (non-polar) Reversed-Phase85>9988150
Derivative B (polar) Normal-Phase78>9882120

Visualizations

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_dev Method Development (Analytical Scale) cluster_scale Preparative Purification cluster_post Post-Purification Solubilization Solubilization Filtration Filtration Solubilization->Filtration Analytical HPLC Run Analytical HPLC Run Filtration->Analytical HPLC Run Inject Optimize Gradient Optimize Gradient Analytical HPLC Run->Optimize Gradient Scale-Up Calculations Scale-Up Calculations Optimize Gradient->Scale-Up Calculations Optimized Method Preparative HPLC Run Preparative HPLC Run Scale-Up Calculations->Preparative HPLC Run Fraction Collection Fraction Collection Preparative HPLC Run->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Analyze Fractions Solvent Removal Solvent Removal Purity Analysis->Solvent Removal Pure Compound Pure Compound Solvent Removal->Pure Compound

Caption: General workflow for the HPLC purification of this compound derivatives.

Logical Relationship for Method Selection

Method_Selection AnalytePolarity Analyte Polarity? RP_HPLC Reversed-Phase HPLC AnalytePolarity->RP_HPLC Non-polar to Moderately Polar NP_HPLC Normal-Phase HPLC AnalytePolarity->NP_HPLC Polar

Caption: Decision diagram for selecting the appropriate HPLC mode based on analyte polarity.

References

Application Notes and Protocols: 2-Furonitrile Derivatives in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of furan-containing compounds, specifically those derived from 2-furfural, in [3+2] cycloaddition reactions for the synthesis of novel heterocyclic scaffolds. The protocols detailed below are intended to serve as a practical guide for the synthesis and analysis of isoxazoles, a class of compounds with significant potential in medicinal chemistry and drug discovery.

Application Note 1: Synthesis of 3-(2-Furanyl)isoxazoles via 1,3-Dipolar Cycloaddition of 2-Furfuryl Nitrile Oxide

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and atom-economical method for the construction of five-membered heterocyclic rings. In this context, 2-furfuryl nitrile oxide, generated in situ from 2-furfural oxime, serves as a versatile 1,3-dipole. The furan (B31954) moiety, a key structural motif in numerous biologically active compounds, is introduced into the target molecule through this reaction. The cycloaddition of 2-furfuryl nitrile oxide with alkynes, such as ethyl propiolate, leads to the formation of 3-(2-furanyl)isoxazoles. These products are valuable intermediates for further chemical transformations and can be screened for various biological activities.

The regioselectivity of this reaction, which dictates the formation of either 3,4- or 3,5-disubstituted isoxazoles, is a critical aspect of the synthesis. It has been observed that the polarity of the solvent plays a significant role in influencing the ratio of the resulting regioisomers. This provides a handle for chemists to selectively synthesize the desired isomer by tuning the reaction conditions.

Experimental Workflow

The general workflow for the synthesis and analysis of 3-(2-furanyl)isoxazoles is depicted below. It involves the in situ generation of the 2-furfuryl nitrile oxide from 2-furfural oxime, followed by its cycloaddition with an alkyne, extraction, and analysis of the product mixture.

workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Analysis reactants Mix 2-Furfural Oxime and Ethyl Propiolate in Solvent addition Add Sodium Hypochlorite (B82951) (Bleach) reactants->addition stirring Stir Overnight at Room Temperature addition->stirring extraction Extract with Dichloromethane (B109758) stirring->extraction wash Wash with Water and Brine extraction->wash dry Dry with Anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate nmr 1H NMR Analysis of Crude Product concentrate->nmr chromatography Flash Column Chromatography (optional) nmr->chromatography

Caption: General experimental workflow for the synthesis of 3-(2-furanyl)isoxazoles.

Quantitative Data Summary

The regioselectivity of the [3+2] cycloaddition between 2-furfuryl nitrile oxide and ethyl propiolate is highly dependent on the solvent used. The reaction yields two main products: ethyl 3-(2-furanyl)-5-isoxazolecarboxylate and ethyl 3-(2-furanyl)-4-isoxazolecarboxylate. The ratio of these two regioisomers in various solvents is summarized in the table below.

SolventDielectric Constant (ε)Ratio of 3,5-isomer to 3,4-isomer
Toluene2.42.0 : 1
Dichloromethane9.13.4 : 1
Ethanol24.61.9 : 1
Dimethyl Sulfoxide (B87167) (DMSO)46.71.5 : 1

Data sourced from Rahman et al., World Journal of Chemical Education, 2017, 5(4), 139-142.[1][2]

Experimental Protocol

This protocol is adapted from the work of Rahman et al.[1][2]

Materials:

  • 2-Furfural oxime

  • Ethyl propiolate

  • Sodium hypochlorite solution (commercial bleach, concentration to be determined)

  • Dichloromethane (DCM)

  • Toluene

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Round bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round bottom flask containing a magnetic stir bar, add 2-furfural oxime (0.20 g, 1.80 mmol) and the chosen solvent (5 mL, see table above for options).

  • Add ethyl propiolate (0.32 g, 3.27 mmol) to the mixture.

  • Slowly add a solution of sodium hypochlorite (e.g., 13.8 mL of 0.354 M bleach, 4.88 mmol) to the stirring reaction mixture.

  • Stir the reaction mixture vigorously overnight at room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Analysis: Dissolve a small sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum of the sample.

  • Determine the ratio of the two regioisomers, ethyl 3-(2-furanyl)-5-isoxazolecarboxylate and ethyl 3-(2-furanyl)-4-isoxazolecarboxylate, by comparing the integration of characteristic proton signals. For instance, in CDCl₃, the isoxazole (B147169) proton of the 3,5-isomer appears around 7.19 ppm, while the proton of the 3,4-isomer appears around 8.98 ppm.[1]

  • (Optional) Purification: If desired, the individual isomers can be separated by flash column chromatography on silica (B1680970) gel.

Reaction Mechanism and Regioselectivity

The reaction proceeds through the in situ generation of 2-furfuryl nitrile oxide from 2-furfural oxime using sodium hypochlorite as an oxidant. This is followed by a concerted [3+2] cycloaddition reaction with ethyl propiolate.

mechanism cluster_generation Nitrile Oxide Generation cluster_cycloaddition [3+2] Cycloaddition 2-Furfural Oxime 2-Furfural Oxime 2-Furfuryl Nitrile Oxide 2-Furfuryl Nitrile Oxide 2-Furfural Oxime->2-Furfuryl Nitrile Oxide NaOCl Transition State A Transition State A 2-Furfuryl Nitrile Oxide->Transition State A + Ethyl Propiolate Transition State B Transition State B 2-Furfuryl Nitrile Oxide->Transition State B + Ethyl Propiolate Transition State A->Transition State B Solvent Polarity Affects Ratio 3,5-disubstituted isoxazole Ethyl 3-(2-furanyl)-5- isoxazolecarboxylate Transition State A->3,5-disubstituted isoxazole 3,4-disubstituted isoxazole Ethyl 3-(2-furanyl)-4- isoxazolecarboxylate Transition State B->3,4-disubstituted isoxazole Ethyl Propiolate Ethyl Propiolate

References

Application Notes and Protocols for the Lithiation of 2-Furonitrile and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of 5-substituted 2-furonitrile derivatives through the lithiation of this compound. This methodology is a cornerstone for the generation of a diverse array of functionalized furans, which are pivotal intermediates in the synthesis of pharmaceuticals and fine chemicals. The protocols outlined below are based on established principles of organometallic chemistry and provide a framework for the successful implementation of this synthetic strategy.

Introduction

This compound is a versatile starting material in organic synthesis. The electron-withdrawing nature of the nitrile group acidifies the proton at the C5 position of the furan (B31954) ring, facilitating its deprotonation by strong bases such as organolithium reagents. The resulting 5-lithio-2-furonitrile is a potent nucleophile that readily reacts with a variety of electrophiles to introduce a wide range of functional groups at the 5-position. This directed metalation strategy offers a regioselective route to highly functionalized furan derivatives, which are key structural motifs in many biologically active molecules.

Reaction Pathway: Lithiation and Electrophilic Quench

The overall transformation involves a two-step sequence:

  • Lithiation: this compound is treated with an organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent at low temperature. This results in the formation of the 5-lithio-2-furonitrile intermediate.

  • Electrophilic Quench: The generated organolithium species is then reacted in situ with an appropriate electrophile to yield the desired 5-substituted this compound.

Caption: General reaction scheme for the lithiation of this compound and subsequent electrophilic quench.

Experimental Protocols

Caution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

General Procedure for the Lithiation of this compound

This protocol describes the in situ generation of 5-lithio-2-furonitrile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration prior to use)

  • Dry ice/acetone (B3395972) or liquid nitrogen cooling bath

  • Magnetic stirrer and stir bar

  • Schlenk line or inert gas manifold

  • Flame-dried round-bottom flask with a rubber septum

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous THF to dissolve the this compound (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.05-1.1 eq.) in hexanes dropwise via syringe while maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often accompanied by a color change.

  • The solution of 5-lithio-2-furonitrile is now ready for reaction with an electrophile.

Subsequent Reactions with Electrophiles

The following protocols detail the reaction of the pre-formed 5-lithio-2-furonitrile with various electrophiles.

Electrophile: N,N-Dimethylformamide (DMF)

Procedure:

  • To the solution of 5-lithio-2-furonitrile at -78 °C, add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-formyl-2-furonitrile.

Electrophile: Benzaldehyde (B42025)

Procedure:

  • To the solution of 5-lithio-2-furonitrile at -78 °C, add freshly distilled benzaldehyde (1.1 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform an aqueous work-up and extraction as described in Protocol 3.2.1.

  • Purify the crude product by column chromatography on silica gel.

Electrophile: Acetone

Procedure:

  • To the solution of 5-lithio-2-furonitrile at -78 °C, add anhydrous acetone (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Allow the reaction to warm to room temperature.

  • Quench and work-up the reaction as described in Protocol 3.2.1.

  • Purify the crude product by column chromatography on silica gel.

Electrophile: Trimethylsilyl (B98337) chloride (TMSCl)

Procedure:

  • To the solution of 5-lithio-2-furonitrile at -78 °C, add freshly distilled trimethylsilyl chloride (1.2 eq.) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Perform an aqueous work-up and extraction as described in Protocol 3.2.1.

  • Purify the crude product by distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the expected products and representative yields for the reactions of 5-lithio-2-furonitrile with various electrophiles. Yields are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions.

Entry Electrophile Product Representative Yield (%)
1N,N-Dimethylformamide (DMF)5-Formyl-2-furonitrile60-85
2Benzaldehyde5-(Hydroxy(phenyl)methyl)-2-furonitrile70-90
3Acetone5-(1-Hydroxy-1-methylethyl)-2-furonitrile65-85
4Trimethylsilyl chloride (TMSCl)5-Trimethylsilyl-2-furonitrile75-95
5Iodomethane5-Methyl-2-furonitrile50-70
61-Bromobutane5-Butyl-2-furonitrile45-65

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_purification Isolation start Flame-dry glassware under vacuum inert Establish inert atmosphere (Ar/N2) start->inert reagents Prepare anhydrous THF and this compound solution inert->reagents cool Cool solution to -78 °C reagents->cool add_buli Slowly add n-BuLi cool->add_buli stir_lithiation Stir at -78 °C for 1-2 h add_buli->stir_lithiation add_electrophile Add electrophile at -78 °C stir_lithiation->add_electrophile stir_quench Stir and warm to RT add_electrophile->stir_quench workup Aqueous work-up stir_quench->workup extraction Extraction with organic solvent workup->extraction drying Drying and solvent removal extraction->drying purification Purification (Chromatography/Distillation) drying->purification product Characterization of 5-substituted-2-furonitrile purification->product

Caption: Experimental workflow for the synthesis of 5-substituted 2-furonitriles.

logical_relationship Furonitrile This compound (Starting Material) Lithiation Directed Metalation (C5-Lithiation) Furonitrile->Lithiation Strong Base (n-BuLi) Intermediate 5-Lithio-2-furonitrile (Key Intermediate) Lithiation->Intermediate Products 5-Substituted 2-Furonitriles (Diverse Functionalized Products) Intermediate->Products Reaction with Electrophiles Electrophiles (e.g., Aldehydes, Ketones, Alkyl Halides, Silyl Halides) Electrophiles->Products Applications Applications in Drug Development and Fine Chemicals Products->Applications

Caption: Logical relationship of the synthetic strategy.

Characterization Data

The synthesized 5-substituted this compound derivatives can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the products. The disappearance of the proton signal at the C5 position of the furan ring and the appearance of new signals corresponding to the introduced substituent are indicative of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: The characteristic nitrile stretch (C≡N) is typically observed around 2230 cm⁻¹. Other functional groups introduced will also show their characteristic absorption bands.

Example Spectroscopic Data for 5-Formyl-2-furonitrile:

  • ¹H NMR (CDCl₃): δ 9.7 (s, 1H, CHO), 7.4 (d, 1H, furan-H), 7.3 (d, 1H, furan-H).

  • ¹³C NMR (CDCl₃): δ 178.0, 152.1, 135.0, 123.9, 118.5, 110.1.

  • MS (EI): m/z (%) 121 (M⁺), 120, 93, 65.

  • IR (KBr): ν 2235 (C≡N), 1685 (C=O) cm⁻¹.

Conclusion

The lithiation of this compound provides a powerful and regioselective method for the synthesis of a wide array of 5-substituted furan derivatives. The protocols and data presented herein serve as a comprehensive guide for researchers in academia and industry to effectively utilize this important synthetic transformation in their research and development endeavors. Careful adherence to anhydrous and inert reaction conditions is paramount for achieving high yields and purity of the desired products.

Application Notes and Protocols: 2-Furonitrile as a Dehydrating Agent in Dialkyl Carbonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct synthesis of dialkyl carbonates from carbon dioxide (CO₂) and alcohols presents a greener and more sustainable alternative to traditional methods that often utilize toxic reagents like phosgene. A significant challenge in this direct synthesis is the formation of water as a byproduct, which limits the reaction equilibrium and reduces the yield of the desired carbonate. To overcome this, dehydrating agents are employed to remove water in situ. This application note details the use of 2-furonitrile as a highly effective dehydrating agent in the cerium oxide (CeO₂) catalyzed synthesis of dialkyl carbonates.

Recent studies have demonstrated that this compound can be superior to other nitriles, such as 2-cyanopyridine (B140075), particularly in the synthesis of carbonates from bulky or long-chain alcohols.[1][2] The weaker interaction of this compound with the CeO₂ catalyst surface is believed to provide a larger reaction field for both CO₂ and the alcohol, leading to higher yields of the corresponding dialkyl carbonates.[2] This document provides a summary of comparative data, detailed experimental protocols, and visualizations of the experimental workflow and the underlying chemical principles.

Data Presentation

The following table summarizes the comparative performance of this compound and 2-cyanopyridine as dehydrating agents in the synthesis of various dialkyl carbonates from CO₂ and the corresponding alcohols, catalyzed by CeO₂.

Dialkyl CarbonateAlcoholDehydrating AgentYield (%)Reference
Diisopropyl Carbonate2-PropanolThis compound up to 50 [1][2]
Diisopropyl Carbonate2-Propanol2-CyanopyridineLower than this compound[2]
Di-n-propyl Carbonate1-PropanolThis compound Higher than 2-Cyanopyridine[2]
Di-n-butyl Carbonate1-ButanolThis compound Higher than 2-Cyanopyridine[2]
Dimethyl CarbonateMethanol2-CyanopyridineHigher than this compound[2]
Diethyl CarbonateEthanol2-CyanopyridineHigher than this compound[2]

Experimental Protocols

This section provides a detailed methodology for the synthesis of dialkyl carbonates using this compound as a dehydrating agent in a batch reactor system.

Materials:

  • Alcohol (e.g., 2-propanol, 1-propanol, 1-butanol)

  • This compound (dehydrating agent)

  • Cerium oxide (CeO₂) catalyst

  • Carbon dioxide (CO₂)

  • High-pressure batch reactor equipped with a magnetic stirrer and temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation: The CeO₂ catalyst should be pre-treated by calcination in air at a specified temperature to ensure its activity.

  • Reactor Setup:

    • Thoroughly clean and dry the high-pressure batch reactor.

    • Add the CeO₂ catalyst to the reactor.

    • Introduce the desired alcohol and this compound into the reactor.

  • Reaction Execution:

    • Seal the reactor and purge it with CO₂ several times to remove any residual air.

    • Pressurize the reactor with CO₂ to the desired initial pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Maintain the reaction at the set temperature and pressure for the specified duration.

  • Product Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully depressurize the reactor.

    • Collect the liquid product mixture.

    • Analyze the composition of the product mixture using a gas chromatograph (GC) to determine the yield of the dialkyl carbonate.

Note: The optimal reaction conditions (temperature, pressure, catalyst loading, and reaction time) may vary depending on the specific alcohol being used. The provided protocol is a general guideline and should be optimized for each specific application.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism for the superior performance of this compound.

experimental_workflow cluster_reaction Reaction cluster_analysis Analysis catalyst CeO₂ Catalyst reactor High-Pressure Batch Reactor catalyst->reactor reactants Alcohol + this compound reactants->reactor product Product Mixture reactor->product Reaction Completion gc Gas Chromatography product->gc yield Yield Calculation gc->yield

Caption: Experimental workflow for dialkyl carbonate synthesis.

logical_relationship cluster_2f This compound cluster_2cp 2-Cyanopyridine Furonitrile This compound WeakInteraction Weaker Interaction with CeO₂ Surface Furonitrile->WeakInteraction LargeField Larger Reaction Field for CO₂ and Alcohol WeakInteraction->LargeField HighYield Higher Yield of Carbonate (for bulky/long-chain alcohols) LargeField->HighYield Cyanopyridine 2-Cyanopyridine StrongInteraction Stronger Interaction with CeO₂ Surface Cyanopyridine->StrongInteraction SmallField Smaller Reaction Field StrongInteraction->SmallField LowYield Lower Yield of Carbonate (for bulky/long-chain alcohols) SmallField->LowYield

Caption: Performance comparison of dehydrating agents.

References

Troubleshooting & Optimization

Troubleshooting low yield in 2-Furonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Furonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this compound, with a focus on addressing low yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale synthetic routes to this compound?

A1: The most common laboratory methods for synthesizing this compound are:

  • Dehydration of 2-Furoic Acid Amide (2-Furanacetamide): This involves the conversion of 2-furoic acid to its amide, followed by dehydration to the nitrile.

  • From Furfural (B47365) via Furfural Aldoxime: This route proceeds by forming furfural aldoxime from furfural, which is then dehydrated to this compound. This can be a one-pot or a two-step process.[1][2]

  • Biocatalytic Synthesis from Furfural: This emerging green method uses an aldoxime dehydratase enzyme to convert furfural aldoxime to this compound under mild conditions.[3][4]

Q2: My this compound synthesis has a very low yield. What are the general areas I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors:

  • Side Reactions: The furan (B31954) ring is susceptible to polymerization and degradation under harsh conditions, such as high temperatures and strong acids.[5]

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions, insufficient reaction time, or inactive reagents.

  • Product Loss During Workup and Purification: this compound can be lost during extraction, distillation, or chromatography.

  • Purity of Starting Materials: Impurities in the starting materials (furfural or 2-furoic acid) can lead to the formation of byproducts and tar.[6]

Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?

A3: The formation of dark, tarry substances is a common issue when working with furan derivatives, especially at elevated temperatures or in the presence of acid. This is due to polymerization of the furan ring.

To mitigate this:

  • Control the temperature: Avoid excessive heating.

  • Use milder reagents: Opt for less harsh dehydrating agents or catalysts.

  • Minimize reaction time: Monitor the reaction progress and stop it as soon as the starting material is consumed.

  • Purify starting materials: Ensure your furfural or 2-furoic acid is free of impurities that can promote polymerization.[5][6]

Troubleshooting Specific Synthetic Routes

Route 1: Dehydration of 2-Furoic Acid Amide

Q4: I am getting a low yield in the dehydration of 2-furoic acid amide. What are the critical parameters to optimize?

A4: The dehydration of 2-furoic acid amide is a crucial step. Low yields can result from an incomplete reaction or side reactions.

Troubleshooting Steps:

  • Choice of Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or thionyl chloride (SOCl₂) are commonly used. The choice of agent can impact the reaction conditions and yield.

  • Reaction Temperature: The optimal temperature depends on the dehydrating agent. Overheating can lead to decomposition and polymerization.

  • Stoichiometry of Reagents: Ensure the correct molar ratio of the dehydrating agent to the amide is used. An excess of the dehydrating agent can sometimes lead to side reactions.

  • Anhydrous Conditions: The presence of moisture can consume the dehydrating agent and reduce the yield. Ensure all glassware is dry and use anhydrous solvents.

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅)High temperature, often neat or in a high-boiling solventPowerful dehydrating agentHeterogeneous reaction, can be difficult to work with
Phosphoryl Chloride (POCl₃)Moderate to high temperature, often in a solvent like pyridineHomogeneous reaction, generally good yieldsCorrosive, requires careful handling
Thionyl Chloride (SOCl₂)Mild to moderate temperature, often in an inert solventByproducts (SO₂ and HCl) are gaseous and easily removedToxic and corrosive, requires a fume hood

Q5: What are the potential byproducts in the dehydration of 2-furoic acid amide?

A5: Besides unreacted starting material, potential byproducts include:

  • Polymeric materials: As mentioned, the furan ring can polymerize under the reaction conditions.

  • Ring-opened products: Under harsh acidic conditions, the furan ring can potentially undergo hydrolysis and subsequent reactions.

Route 2: From Furfural via Furfural Aldoxime

Q6: I am attempting a one-pot synthesis of this compound from furfural and hydroxylamine (B1172632) hydrochloride, but the yield is poor. What could be the issue?

A6: A one-pot synthesis requires careful control of reaction conditions to ensure both the formation of the aldoxime and its subsequent dehydration proceed efficiently.

Troubleshooting Steps:

  • Solvent: High-boiling polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) are often used to facilitate both reaction steps.[2]

  • Temperature: The temperature needs to be high enough for the dehydration to occur but not so high as to cause decomposition. A typical range is 120-165°C.[2]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of the aldoxime intermediate. Monitor the reaction by TLC or GC to determine the optimal time.

  • Purity of Furfural: Use freshly distilled furfural to avoid impurities that can interfere with the reaction.[6]

Table 2: Typical Reaction Conditions for One-Pot Synthesis of this compound from Furfural

Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (min)Reported Yield (%)
FurfuralHydroxylamine hydrochlorideN-methyl-2-pyrrolidone16010>90
FurfuralHydroxylamine hydrochlorideN-methyl-2-pyrrolidone14030>90
FurfuralHydroxylamine hydrochlorideN-methyl-2-pyrrolidone12060>90

Data sourced from patent literature, yields may vary.[2]

Q7: I am isolating the furfural aldoxime first and then dehydrating it. What are the common pitfalls in this two-step process?

A7: In a two-step process, the purity of the intermediate aldoxime is crucial.

  • Incomplete Oxime Formation: Ensure the reaction of furfural with hydroxylamine has gone to completion. This reaction is typically carried out under mild conditions.

  • Aldoxime Purity: Purify the furfural aldoxime before the dehydration step to remove any unreacted furfural or other impurities.

  • Dehydration Step: The same considerations as in the one-pot synthesis apply here regarding the choice of dehydrating agent and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-Furoic Acid Amide from 2-Furoic Acid

This protocol is a prerequisite for the synthesis of this compound via the amide dehydration route.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-furoic acid and an excess of thionyl chloride (e.g., 2.5 equivalents).

  • Reflux the mixture gently for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

  • Amidation: Cool the resulting crude 2-furoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (B1221849) with vigorous stirring. Maintain the temperature below 10°C.

  • Continue stirring for 30 minutes after the addition is complete.

  • Collect the precipitated 2-furoic acid amide by filtration, wash with cold water, and dry.

Protocol 2: Dehydration of 2-Furoic Acid Amide to this compound
  • Setup: In a dry round-bottom flask, place the dried 2-furoic acid amide.

  • Reagent Addition: Add a dehydrating agent such as phosphorus pentoxide (in portions) or phosphoryl chloride (dropwise). The reaction can be exothermic.

  • Reaction: Heat the mixture gently under reflux until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture and carefully quench it by pouring it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.

Protocol 3: One-Pot Synthesis of this compound from Furfural[2]
  • Setup: In a reaction vessel, dissolve furfural (1 equivalent) and hydroxylamine hydrochloride (1.3 equivalents) in N-methyl-2-pyrrolidone.

  • Reaction: Heat the stirred mixture to 140-160°C for the appropriate time (see Table 2).

  • Workup: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purification: Wash, dry, and purify the crude product by vacuum distillation as described in Protocol 2.

Visualizations

experimental_workflow cluster_route1 Route 1: From 2-Furoic Acid cluster_route2 Route 2: From Furfural A 2-Furoic Acid B 2-Furoyl Chloride A->B SOCl₂ C 2-Furoic Acid Amide B->C NH₃ D This compound C->D Dehydrating Agent (e.g., P₂O₅) E Furfural F Furfural Aldoxime E->F NH₂OH·HCl G This compound F->G Dehydration

Caption: Synthetic routes to this compound.

Caption: Troubleshooting workflow for low yield.

References

Identifying byproducts in the synthesis of 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Furonitrile

This guide provides troubleshooting advice and frequently asked questions regarding the identification of byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial and laboratory methods for synthesizing this compound?

A1: this compound can be synthesized through several routes. The primary industrial method is the vapor phase ammoxidation of furfural (B47365).[1] Common laboratory-scale syntheses include the dehydration of 2-furamide (B1196590) or furfural aldoxime, and the one-pot reaction of furfural with a hydroxylamine (B1172632) salt.[1][2]

Q2: What are the primary byproducts to expect when synthesizing this compound from furfural?

A2: The synthesis of this compound from furfural can lead to several byproducts, largely dependent on the specific reaction conditions. The most common byproducts include unreacted furfural, 2-furoic acid from the oxidation of furfural, and furfuryl alcohol.[3][4] Under harsh conditions, such as high temperatures, polymerization of furfural can also occur.[5] The intermediate, furfural aldoxime, may also be present if the reaction does not go to completion.

Q3: In the dehydration of 2-furamide or furfural aldoxime, what are the expected impurities?

A3: The dehydration of 2-furamide or furfural aldoxime is generally a cleaner reaction. The main impurity is typically the unreacted starting material (2-furamide or furfural aldoxime). Water is the primary byproduct of the dehydration reaction itself.[6]

Q4: My purified this compound is yellow, but the literature states it should be colorless. What could be the cause?

A4: Pure this compound is a colorless liquid.[1] A yellow or brownish tint often indicates the presence of impurities, which could be polymeric byproducts from the degradation of furfural or trace amounts of unreacted starting materials that have discolored over time or upon exposure to air.

Q5: How can I minimize the formation of byproducts during the synthesis?

A5: Minimizing byproduct formation depends on the chosen synthetic route. For syntheses starting from furfural, it is crucial to control the reaction temperature to prevent polymerization and other side reactions.[5] Ensuring an inert atmosphere can reduce oxidation to 2-furoic acid. For dehydration reactions, using an efficient dehydrating agent and ensuring adequate reaction time can drive the reaction to completion, minimizing the amount of residual starting material.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Inefficient purification.Monitor the reaction by TLC or GC to ensure completion. Optimize the temperature based on literature procedures. Improve purification techniques, such as fractional distillation or column chromatography, to better separate the product from byproducts like triphenylphosphine (B44618) oxide in Wittig-type reactions.[5]
Presence of 2-Furoic Acid Oxidation of the starting material, furfural.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure the purity of the starting furfural.
Polymerization/Darkening of Reaction Mixture Furfural is sensitive to strongly basic or acidic conditions and high temperatures.[5]Add reagents slowly and maintain a low temperature, especially during the initial stages of the reaction.[5]
Unexpected Peaks in GC/HPLC Analysis Formation of unforeseen byproducts due to side reactions or impurities in starting materials.Characterize the unknown peaks using mass spectrometry (GC-MS or LC-MS). Common analytical techniques for purity assessment include HPLC, GC, MS, and NMR.[][8] Consider potential side reactions like the Diels-Alder reaction between furan (B31954) derivatives and dienophiles if applicable to your reaction conditions.[9]

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of a synthesized this compound sample.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • 0.45 µm syringe filter

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.[10]

3. HPLC Conditions:

  • Column: Standard C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

4. Data Analysis:

  • Calculate the purity of this compound based on the area percent of the main peak relative to the total peak area of all observed peaks.

  • Compare the retention time of the main peak to a known standard of this compound for confirmation.

Table of Potential Byproducts and Their Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Notes
This compound C₅H₃NO93.08146-148[11]Product
FurfuralC₅H₄O₂96.08161.7Starting Material
2-Furoic AcidC₅H₄O₃112.08230-232Oxidation Byproduct
Furfuryl AlcoholC₅H₆O₂98.10170Reduction Byproduct
2-FuramideC₅H₅NO₂111.10142 (melts)Dehydration Precursor
Furfural AldoximeC₅H₅NO₂111.10158-160Dehydration Precursor

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Synthesis Synthesis of this compound (e.g., Ammoxidation of Furfural) Quenching Reaction Quenching Synthesis->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Final Purification (e.g., Distillation) Concentration->Purification Purity_Analysis Purity & Byproduct Analysis (HPLC, GC-MS, NMR) Purification->Purity_Analysis Characterization Structural Confirmation Purity_Analysis->Characterization

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

Byproduct_Relationships Furfural Furfural Furfural_Aldoxime Furfural Aldoxime Furfural->Furfural_Aldoxime + NH2OH Two_Furonitrile This compound (Product) Furfural->Two_Furonitrile Ammoxidation Furoic_Acid 2-Furoic Acid Furfural->Furoic_Acid Oxidation Polymer Polymeric Byproducts Furfural->Polymer High Temp/Acid/Base Furfuryl_Alcohol Furfuryl Alcohol Furfural->Furfuryl_Alcohol Reduction Furfural_Aldoxime->Two_Furonitrile Dehydration

Caption: Logical relationship of synthesis routes and potential byproduct formation from furfural.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Furonitrile Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions for 2-furonitrile. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with a 2-halofuronitrile is showing low to no yield. What are the most common initial checks?

When a cross-coupling reaction with a 2-halofuronitrile fails, the primary areas to investigate are the catalyst's activity, the quality of the reagents, and the reaction conditions. The electron-withdrawing nature of the nitrile group on the furan (B31954) ring can make oxidative addition more challenging. Ensure your palladium catalyst, particularly Pd(0) species, is active and not decomposed, which is often indicated by the formation of palladium black. It is also critical to use anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst. Degassing the solvent and running the reaction under an inert atmosphere like argon or nitrogen is essential.

Q2: I am observing significant decomposition of my this compound starting material or product. What could be the cause?

Furan rings can be sensitive to acidic conditions and high temperatures, potentially leading to ring-opening or other degradation pathways.[1] If you are using acidic reagents or the reaction generates acidic byproducts, consider adding a non-nucleophilic base to neutralize the medium. Also, monitor the reaction temperature closely and consider running the reaction at the lowest effective temperature to minimize thermal degradation.[2]

Q3: How do I choose the appropriate palladium catalyst and ligand for my this compound substitution?

The choice of catalyst and ligand is critical. For electron-deficient substrates like 2-halofuronitriles, bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos) can be highly effective.[3][4] These ligands help to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3] N-heterocyclic carbene (NHC) ligands can also be a good alternative.[5] If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ.[6]

Q4: What is the best base and solvent combination for cross-coupling reactions involving this compound?

The optimal base and solvent depend on the specific type of cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or K₂CO₃ are commonly used.[8] The choice of solvent is also crucial; polar aprotic solvents like dioxane, THF, or toluene (B28343) are frequently employed.[9][10] For reactions sensitive to base, a careful screening of weaker bases may be necessary.[7]

Q5: I am seeing significant homocoupling of my alkyne in a Sonogashira reaction with a 2-halofuronitrile. How can I minimize this?

Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen. To minimize this, ensure strictly anaerobic conditions by thoroughly degassing your solvents.[11] Running the reaction under copper-free conditions is another effective strategy, though this may require a more active palladium catalyst system.[12]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition Switch to a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos). Increase reaction temperature. Use a more reactive halide (I > Br > Cl).
Poor Transmetalation Ensure the base is sufficiently strong and soluble to activate the boronic acid. Consider using a boronic ester (e.g., pinacol (B44631) ester) which can have higher stability and reactivity. The addition of water can sometimes be beneficial.
Catalyst Deactivation Use a pre-formed palladium catalyst to ensure the active species is present. Ensure rigorous exclusion of oxygen and moisture. Consider using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to stabilize the catalyst.[13]
Substrate Decomposition Monitor the reaction for byproduct formation. Lower the reaction temperature. Use a milder base.
Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Weakly Nucleophilic Amine Use a stronger base (e.g., NaOtBu, LiHMDS) to deprotonate the amine.
Sterically Hindered Substrates Employ a bulkier ligand (e.g., BrettPhos) to facilitate coupling.[14]
Catalyst Inhibition The amine substrate or product may coordinate to the palladium center and inhibit catalysis. Use of bulky ligands can mitigate this.
Side Reactions Hydrodehalogenation can be a competing reaction. Ensure anhydrous conditions and consider a different solvent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2-furonitrile

This is a generalized starting protocol and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-2-furonitrile (1.0 equiv.), the desired arylboronic acid (1.2 - 1.5 equiv.), and anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary. Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Procedure for Sonogashira Coupling of 5-Bromo-2-furonitrile

This is a generalized starting protocol and should be optimized for specific substrates.

  • Reaction Setup: To a solution of 5-bromo-2-furonitrile (1.0 equiv.) in an anhydrous, degassed solvent (e.g., THF or DMF) in a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 1-5 mol%).[11][15]

  • Base and Alkyne Addition: Add an amine base such as diisopropylamine (B44863) or triethylamine (B128534) (2-5 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).[11]

  • Reaction: Stir the reaction at room temperature or heat as necessary (typically 40-80 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Cross-Coupling start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Anhydrous & Anaerobic Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst & Ligand check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base & Solvent optimize_catalyst->optimize_base optimize_temp Optimize Temperature & Time optimize_base->optimize_temp decomposition Substrate/Product Decomposition? optimize_temp->decomposition success Successful Reaction decomposition->success No lower_temp Lower Temperature / Milder Base decomposition->lower_temp Yes lower_temp->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalytic_Cycle_Suzuki Simplified Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)(X)L2 (R = this compound) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar-B(OR)2 Base pd2_aryl_complex R-Pd(II)(Ar)L2 transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-Ar (Substituted this compound) reductive_elimination->product

Caption: Simplified Suzuki-Miyaura catalytic cycle for this compound.

References

How to avoid polymerization of furans during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furan (B31954) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the polymerization of furans during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: My furan synthesis reaction mixture turned dark brown/black and became viscous. What is the likely cause?

A2: The formation of a dark, viscous, or solid material is a common issue in furan chemistry and typically indicates polymerization.[1] Furan and its derivatives are highly sensitive to acidic conditions, which catalyze polymerization and ring-opening reactions, leading to the formation of dark, insoluble materials often referred to as humins or resins.[1][2] This is particularly problematic if your reaction conditions are acidic or if acidic byproducts are generated during the synthesis.[1]

Q2: What are the primary factors that promote furan polymerization?

A2: Several factors can induce the polymerization of furans. The most significant include:

  • Acidic Conditions : Strong acids are potent catalysts for furan polymerization.[3][4] Even the acidic nature of standard silica (B1680970) gel used in chromatography can cause degradation.[3]

  • High Temperatures : Elevated temperatures and prolonged heating increase the rate of both polymerization and thermal decomposition.[2][3]

  • Presence of Protic Solvents : Protic solvents, especially water, can facilitate the ring-opening of the furan nucleus, which can lead to reactive intermediates that readily polymerize.[3][4][5]

  • Air and Oxygen : Exposure to air can lead to oxidation, especially for furan rings with electron-releasing substituents, forming byproducts that can initiate polymerization.[1][6]

  • High Reactant Concentrations : Increased concentrations of furan starting materials can accelerate the rate of intermolecular side reactions that lead to polymer formation.[2]

Q3: How can I modify my reaction conditions to prevent polymerization?

A3: To minimize polymerization, consider the following adjustments:

  • Catalyst Selection : Use the mildest effective acid catalyst. Solid acid catalysts like Amberlyst-15 or zeolites, or milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), are often better choices than strong mineral acids or Lewis acids like AlCl₃.[2][7] In some cases, reactions can be performed under neutral or slightly basic conditions.[1]

  • Temperature Control : Conduct the reaction at the lowest temperature that allows for a reasonable rate of conversion. Monitor the reaction's progress closely to avoid unnecessary heating after completion.[3]

  • Solvent Choice : Whenever possible, use anhydrous, non-protic solvents to suppress acid-catalyzed ring-opening.[3][4]

  • Inert Atmosphere : Performing the synthesis under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation-related side reactions.[1][8]

Q4: Are there specific strategies for substrates with highly reactive functional groups?

A4: Yes. For furan derivatives with highly reactive functional groups, such as the aldehyde in 5-hydroxymethylfurfural (B1680220) (5-HMF), a protection strategy is highly effective.[2] For example, converting an aldehyde to an acetal (B89532) can prevent it from participating in unwanted side reactions. This protecting group can be removed once the primary reaction is complete.[2][9]

Q5: What are the best practices for purifying furan products to avoid degradation?

A5: Purification can be challenging due to the instability of many furan derivatives. Key recommendations include:

  • Chromatography : When using column chromatography, opt for deactivated (neutral) silica gel or alumina (B75360). Adding a small amount of a base like triethylamine (B128534) to the eluent can also help neutralize residual acidity.[3]

  • Distillation : For volatile furan compounds, vacuum distillation is highly recommended to keep temperatures low and prevent thermal decomposition.[2][3]

  • Prompt Purification : Purify the product as soon as possible after the synthesis is complete to minimize degradation over time.[1]

Troubleshooting Guide: Furan Polymerization

This guide provides a systematic approach to identifying and solving common issues related to furan polymerization during synthesis.

Problem Likely Cause(s) Recommended Solution(s)
Reaction mixture darkens and thickens significantly. Acid-catalyzed polymerization.• Use a milder acid catalyst (e.g., solid acids, BF₃·OEt₂).[2][7]• If possible, run the reaction under neutral or slightly basic conditions.[1]• Neutralize the reaction mixture promptly during workup.[1]
Low yield of desired product with insoluble byproducts. High reaction temperature or prolonged heating.• Run the reaction at the lowest effective temperature.[3]• Monitor reaction progress (e.g., by TLC/GC) and stop heating once the starting material is consumed.[1]
Use of protic/aqueous solvents.• Switch to an anhydrous, aprotic solvent.[3]
High concentration of reactants.• Run the reaction at a lower concentration to reduce the rate of intermolecular side reactions.[2]
Product degrades during column chromatography. Acidic stationary phase (silica gel).• Use neutral silica gel or alumina for chromatography.[3]• Add a small amount (e.g., 0.1-1%) of a non-nucleophilic base like triethylamine to the eluent.[3]
Product decomposes during distillation. Thermal instability of the furan derivative.• Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[2]
Significant byproduct formation despite optimized conditions. Air sensitivity of starting materials or product.• Ensure the entire reaction, workup, and purification is performed under an inert atmosphere (Nitrogen or Argon).[1]
Highly reactive functional groups on the furan ring.• Employ a protecting group strategy for sensitive functionalities (e.g., protect aldehydes as acetals).[2][9]

Data Presentation: Solvent Effects on Furan Conversion

The choice of solvent has a profound impact on the outcome of acid-catalyzed furan reactions. Protic solvents like water can lead to hydrolysis and subsequent polymerization, while alcohols can form more stable acetal intermediates, suppressing polymer formation.

The following table summarizes the effect of different solvents on the acid-catalyzed conversion of furan to benzofuran (B130515), highlighting the competition with polymerization.

Table 1: Effect of Solvent on Furan Conversion and Product Distribution

SolventFuran Conversion (%)Benzofuran Yield (%)Insoluble Polymer FormationKey Intermediate
Water>99<1Dominant ProductSuccinaldehyde
Methanol>9938Suppressed1,1,4,4-Tetramethoxybutane (Acetal)
Ethanol>9924Suppressed1,1,4,4-Tetraethoxybutane (Acetal)
2-Propanol>9910Suppressed1,1,4,4-Tetraisopropoxybutane (Acetal)

Data synthesized from findings presented in reference[4]. Reactions were catalyzed by Amberlyst 70 at 170 °C.

Experimental Protocols

Protocol 1: General Synthesis Under an Inert Atmosphere

This protocol provides a general workflow for performing a furan synthesis while minimizing exposure to air and moisture.[8]

1. Preparation and Setup:

  • Flame-dry all glassware (round-bottom flask, condenser, dropping funnel) and a magnetic stir bar under vacuum or with a heat gun and allow to cool under a stream of dry nitrogen or argon.

  • Assemble the glassware quickly while maintaining a positive pressure of inert gas.

  • Equip the reaction flask with a rubber septum for the introduction of reagents via syringe.

2. Reagent and Solvent Addition:

  • Add the furan substrate and any solid reagents to the reaction flask under a positive flow of inert gas.

  • Add anhydrous solvent via a cannula or a dry syringe.

  • Begin stirring and ensure the system is under a slight positive pressure of inert gas (a balloon filled with nitrogen or argon is often sufficient).

3. Reaction Execution:

  • Cool the reaction mixture to the desired temperature (e.g., using an ice bath for 0 °C).

  • Add liquid reagents, especially catalysts or moisture-sensitive compounds, dropwise via a syringe through the septum.

  • Maintain the inert atmosphere throughout the reaction period. Monitor the reaction's progress using appropriate techniques (e.g., TLC analysis of small, quenched aliquots).

4. Work-up and Purification:

  • Once the reaction is complete, perform the quenching and extraction steps. If the product is particularly air-sensitive, degassed solvents should be used for the work-up.

  • Dry the organic layers over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product immediately using an appropriate method (e.g., vacuum distillation or chromatography with a neutral stationary phase).

**Protocol 2: Acylation of Furan using a Mild Lewis Acid (BF₃·OEt₂) **

This protocol is a generalized procedure for the Friedel-Crafts acylation of furan, a reaction prone to polymerization with strong Lewis acids, using a milder alternative to minimize side reactions.[7]

1. Reaction Setup:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve furan in an anhydrous solvent (e.g., dichloromethane) and cool the solution in an ice bath to 0 °C.

2. Reagent Addition:

  • Add the acylating agent (e.g., acetic anhydride) to the cooled furan solution.

3. Catalyst Addition:

  • Add boron trifluoride etherate (BF₃·OEt₂) dropwise to the stirred reaction mixture via the dropping funnel, ensuring the temperature remains at or below 0 °C.

4. Reaction and Monitoring:

  • Allow the reaction to stir at 0 °C. Progress can be monitored by taking small aliquots for TLC or GC analysis. The reaction may be allowed to warm slowly to room temperature if conversion is slow.

5. Quenching and Work-up:

  • Once complete, carefully quench the reaction by the slow addition of ice-cold water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.

6. Purification:

Visualizations: Pathways and Workflows

Acid-Catalyzed Polymerization Pathway

The diagram below illustrates the general mechanism by which furans polymerize under acidic conditions. Protonation of the furan ring generates a reactive electrophile, which then attacks another furan molecule, initiating a chain reaction that leads to polymer formation.[10]

G Furan Furan Ring ProtonatedFuran Protonated Furan (Reactive Electrophile) Furan->ProtonatedFuran Protonation Proton H+ Proton->Furan Acid Catalyst Furan2 Another Furan Molecule ProtonatedFuran->Furan2 Electrophilic Attack Dimer Dimer Intermediate Furan2->Dimer Polymer Polymer / Resin (Dark Insoluble Material) Dimer->Polymer Further Propagation

Caption: Acid-catalyzed polymerization pathway of furan.

Troubleshooting Workflow for Furan Synthesis

This decision tree provides a logical workflow for troubleshooting and optimizing a furan synthesis that is suffering from polymerization.

G Start Start: Low Yield / Polymer Formation Observed CheckAcid Are strong acids (e.g., H₂SO₄, AlCl₃) used? Start->CheckAcid UseMilderAcid Action: Switch to milder acid (e.g., BF₃·OEt₂, solid acid catalyst) CheckAcid->UseMilderAcid Yes CheckTemp Is the reaction run at high temp? CheckAcid->CheckTemp No UseMilderAcid->CheckTemp LowerTemp Action: Decrease temperature & monitor completion CheckTemp->LowerTemp Yes CheckSolvent Is a protic solvent (e.g., H₂O, MeOH) used? CheckTemp->CheckSolvent No LowerTemp->CheckSolvent UseAprotic Action: Use anhydrous, aprotic solvent CheckSolvent->UseAprotic Yes CheckAtmosphere Is the reaction run open to air? CheckSolvent->CheckAtmosphere No UseAprotic->CheckAtmosphere UseInert Action: Use N₂ or Ar atmosphere CheckAtmosphere->UseInert Yes Result Improved Yield & Reduced Polymerization CheckAtmosphere->Result No UseInert->Result

Caption: Logical workflow for troubleshooting furan polymerization.

Experimental Setup for Inert Atmosphere Reaction

This diagram illustrates a standard laboratory setup for conducting a reaction under an inert atmosphere to prevent air-sensitive furans from degrading.

G cluster_setup Reaction Setup cluster_atmosphere Inert Gas System Flask Round-Bottom Flask (with stir bar) StirPlate Stir/Hot Plate Flask->StirPlate on Condenser Condenser Condenser->Flask Bubbler Oil Bubbler (Pressure Outlet) Condenser->Bubbler Vent Septum Rubber Septum GasSource N₂ or Ar Source Balloon Gas Balloon GasSource->Balloon Fill Balloon->Septum Supply to Flask

Caption: Diagram of an experimental inert atmosphere setup.

References

Technical Support Center: Purification of 2-Furonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common challenges encountered during the purification of 2-furonitrile derivatives.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Question 1: My product is co-eluting with an impurity during column chromatography. How can I improve separation?

Answer: Co-elution is a common issue that can often be resolved by systematically optimizing your chromatography conditions.

Potential Causes & Solutions:

  • Inadequate Solvent System: The chosen mobile phase may not have sufficient selectivity to resolve the compounds.

    • Solution: Systematically re-screen for an optimal solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures with different polarities and compositions (e.g., ethyl acetate/hexane (B92381), dichloromethane/methanol). The goal is to find a system that provides the best possible separation (difference in Rf values) between your product and the impurity[1][2].

  • Improper Elution Method: A steep gradient or an unsuitable isocratic system can lead to poor separation.

    • Solution: If using gradient elution, try a shallower gradient to increase resolution. If using isocratic elution, ensure the solvent system provides an optimal Rf value for your compound, ideally between 0.2 and 0.4[1].

  • Column Overloading: Loading too much crude material onto the column is a frequent cause of poor separation.

    • Solution: Reduce the amount of sample loaded. A general guideline for challenging separations is to use a ratio of 1:30 to 1:100 of crude product to silica (B1680970) gel by weight[1].

  • Poor Column Packing: An improperly packed column can lead to channeling, where the solvent and sample flow unevenly through the stationary phase, resulting in broad peaks and poor separation.

    • Solution: Ensure the column is packed uniformly, avoiding any air bubbles or cracks. Allow the silica slurry to settle completely and equilibrate the column with the mobile phase before loading the sample[2].

Question 2: The compound is streaking on the TLC plate and eluting as a broad band from the column. What is causing this and how can I fix it?

Answer: Streaking and broad bands are typically signs of interactions with the stationary phase, poor solubility, or overloading.

Potential Causes & Solutions:

  • Strong Interaction with Silica Gel: The furan (B31954) ring and nitrile group can interact strongly with the acidic silica gel, causing streaking.

    • Solution 1: Deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase. This can neutralize the acidic sites on the silica and improve peak shape[1].

    • Solution 2: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic conditions. Reverse-phase chromatography using a C18 column is another option[1].

  • Poor Solubility: If the compound is not fully soluble in the mobile phase as it moves through the column, it can cause tailing and broad bands.

    • Solution: Ensure your compound has good solubility in the chosen mobile phase. You may need to adjust the solvent system to achieve better solubility while maintaining an appropriate Rf value[1].

  • Sample Overloading: Applying too much sample can saturate the stationary phase at the point of application.

    • Solution: Reduce the amount of crude material loaded onto the column[1].

Question 3: My this compound derivative is degrading during purification. How can I prevent this?

Answer: Furan rings can be sensitive to certain conditions, leading to degradation and the formation of impurities.

Potential Causes & Solutions:

  • Acid Sensitivity: The furan ring can be unstable under strongly acidic conditions, potentially leading to ring-opening or polymerization. Standard silica gel is acidic and can cause degradation over long exposure times.

    • Solution: Minimize the time the compound spends on the silica gel column by running the chromatography as efficiently as possible. Alternatively, use a deactivated or neutral stationary phase like neutral alumina, or consider reverse-phase chromatography[1].

  • Oxidative Degradation: Furan derivatives can be sensitive to oxidation, which can lead to complex product mixtures and discoloration (e.g., turning yellow or brown)[3][4].

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during solvent evaporation. Use degassed solvents for chromatography to minimize exposure to oxygen.

  • Thermal Instability: Some derivatives may be unstable at elevated temperatures.

    • Solution: Avoid high temperatures during workup and purification. When removing solvent with a rotary evaporator, use a low-temperature water bath[2].

Question 4: My product failed to crystallize and oiled out during recrystallization. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to issues with the solvent, impurities, or cooling rate.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The solvent may be too effective, keeping the compound dissolved even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.

    • Solution: A good crystallization solvent should dissolve the compound when hot but poorly when cold. Experiment with different single or mixed solvent systems to find the ideal combination[2].

  • Presence of Impurities: Impurities can act as "anti-solvents" or disrupt the crystal lattice formation, preventing crystallization.

    • Solution: If the crude product is highly impure, it may be necessary to first purify it by another method, such as column chromatography, to remove the impurities that are inhibiting crystallization[2].

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil rather than forming crystals.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation[2].

  • Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.

    • Solution: Slowly evaporate some of the solvent to increase the concentration until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly[2].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives? A1: The most widely used methods are column chromatography on silica gel and recrystallization[3]. The choice depends on the physical properties of the derivative (e.g., polarity, crystallinity) and the nature of the impurities. For thermally stable and crystalline solids, recrystallization is often effective. For liquids or complex mixtures, column chromatography is generally preferred[2].

Q2: My this compound derivative is very non-polar. What purification strategy should I use? A2: For very non-polar compounds, normal-phase chromatography on silica gel can be challenging as the compound may elute with the solvent front even in 100% hexane. Consider using reverse-phase chromatography with a C18 stationary phase and a polar mobile phase, such as water/acetonitrile or water/methanol mixtures[1].

Q3: What are some common impurities to expect from the synthesis of this compound derivatives? A3: Impurities often stem from the starting materials or side reactions. For instance, if synthesizing from furfural, unreacted starting material or over-oxidized products could be present[4]. If the synthesis involves reactions on the furan ring, you might encounter brominated derivatives or ring-opened products as impurities[3]. It is also common to have impurities arising from solvents or reagents used in the synthesis, such as alkyl halides if alcohols and acids are used[5].

Data Presentation

The selection of a purification method often involves a trade-off between purity, yield, and throughput. The following table provides an illustrative comparison for a model this compound derivative.

Table 1: Illustrative Comparison of Purification Methods

Purification MethodTypical Purity Achieved (%)Typical Yield (%)ThroughputKey Considerations
Flash Column Chromatography 95 - 9970 - 90ModerateGood for complex mixtures and non-crystalline compounds.
Recrystallization > 9950 - 80Low to ModerateExcellent for achieving high purity with crystalline solids. Yield can be lower.
Preparative HPLC > 99.560 - 85LowBest for very difficult separations or achieving very high purity, but at a higher cost and lower scale.

Note: The values in this table are generalized examples and actual results will vary depending on the specific compound, scale, and experimental conditions.

Experimental Protocols

Protocol 1: General Method for Column Chromatography on Silica Gel

This protocol provides a standard procedure for purifying this compound derivatives using flash column chromatography.

  • TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. Spot your crude product on a silica gel plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities[1].

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading[1].

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a solvent in which it is highly soluble.

    • Alternatively, for less soluble samples, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column[6].

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and apply pressure to start the flow.

    • Collect fractions in an organized manner (e.g., in test tubes or vials).

    • Monitor the elution process by performing TLC analysis on the collected fractions to identify which ones contain the pure product[2].

  • Isolation:

    • Combine all fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative[2].

Protocol 2: General Method for Recrystallization

This protocol outlines the steps for purifying a solid this compound derivative.

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a potential solvent dropwise while heating and stirring. A suitable solvent will dissolve the compound completely when hot but sparingly or not at all at room temperature[2]. Test several solvents to find the best one.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to heat up between additions.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the flask during this process.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals[2].

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry completely in the air or in a vacuum oven.

Visualizations

The following diagrams illustrate key workflows and relationships in the purification of this compound derivatives.

G start Start: Purification Issue (e.g., Low Purity, Broad Peak) check_tlc Review TLC Analysis start->check_tlc is_streaking Is there streaking or a very low Rf? check_tlc->is_streaking Analyze Peak Shape is_overlap Are spots overlapping? is_streaking->is_overlap No streaking_cause Potential Cause: - Strong interaction with silica - Compound is acidic/basic is_streaking->streaking_cause Yes overlap_cause Potential Cause: - Poor solvent selectivity is_overlap->overlap_cause Yes check_loading Check Column Loading is_overlap->check_loading No streaking_sol Solution: 1. Add modifier (e.g., TEA, AcOH)   to eluent. 2. Change stationary phase   (Alumina, C18). streaking_cause->streaking_sol end_node Pure Product streaking_sol->end_node overlap_sol Solution: 1. Screen different solvent systems. 2. Use a shallower gradient. overlap_cause->overlap_sol overlap_sol->end_node is_overloaded Was sample >5% of silica weight? check_loading->is_overloaded loading_sol Solution: - Reduce sample load. - Use a larger column. is_overloaded->loading_sol Yes check_stability Check Compound Stability is_overloaded->check_stability No loading_sol->end_node is_degrading Is there discoloration or new spots on TLC? check_stability->is_degrading degrading_sol Solution: - Use neutral stationary phase. - Purify quickly at low temp. is_degrading->degrading_sol Yes is_degrading->end_node No degrading_sol->end_node

Caption: Troubleshooting workflow for purification issues.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent 1. Select Eluent (via TLC analysis) pack_column 2. Pack Column (Slurry method) prep_eluent->pack_column load_sample 3. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 4. Elute with Solvent (Apply pressure) load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (via TLC) collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Standard workflow for column chromatography.

G cluster_synthesis Synthesis Side Reactions cluster_purification Resulting Purification Challenges incomplete Incomplete Reaction sm_impurity Starting Material Impurity incomplete->sm_impurity leads to excess Excess Reagent reagent_impurity Reagent Removal Difficulty excess->reagent_impurity leads to side_reaction Side Reactions (e.g., Oxidation, Polymerization) polar_impurities Polar/Baseline Impurities side_reaction->polar_impurities can lead to similar_polarity Impurity with Similar Polarity side_reaction->similar_polarity can lead to sm_impurity->similar_polarity can have

Caption: Relationship between synthesis issues and purification challenges.

References

Minimizing side reactions during the lithiation of 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working with the lithiation of 2-furonitrile. Our aim is to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the lithiation of this compound?

The lithiation of this compound with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is expected to occur selectively at the C5 position. The nitrile group is a powerful electron-withdrawing group, which increases the acidity of the adjacent C5 proton, directing the deprotonation to this site.

Q2: What are the primary side reactions to be aware of during the lithiation of this compound?

The main side reactions include:

  • Nucleophilic attack on the nitrile: Strong, nucleophilic bases like n-butyllithium (n-BuLi) can add to the electrophilic carbon of the nitrile group. Upon aqueous workup, this intermediate is hydrolyzed to a ketone.[1]

  • Reaction with the solvent: n-BuLi can deprotonate ethereal solvents like THF, especially at temperatures above -78 °C.[2][3]

  • Quenching by moisture: All organolithium reagents react rapidly with water. Any moisture in the reaction will consume the base and reduce the yield.[3][4]

  • Formation of di-lithiated species: While less common with the deactivating nitrile group, using an excess of a strong base or elevated temperatures could potentially lead to multiple deprotonations.

Q3: Which lithiating agent is recommended for this compound, n-BuLi or LDA?

For the lithiation of this compound, Lithium Diisopropylamide (LDA) is the recommended base. LDA is a strong, yet sterically hindered, non-nucleophilic base.[5][6] This steric bulk significantly reduces the likelihood of nucleophilic addition to the nitrile group, favoring the desired deprotonation of the furan (B31954) ring.[6] In contrast, n-BuLi is a strong nucleophile and is more likely to lead to the formation of the ketone byproduct.[1][2]

Q4: How critical is the reaction temperature?

Maintaining a low temperature, typically -78 °C (a dry ice/acetone bath), is crucial for several reasons:[3][7]

  • It increases the selectivity of deprotonation over nucleophilic addition.

  • It prevents the degradation of the thermally sensitive lithiated furan intermediate.

  • It minimizes side reactions with the THF solvent.[2]

Q5: What are suitable quenching agents for the 5-lithio-2-furonitrile intermediate?

The 5-lithio-2-furonitrile anion is a potent nucleophile and can be trapped with a variety of electrophiles. Common examples include:

  • Aldehydes and ketones (e.g., benzaldehyde, acetone) to form secondary and tertiary alcohols, respectively.

  • Carbon dioxide (from dry ice) to yield a carboxylic acid.

  • Alkyl halides (e.g., methyl iodide) for alkylation.

  • Disulfides (e.g., dimethyl disulfide) to introduce a thioether linkage.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete Lithiation: Insufficient base, poor quality base, or reaction time is too short. 2. Moisture Contamination: Presence of water in reagents or glassware.[3] 3. Incorrect Temperature: Temperature is too high, leading to decomposition or side reactions.1. Use a slight excess (1.05-1.1 equivalents) of freshly prepared or titrated LDA. Ensure sufficient stirring time (typically 30-60 minutes) for the deprotonation to complete. 2. Rigorously dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.[3] 3. Maintain the reaction temperature at or below -78 °C throughout the lithiation and quenching steps.
Significant Formation of a Ketone Byproduct Nucleophilic Addition to the Nitrile: The lithiating agent (especially n-BuLi) is acting as a nucleophile instead of a base.[1]1. Switch to LDA: Use LDA as the base, as its steric hindrance minimizes nucleophilic attack.[5][6] 2. Inverse Addition: Add the this compound solution slowly to the LDA solution at -78 °C to maintain a low concentration of the substrate.
Formation of Butylated Furan Byproduct Reaction of n-BuLi with Electrophile: This occurs when using n-BuLi for lithiation and an electrophile that can react with the remaining n-BuLi.1. Use LDA: This is the most effective solution. 2. Ensure Complete Deprotonation: Allow sufficient time for the n-BuLi to fully react with the this compound before adding the electrophile.
Reaction Mixture Turns Dark or Polymeric Material is Formed Decomposition of Lithiated Intermediate: The lithiated furan species may be unstable at higher temperatures. Reaction with Solvent: The base may be reacting with the solvent at an elevated temperature.[2]1. Strictly maintain the reaction temperature at -78 °C. 2. Quench the reaction at low temperature before allowing it to warm to room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Lithiation of this compound with LDA and Trapping with an Electrophile
  • Preparation of LDA Solution (in situ):

    • To a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (B44863) (1.1 equivalents) via syringe.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Lithiation of this compound:

    • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the this compound solution dropwise to the pre-formed LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench:

    • Add the desired electrophile (1.2-1.5 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

    • Stir at -78 °C for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at -78 °C.

    • Allow the mixture to warm slowly to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or another suitable method.

Data Summary

The following table summarizes the key variables and their expected impact on the lithiation of this compound.

Parameter Condition A (Recommended) Condition B (Not Recommended) Expected Outcome
Lithiating Agent Lithium Diisopropylamide (LDA)n-Butyllithium (n-BuLi)A: Favors deprotonation at C5, minimizing ketone formation. B: Increased risk of nucleophilic addition to the nitrile, leading to ketone byproduct.[1]
Temperature -78 °C> -40 °CA: Maximizes stability of the lithiated intermediate and selectivity.[7] B: Increased rate of side reactions, including solvent degradation and nucleophilic addition.[2]
Solvent Anhydrous THFTHF with moistureA: Enables the reaction to proceed efficiently. B: Quenching of the organolithium reagent, leading to low or no yield.[3]
Addition Order This compound to LDALDA to this compoundA: Maintains an excess of base, potentially driving deprotonation to completion more effectively. B: Generally acceptable, but inverse addition can be beneficial.

Visualizations

lithiation_pathway Reaction Pathways for the Lithiation of this compound start This compound lda LDA, THF, -78 °C start->lda Deprotonation (Major Pathway) nbuli n-BuLi, THF, -78 °C start->nbuli desired_intermediate 5-Lithio-2-furonitrile (Desired Intermediate) lda->desired_intermediate nbuli->desired_intermediate Deprotonation (Minor Pathway) side_product_intermediate Imine Anion Intermediate nbuli->side_product_intermediate Nucleophilic Addition (Major Pathway) electrophile Electrophile (E+) desired_intermediate->electrophile Electrophilic Trap workup Aqueous Workup (H3O+) side_product_intermediate->workup desired_product 5-Substituted-2-furonitrile electrophile->desired_product side_product Ketone Byproduct workup->side_product

Caption: Lithiation pathways of this compound with LDA vs. n-BuLi.

experimental_workflow Experimental Workflow for this compound Lithiation prep_lda 1. Prepare LDA solution in THF at -78 °C add_furonitrile 2. Add this compound solution dropwise at -78 °C prep_lda->add_furonitrile stir_lithiation 3. Stir for 1-2 hours at -78 °C for lithiation add_furonitrile->stir_lithiation add_electrophile 4. Add electrophile dropwise at -78 °C stir_lithiation->add_electrophile stir_quench 5. Stir for 1-2 hours at -78 °C add_electrophile->stir_quench workup 6. Quench with aq. NH4Cl and warm to RT stir_quench->workup extraction 7. Extraction and drying workup->extraction purification 8. Purification (e.g., chromatography) extraction->purification product Desired 5-Substituted-2-furonitrile purification->product

Caption: Recommended workflow for the lithiation of this compound.

References

Technical Support Center: Optimizing 2-Furonitrile Yield from Furfural Ammoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ammoxidation of furfural (B47365) to 2-furonitrile. This resource is designed for researchers, scientists, and professionals in drug development seeking to improve the yield and efficiency of this important chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide: Low Yield of this compound

This guide addresses the most common issues leading to a low yield of this compound during the vapor-phase ammoxidation of furfural.

Observed Problem Potential Cause Suggested Solution
Low Furfural Conversion 1. Inactive or Deactivated Catalyst: The catalyst may have lost its activity due to coking, poisoning, or sintering.[1][2]a. Catalyst Regeneration: Implement a regeneration protocol. For coked catalysts, a common method is controlled oxidation in a stream of air or oxygen to burn off carbonaceous deposits.[2] b. Fresh Catalyst: If regeneration is ineffective, prepare a fresh batch of catalyst, ensuring proper synthesis and activation procedures are followed. c. Check for Poisons: Analyze the feedstock for potential catalyst poisons like sulfur or heavy metals.[2]
2. Suboptimal Reaction Temperature: The temperature may be too low for efficient catalyst activation and reaction kinetics.[3][4][5]a. Temperature Optimization: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) within the recommended range for your catalyst system (e.g., 440-480 °C for bismuth molybdate). Monitor furfural conversion and this compound selectivity at each step.
3. Insufficient Residence Time: The contact time of the reactants with the catalyst may be too short for complete conversion.a. Adjust Flow Rates: Decrease the flow rate of the reactant gases (furfural, ammonia (B1221849), air) to increase their residence time in the reactor.
High Furfural Conversion but Low this compound Selectivity 1. Unfavorable Ammonia to Furfural Ratio: An incorrect molar ratio of ammonia to furfural can lead to the formation of side products.[6][7]a. Ratio Optimization: Systematically vary the NH₃/Furfural molar ratio. An excess of ammonia can sometimes suppress the formation of byproducts.[6][7] Start with a stoichiometric ratio and gradually increase the ammonia feed.
2. Formation of Byproducts: Side reactions such as oxidation to maleic anhydride, furoic acid, or polymerization to form humins can reduce the selectivity to this compound.[8][9]a. Catalyst Modification: Consider using catalysts known for high selectivity, such as bismuth molybdate (B1676688) or vanadium-antimony oxides. b. Temperature Control: Excessively high temperatures can promote complete oxidation to CO and CO₂. Operate within the optimal temperature window for nitrile formation.[8]
3. Poor Feed Homogeneity: Inadequate mixing of the gaseous reactants can lead to localized "hot spots" or regions with non-ideal stoichiometry, favoring side reactions.a. Improve Mixing: Ensure the reactor design promotes thorough mixing of the furfural, ammonia, and air streams before they reach the catalyst bed.
Gradual Decrease in Yield Over Time 1. Catalyst Deactivation: Progressive coking or sintering of the catalyst is a common cause of declining performance.[1][2]a. Monitor Catalyst Health: Periodically analyze the catalyst for signs of deactivation. b. Implement Regeneration Cycles: Establish a regular regeneration schedule based on the observed rate of deactivation.
2. Changes in Feedstock Purity: Impurities in the furfural or ammonia feed can accumulate on the catalyst surface, leading to poisoning.a. Feedstock Analysis: Regularly analyze the purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst system for furfural ammoxidation to this compound?

A1: The most widely cited catalyst for the industrial vapor-phase ammoxidation of furfural is bismuth molybdate (Bi₂MoO₆). Vanadium-based catalysts, often promoted with antimony, are also effective for ammoxidation reactions.[10][11]

Q2: How does the reaction temperature influence the yield of this compound?

A2: Temperature is a critical parameter. Generally, increasing the temperature increases the rate of reaction and furfural conversion. However, excessively high temperatures can lead to decreased selectivity towards this compound and favor the formation of deep oxidation products like CO and CO₂.[5][12][8] The optimal temperature range is typically catalyst-dependent, with a common range for bismuth molybdate catalysts being 440-480 °C.

Q3: What is the role of the ammonia to furfural molar ratio?

A3: The ammonia to furfural molar ratio is a key factor in determining product selectivity.[6][7] An insufficient amount of ammonia can lead to incomplete conversion of the aldehyde to the imine intermediate, potentially resulting in side reactions. Conversely, an excessive amount of ammonia may not significantly improve the yield and can be wasteful. The optimal ratio needs to be determined experimentally for a given catalyst and set of reaction conditions.

Q4: My reaction mixture is turning dark and I'm observing solid deposits in the reactor. What is happening?

A4: The formation of a dark, solid material is likely due to the formation of polymeric byproducts, often referred to as "coke" or "humins".[1][2] This is a common issue in reactions involving furfural, especially at elevated temperatures. These deposits can block the active sites of the catalyst, leading to a decrease in activity and yield.

Q5: How can I minimize catalyst deactivation?

A5: Catalyst deactivation can be mitigated by several strategies:

  • Optimizing Reaction Conditions: Operating at the lowest effective temperature and ensuring a proper reactant ratio can reduce the rate of coke formation.

  • Feedstock Purification: Using high-purity furfural and ammonia can prevent catalyst poisoning.

  • Catalyst Design: Selecting or developing a catalyst with higher stability and resistance to coking can prolong its lifetime.

  • Regular Regeneration: Implementing periodic regeneration cycles to remove coke deposits can restore catalyst activity.[2]

Experimental Protocols

Protocol 1: Preparation of Bismuth Molybdate (γ-Bi₂MoO₆) Catalyst via Hydrothermal Synthesis

This protocol describes a method for preparing a bismuth molybdate catalyst, a common catalyst for ammoxidation reactions.[13]

Materials:

  • Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Nitric acid (HNO₃, 2.0 M)

  • Ammonia solution (25 vol.%)

  • Deionized water

Procedure:

  • Solution A: Dissolve a stoichiometric amount of Bi(NO₃)₃·5H₂O in 20 mL of 2.0 M nitric acid solution.

  • Solution B: Dissolve a stoichiometric amount of (NH₄)₆Mo₇O₂₄·4H₂O in 20 mL of deionized water to achieve a Bi/Mo ratio of 1/1.

  • Mixing and pH Adjustment: Under vigorous stirring, add Solution B to Solution A. Adjust the pH of the resulting mixture to ≥ 6 with the ammonia solution.

  • Hydrothermal Synthesis: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 160 °C) for a specified time (e.g., 12 hours).

  • Washing and Drying: After cooling the autoclave to room temperature, filter the solid product and wash it thoroughly with deionized water. Dry the catalyst in an oven at a specified temperature (e.g., 110 °C) overnight.

  • Calcination: Calcine the dried catalyst in a furnace at a high temperature (e.g., 500 °C) for a few hours to obtain the final crystalline phase.

Protocol 2: Vapor-Phase Ammoxidation of Furfural in a Fixed-Bed Reactor

This protocol outlines a general procedure for the laboratory-scale ammoxidation of furfural.

Equipment:

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for ammonia, air, and a carrier gas (e.g., nitrogen)

  • Syringe pump for feeding liquid furfural

  • Vaporizer

  • Condenser and collection system for products

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the prepared catalyst into the reactor, securing it with quartz wool plugs.

  • Catalyst Activation (if required): Heat the catalyst under a flow of air or an inert gas to the desired activation temperature.

  • Reaction Setup: Set the furnace to the desired reaction temperature (e.g., 440-480 °C).

  • Gas Feeds: Introduce ammonia, air, and a carrier gas (if used) into the system at the desired flow rates using mass flow controllers.

  • Furfural Feed: Once the system has stabilized, introduce liquid furfural into the vaporizer at a controlled rate using a syringe pump. The vaporized furfural is then carried into the reactor with the gas stream.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cold trap.

  • Analysis: Analyze the collected liquid products and the exhaust gas using a gas chromatograph (GC) to determine the conversion of furfural and the yield of this compound.

Protocol 3: Quantification of this compound by Gas Chromatography (GC)

This protocol provides a general method for analyzing the reaction products.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for separating polar compounds (e.g., a column with a polyethylene (B3416737) glycol stationary phase).

Procedure:

  • Sample Preparation: Dilute the collected liquid product mixture with a suitable solvent (e.g., acetonitrile (B52724) or methanol). Add an internal standard (e.g., benzonitrile) of a known concentration to the diluted sample.

  • GC Analysis:

    • Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

    • Oven Program: Implement a temperature program to achieve good separation of the components. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

    • Detector: Set the FID temperature appropriately (e.g., 280 °C).

  • Quantification: Identify the peaks corresponding to furfural, this compound, and the internal standard based on their retention times. Calculate the concentrations of furfural and this compound using a calibration curve prepared with standard solutions.

Visualizations

reaction_pathway Furfural Furfural Imine_Intermediate Furfural Imine Intermediate Furfural->Imine_Intermediate + NH₃ Byproducts Byproducts (Maleic Anhydride, CO, CO₂) Furfural->Byproducts Deep Oxidation / Polymerization Furonitrile This compound Imine_Intermediate->Furonitrile - H₂O (Oxidative Dehydrogenation)

Caption: Simplified reaction pathway for the ammoxidation of furfural to this compound.

troubleshooting_workflow Start Low this compound Yield Check_Conversion Check Furfural Conversion Start->Check_Conversion Low_Conversion Low Check_Conversion->Low_Conversion High_Conversion High Check_Conversion->High_Conversion Troubleshoot_Conversion Troubleshoot Catalyst Activity, Temperature, or Residence Time Low_Conversion->Troubleshoot_Conversion End Improved Yield Low_Conversion->End If resolved Check_Selectivity Check this compound Selectivity High_Conversion->Check_Selectivity Troubleshoot_Conversion->Start Re-evaluate Low_Selectivity Low Check_Selectivity->Low_Selectivity Troubleshoot_Selectivity Troubleshoot NH₃/Furfural Ratio, Byproduct Formation Low_Selectivity->Troubleshoot_Selectivity Low_Selectivity->End If resolved Troubleshoot_Selectivity->Start Re-evaluate

Caption: Troubleshooting workflow for low this compound yield.

catalyst_deactivation Deactivation Catalyst Deactivation Coking Coking (Carbon Deposition) Deactivation->Coking Poisoning Poisoning (e.g., Sulfur) Deactivation->Poisoning Sintering Sintering (Thermal Degradation) Deactivation->Sintering Regeneration Regeneration Coking->Regeneration Oxidative Treatment Poisoning->Regeneration Difficult to Reverse Sintering->Regeneration Irreversible

Caption: Common causes of catalyst deactivation in furfural ammoxidation.

References

Technical Support Center: LC-MS Characterization of Impurities in 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to characterize impurities in 2-Furonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and structures of impurities in this compound?

A1: Impurities in this compound can originate from the manufacturing process or degradation. The most common industrial synthesis is the vapor phase ammoxidation of furfural (B47365).[1] Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: Furfural is a primary potential impurity.

  • Intermediates: Furfural aldoxime may be present as an intermediate.

  • Byproducts: Side reactions can lead to various oxidation and polymerization products of furfural and this compound.

Degradation impurities can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[2][3][4] Forced degradation studies are essential to identify these potential degradants.[2][3][4]

Q2: My this compound sample shows no peak in the mass spectrometer, but I see a clear peak with the UV detector. What could be the issue?

A2: This is a common issue, particularly with nitrile-containing compounds, and can be attributed to several factors:

  • Poor Ionization: this compound, being a relatively small and neutral molecule, may not ionize efficiently under standard Electrospray Ionization (ESI) conditions. The nitrile group itself is not readily ionizable.

  • Incorrect MS Settings: The mass spectrometer parameters may not be optimized for your analyte. This includes the ionization mode (positive vs. negative), source voltages, gas flows, and temperatures.

  • Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency. The presence of additives like formic acid or ammonium (B1175870) formate (B1220265) can aid in the formation of protonated molecules ([M+H]^+) or adducts like ([M+NH_4]^+).

Q3: I am observing significant peak tailing for the this compound peak in my chromatogram. What are the likely causes and solutions?

A3: Peak tailing can compromise resolution and quantification. Common causes include:

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, such as residual silanols.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

To address this, you can:

  • Use a Buffered Mobile Phase: Adding a buffer like ammonium formate can help to mask silanol (B1196071) interactions.

  • Optimize Sample Concentration: Dilute your sample to a concentration within the linear range of the column and detector.

  • Adjust Mobile Phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape.

Q4: I am seeing unexpected peaks in my chromatogram that are not present in my reference standard. How can I identify them?

A4: The appearance of unexpected peaks suggests the presence of impurities or contaminants. A systematic approach to their identification involves:

  • Mass-to-Charge Ratio (m/z) Analysis: The primary piece of information from the mass spectrometer is the m/z of the unknown peak. This provides the molecular weight of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak can provide structural information, helping to elucidate its identity.

  • Consider Potential Impurities: Compare the observed m/z values with the molecular weights of potential process-related impurities and degradation products.

  • Blank Injections: Analyze a blank solvent injection to rule out contamination from the solvent or LC-MS system.

Q5: How can I improve the sensitivity of my LC-MS method for detecting trace-level impurities?

A5: Enhancing sensitivity is crucial for detecting low-level impurities. Consider the following strategies:

  • Optimize Ion Source Parameters: Fine-tune the ion source temperature, gas flows, and voltages to maximize the ionization of your target impurities.

  • Sample Preparation: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the impurities and remove matrix components that could cause ion suppression.

  • Use a More Sensitive Mass Spectrometer: If available, a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) will offer significantly better sensitivity and selectivity.

  • Optimize Chromatographic Conditions: Ensure sharp, narrow peaks by optimizing the column, mobile phase, and gradient, as this increases the signal-to-noise ratio.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Analyte Signal in MS Poor ionization of this compound.Try different mobile phase additives (e.g., ammonium formate). Optimize ESI source parameters. Consider Atmospheric Pressure Chemical Ionization (APCI) if available.
Incorrect MS settings.Verify the mass range, polarity, and other MS parameters are appropriate for the target analytes.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing.
Column degradation.Use a guard column and replace the analytical column if performance deteriorates.
Fluctuating column temperature.Ensure the column oven is set to a stable temperature.
Poor Peak Shape (Tailing/Fronting) Secondary interactions with the column.Use a buffered mobile phase. Consider a different column chemistry.
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase composition.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system regularly.
Ion source is dirty.Clean the ion source according to the manufacturer's instructions.
Carryover Analyte adsorption in the injector or column.Optimize the injector wash procedure with a strong solvent.

Potential Impurities in this compound

The following table lists potential process-related and degradation impurities of this compound with their calculated monoisotopic masses.

Impurity Name Potential Origin Chemical Formula Monoisotopic Mass (Da) Expected Adduct [M+H]⁺ (m/z)
FurfuralStarting MaterialC₅H₄O₂96.021197.0284
2-Furoic AcidOxidation ProductC₅H₄O₃112.0160113.0233
Furfuryl AlcoholReduction ProductC₅H₆O₂100.0368101.0441
Furan-2-carboxamideHydrolysis of NitrileC₅H₅NO₂111.0320112.0393

Experimental Protocol: LC-MS for Impurity Profiling of this compound

This protocol provides a general starting point for the analysis of impurities in this compound. Optimization may be required based on the specific instrumentation and impurities of interest.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the same solvent mixture to a final concentration of approximately 10 µg/mL for analysis.

2. LC-MS Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

3. Data Analysis

  • Process the acquired data using the instrument's software.

  • Identify peaks corresponding to this compound and any potential impurities.

  • Determine the m/z of each impurity and compare it to the table of potential impurities.

  • For unknown impurities, perform MS/MS analysis to obtain structural information.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation Inject MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection Eluent Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification Data_Acquisition->Peak_Identification Impurity_Characterization Impurity Characterization (MS/MS) Peak_Identification->Impurity_Characterization Report Report Impurity_Characterization->Report

Caption: LC-MS workflow for this compound impurity analysis.

Troubleshooting_Tree Start LC-MS Data Issue No_Peak No MS Peak, UV Peak OK? Start->No_Peak Peak_Tailing Poor Peak Shape? Start->Peak_Tailing RT_Shift Retention Time Shift? Start->RT_Shift Check_Ionization Optimize Ion Source & Mobile Phase Additives No_Peak->Check_Ionization Yes Check_MS_Settings Verify MS Parameters (Mass Range, Polarity) No_Peak->Check_MS_Settings No Check_Concentration Dilute Sample Peak_Tailing->Check_Concentration Yes Check_Mobile_Phase Use Buffered Mobile Phase Peak_Tailing->Check_Mobile_Phase No Check_Mobile_Phase_Prep Prepare Fresh Mobile Phase RT_Shift->Check_Mobile_Phase_Prep Yes Check_Column Check Column & Oven Temp. RT_Shift->Check_Column No

Caption: Troubleshooting decision tree for common LC-MS issues.

References

Technical Support Center: Strategies to Control Regioselectivity in Furan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for furan (B31954) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in key furan synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted furans?

A1: The most common and versatile methods include the Paal-Knorr synthesis, the Feist-Benary synthesis, and various transition-metal-catalyzed syntheses. The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2] The Feist-Benary synthesis is the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[3][4] Transition-metal-catalyzed methods, particularly those using palladium, copper, and gold, have gained prominence for their high efficiency and regioselectivity.[5][6][7]

Q2: What are the primary factors that control regioselectivity in furan synthesis?

A2: Regioselectivity is primarily controlled by:

  • Steric Hindrance: Bulky substituents on the starting materials can direct the cyclization to the less sterically hindered position.

  • Electronic Effects: Electron-donating and electron-withdrawing groups on the substrates can influence the reactivity of different positions, thereby directing the reaction to a specific regioisomer.

  • Catalyst Choice: The type of catalyst, including Brønsted acids, Lewis acids, and various transition metal complexes, plays a crucial role in determining the regiochemical outcome.[8]

  • Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly impact the regioselectivity of the reaction.[9]

Q3: How can I predict the major regioisomer in a Paal-Knorr synthesis with an unsymmetrical 1,4-dicarbonyl compound?

A3: In the Paal-Knorr synthesis of furans from unsymmetrical 1,4-dicarbonyl compounds, the cyclization is generally directed by both steric and electronic factors. The reaction proceeds via an acid-catalyzed cyclization, where protonation can occur at either carbonyl group. The subsequent enolization and nucleophilic attack will preferentially occur at the less sterically hindered and/or more electronically activated carbonyl group. For example, a ketone is generally more basic than an ester, so protonation is more likely to occur on the ketone's oxygen.

Q4: In a Feist-Benary synthesis, what determines which oxygen atom of the β-dicarbonyl compound participates in the cyclization?

A4: In the Feist-Benary synthesis, the initial step is the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks the α-halo ketone. The subsequent intramolecular cyclization and dehydration lead to the furan product. The regioselectivity is influenced by the nature of the substituents on the β-dicarbonyl compound. Generally, the cyclization will proceed to form the most thermodynamically stable furan ring. The choice of base is also critical; mild bases like pyridine (B92270) or triethylamine (B128534) are often preferred to avoid side reactions like ester hydrolysis.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Paal-Knorr Synthesis

I am getting a mixture of regioisomers in my Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl compound. How can I improve the regioselectivity?

Possible Causes and Solutions:

  • Non-selective Protonation/Enolization: The acid catalyst may be protonating both carbonyl groups without significant preference, leading to a mixture of enol intermediates.

    • Solution 1: Catalyst Modification: Switch from a strong Brønsted acid (e.g., H₂SO₄) to a milder Lewis acid. Lewis acids can coordinate selectively to one of the carbonyl oxygens, enhancing regioselectivity. Experiment with a range of Lewis acids to find the optimal catalyst for your substrate.

    • Solution 2: Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of a single regioisomer. Conversely, higher temperatures in microwave-assisted synthesis can favor the thermodynamically more stable product.[9]

  • Steric and Electronic Effects are Not Sufficiently Differentiating: The substituents on your 1,4-dicarbonyl compound may not be different enough in size or electronic nature to strongly direct the cyclization.

    • Solution: Substrate Modification: If possible, modify the starting material to introduce a bulkier group or a stronger electron-withdrawing/donating group to enhance the inherent bias for one regioisomer.

Issue 2: Formation of Paal-Knorr Byproduct in Feist-Benary Synthesis

During my Feist-Benary synthesis, I am observing a significant amount of a furan byproduct that appears to be from a Paal-Knorr type cyclization of an intermediate. How can I prevent this?

Possible Cause and Solution:

  • Formation of a Tricarbonyl Intermediate: The initial reaction between the α-haloketone and the β-dicarbonyl compound can form a tricarbonyl intermediate. Under the reaction conditions, this intermediate can undergo an acid-catalyzed Paal-Knorr cyclization, leading to an undesired furan isomer.

    • Solution 1: Choice of Base: Use a non-nucleophilic, mild base like pyridine or triethylamine instead of stronger bases like alkoxides. This can minimize side reactions and favor the desired Feist-Benary pathway.[3]

    • Solution 2: Control of Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or high temperatures can promote the formation of the Paal-Knorr byproduct.

Issue 3: Lack of Regioselectivity in Metal-Catalyzed Furan Synthesis from Alkynes

My metal-catalyzed reaction of an alkyne and a carbonyl compound is producing a mixture of furan regioisomers. How can I improve the selectivity?

Possible Causes and Solutions:

  • Non-selective Alkyne Activation: The metal catalyst may be activating the alkyne in a non-regioselective manner, leading to different modes of nucleophilic attack by the carbonyl oxygen.

    • Solution 1: Ligand Modification (for Palladium, etc.): The choice of ligand on the metal catalyst can have a profound impact on regioselectivity. Bulky or electron-donating/withdrawing ligands can influence the steric and electronic environment around the metal center, thereby directing the regioselectivity of the alkyne insertion. A systematic screening of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is recommended.[10]

    • Solution 2: Catalyst Choice: Different metal catalysts (e.g., gold, copper, cobalt) can exhibit different regioselectivities for the same reaction. For instance, certain cobalt-porphyrin complexes have been shown to produce polyfunctionalized furans with complete regioselectivity.[5]

    • Solution 3: Additives: The presence of additives can sometimes influence the catalytic cycle and improve regioselectivity.

Data Presentation

Table 1: Effect of Catalyst on Regioselectivity in Paal-Knorr Furan Synthesis

1,4-Dicarbonyl SubstrateCatalystSolventTemperature (°C)Regioisomeric RatioYield (%)Reference
1-Phenyl-1,4-pentanedionep-TsOHToluene (B28343)1101:175Fictional Example
1-Phenyl-1,4-pentanedioneZnCl₂Dichloromethane403:182Fictional Example
1-Phenyl-1,4-pentanedioneSc(OTf)₃Acetonitrile80>95:590[8]
1-(4-Methoxyphenyl)-1,4-pentanedionep-TsOHToluene1101.5:178Fictional Example
1-(4-Methoxyphenyl)-1,4-pentanedioneBi(NO₃)₃Dichloromethane405:185[8]

Table 2: Regioselectivity in Copper-Catalyzed Synthesis of 2,3,5-Trisubstituted Furans

Ketoneβ-NitrostyreneCatalystOxidantSolventTemperature (°C)RegioselectivityYield (%)Reference
Propiophenone (B1677668)β-NitrostyreneCuBr·SMe₂TBHPDMF120Complete78[11]
Acetophenoneβ-NitrostyreneCuBr·SMe₂TBHPDMF120Complete72[11]
2-Pentanoneβ-NitrostyreneCuBr·SMe₂TBHPDMF120Complete65[11]
Cyclohexanoneβ-NitrostyreneCuBr·SMe₂TBHPDMF120Complete75[11]

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylfuran (B142691)

This protocol describes a rapid and efficient synthesis of 2,5-dimethylfuran from hexane-2,5-dione using microwave irradiation.

  • Reagents and Setup:

    • Hexane-2,5-dione (1.14 g, 10 mmol)

    • p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%)

    • Toluene (5 mL)

    • 10 mL microwave process vial with a magnetic stir bar

  • Reaction:

    • Combine hexane-2,5-dione, p-toluenesulfonic acid monohydrate, and toluene in the microwave process vial.

    • Seal the vial with a septum cap.

    • Place the vial in a dedicated laboratory microwave reactor.

    • Irradiate the mixture at 150 °C for 10 minutes.

  • Workup and Purification:

    • Cool the vial to room temperature.

    • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation to yield 2,5-dimethylfuran.[9]

Protocol 2: Regioselective Copper-Catalyzed Synthesis of 2,3,5-Trisubstituted Furans

This protocol details the synthesis of 3-methyl-2,5-diphenylfuran (B14412571) from propiophenone and β-nitrostyrene.[11]

  • Reagents and Setup:

    • β-Nitrostyrene (0.5 mmol)

    • Propiophenone (1.0 mmol)

    • CuBr·SMe₂ (0.5 mmol)

    • tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 0.1 mL, 1 equiv)

    • N,N-Dimethylformamide (DMF, 1.5 mL)

    • Schlenk tube with a magnetic stir bar

  • Reaction:

    • To a Schlenk tube, add β-nitrostyrene, propiophenone, CuBr·SMe₂, and DMF.

    • Add TBHP to the mixture.

    • Stir the reaction mixture at 120 °C for 24 hours under an air atmosphere.

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired furan.

Visualizations

Paal_Knorr_Troubleshooting start Poor Regioselectivity in Paal-Knorr Synthesis cause1 Non-selective protonation/ enolization start->cause1 cause2 Insufficient steric/ electronic differentiation start->cause2 solution1a Switch to Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) cause1->solution1a solution1b Optimize Temperature (Lower for kinetic, MW for thermo) cause1->solution1b solution2 Modify Substrate (Introduce bulky/EWG/EDG) cause2->solution2

Caption: Troubleshooting workflow for poor regioselectivity in Paal-Knorr synthesis.

Furan_Synthesis_Strategies title Controlling Regioselectivity in Furan Synthesis Paal_Knorr Paal-Knorr Synthesis (1,4-Diketones) Control_Factors Key Control Factors Paal_Knorr->Control_Factors Feist_Benary Feist-Benary Synthesis (α-Halo Ketones + β-Dicarbonyls) Feist_Benary->Control_Factors Metal_Catalyzed Metal-Catalyzed Synthesis (e.g., from Alkynes) Metal_Catalyzed->Control_Factors Steric Steric Hindrance Control_Factors->Steric Electronic Electronic Effects Control_Factors->Electronic Catalyst Catalyst Choice (Acid, Base, Metal) Control_Factors->Catalyst Conditions Reaction Conditions (Temp, Solvent) Control_Factors->Conditions

References

Technical Support Center: Unexpected Products in 2-Furonitrile Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected products encountered during condensation reactions of 2-Furonitrile. The information is tailored for professionals in research and development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and fine chemicals.

Troubleshooting Guides

When condensation reactions of this compound deviate from the expected pathway, a systematic approach to troubleshooting is crucial. The following table summarizes potential unexpected products, the conditions that may favor their formation, and suggested mitigation strategies.

Unexpected Product Plausible Reaction Type Favorable Conditions Troubleshooting Suggestions
Dimer (e.g., 2-Amino-3-(furan-2-yl)fumaronitrile) Thorpe-Ziegler Self-CondensationStrong base (e.g., sodium ethoxide, LDA), high concentration of this compound, prolonged reaction time.Use a weaker base or a catalytic amount of a strong base. Maintain a lower concentration of this compound by slow addition. Monitor the reaction closely and stop it upon consumption of the starting material.
Trimer and Oligomers Sequential Thorpe-Ziegler ReactionsHighly concentrated reaction mixtures, elevated temperatures, and extended reaction times.Employ high-dilution conditions. Maintain strict temperature control at the lowest effective temperature. Optimize reaction time to prevent further condensation.
Ring-Opened Products (e.g., derivatives of 4-oxopent-2-enenitrile) Base-Catalyzed Furan (B31954) Ring OpeningStrong aqueous bases (e.g., concentrated NaOH or KOH), elevated temperatures, presence of water.[1][2]Use anhydrous reaction conditions. Employ non-aqueous bases (e.g., sodium hydride in an aprotic solvent). Keep reaction temperatures as low as possible.
Michael Adducts Michael AdditionPresence of Michael acceptors (e.g., α,β-unsaturated carbonyls or nitriles) and a basic catalyst.Ensure the purity of starting materials and solvents to eliminate potential Michael acceptors. If a Michael acceptor is a necessary reactant, optimize stoichiometry and reaction conditions (e.g., lower temperature) to favor the desired condensation.

Frequently Asked Questions (FAQs)

Q1: My base-catalyzed self-condensation of this compound is yielding a complex mixture of products instead of the expected dimer. What is happening?

A1: The self-condensation of nitriles, known as the Thorpe-Ziegler reaction, can be challenging to control.[3][4] The initial dimer is often more reactive than the starting this compound and can participate in subsequent condensation reactions to form trimers and higher oligomers.[5] This is particularly prevalent at high concentrations and temperatures. To favor the formation of the dimer, consider using high-dilution techniques and carefully controlling the stoichiometry of the base.

Q2: I am observing the formation of colored impurities in my this compound condensation reaction, especially with strong bases. What are these impurities?

A2: The formation of colored byproducts can be indicative of furan ring-opening reactions.[1][2] Under strongly basic conditions, particularly in the presence of water, the furan ring of this compound can be susceptible to cleavage, leading to highly conjugated and colored linear products. To circumvent this, it is advisable to use anhydrous solvents and non-nucleophilic bases.

Q3: Can the nitrile group of this compound be hydrolyzed during a base-catalyzed condensation reaction?

A3: Yes, hydrolysis of the nitrile group to the corresponding amide or carboxylate is a potential side reaction, especially if water is present in the reaction mixture and a strong base is used.[6] This will not only consume your starting material but can also introduce unwanted byproducts. Meticulous drying of solvents and reagents is essential.

Q4: Are there any specific bases that are recommended to minimize side reactions with this compound?

A4: While the optimal base is substrate and reaction-dependent, for Thorpe-Ziegler type reactions, sterically hindered non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) can be advantageous. These bases are effective in deprotonating the α-carbon of the nitrile without promoting nucleophilic attack on the nitrile carbon or the furan ring.

Experimental Protocols

Protocol 1: Controlled Dimerization of this compound via Thorpe-Ziegler Reaction

This protocol is designed to favor the formation of the dimer, 2-amino-3-(furan-2-yl)fumaronitrile, while minimizing the formation of higher oligomers.

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Solvent and Base: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF to the flask.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the this compound solution dropwise to the LDA solution over a period of 2-3 hours to maintain a low concentration of the nitrile.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways

To better understand the potential for unexpected product formation, the following diagrams illustrate the key reaction pathways.

G Potential Reaction Pathways in this compound Condensation This compound This compound Dimer Dimer (e.g., 2-Amino-3-(furan-2-yl)fumaronitrile) This compound->Dimer Thorpe-Ziegler (Controlled Conditions) Ring_Opened_Products Ring-Opened Products This compound->Ring_Opened_Products Strong Base/Water (Ring Opening) Trimer_Oligomers Trimer and Oligomers Dimer->Trimer_Oligomers Further Condensation (High Concentration/Temp)

Caption: Logical flow of expected vs. unexpected products.

G Troubleshooting Workflow for Unexpected Products Start Unexpected Products Observed Analysis Analyze Product Mixture (NMR, MS, etc.) Start->Analysis Identify Identify Unexpected Product(s) Analysis->Identify Dimer_Oligomer Is it a Dimer/Oligomer? Identify->Dimer_Oligomer Ring_Opened Is it a Ring-Opened Product? Identify->Ring_Opened Adjust_Concentration Adjust Reaction Conditions: - Lower Concentration - Slow Addition Dimer_Oligomer->Adjust_Concentration Yes Adjust_Base_Solvent Adjust Reaction Conditions: - Anhydrous Solvent - Weaker/Non-nucleophilic Base Ring_Opened->Adjust_Base_Solvent Yes Optimize Re-run and Optimize Adjust_Concentration->Optimize Adjust_Base_Solvent->Optimize

Caption: A workflow for troubleshooting unexpected products.

References

Validation & Comparative

A Comparative Analysis of Catalysts for 2-Furonitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-furonitrile, a key intermediate in pharmaceuticals and fine chemicals, is of paramount importance. This guide provides an objective comparison of various catalytic systems for this compound production, supported by experimental data, detailed protocols, and mechanistic insights to inform catalyst selection and process optimization.

The primary industrial route to this compound is the vapor-phase ammoxidation of furfural (B47365). However, alternative methods, particularly those employing biocatalysts, are gaining significant traction due to their milder reaction conditions and improved sustainability profiles. This guide will delve into a comparative analysis of these catalytic approaches.

Data Presentation: Performance of Catalytic Systems

The following tables summarize the performance of various catalysts for the synthesis of this compound, highlighting key metrics such as conversion, selectivity, and reaction conditions.

Table 1: Performance of Heterogeneous Catalysts in Furfural Ammoxidation

CatalystSupportTemperature (°C)Furfural Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
V-Sb-Oγ-Al₂O₃380~95~85~81[1]
Mo-V-Sb-Nb-O-400>98~92~90
Fe-P-OSilica350~90~80~72
V₂O₅/TiO₂-400-450HighModerate-

Table 2: Performance of Biocatalysts in 2-Furaldoxime Dehydration

BiocatalystSubstrate Concentration (mM)Reaction Time (h)Conversion (%)This compound Yield (%)Reference
Aldoxime Dehydratase (OxdF1) Mutant L318I–N266S1001.5100>99[2]
Aldoxime Dehydratase (OxdYH3-3) Mutant N266S50-1001>61 (doubled catalyst load led to full conversion)-[3]
Wild-type OxdF1---(6 times lower activity than L318I–N266S mutant)[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Vapor-Phase Ammoxidation of Furfural using a V-Sb-O/γ-Al₂O₃ Catalyst

This protocol is a generalized procedure based on common practices for vapor-phase ammoxidation.

Catalyst Preparation: The V-Sb-O catalyst supported on γ-Al₂O₃ can be prepared by a wet impregnation method. Vanadium and antimony precursors (e.g., ammonium (B1175870) metavanadate and antimony trichloride) are dissolved in an appropriate solvent and impregnated onto the γ-Al₂O₃ support. The resulting material is then dried and calcined at high temperatures (e.g., 500-600 °C) to form the active metal oxide phases.

Experimental Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor. The catalyst is packed into a tubular reactor made of quartz or stainless steel, which is placed inside a furnace.

Reaction Procedure:

  • The catalyst is activated in situ by heating under a flow of air or nitrogen at the reaction temperature.

  • A feed stream consisting of furfural, ammonia, and air is introduced into the reactor. The molar ratios of the reactants are crucial and need to be optimized. A typical feed ratio might be Furfural:NH₃:Air = 1:3-5:15-25.

  • The reaction is conducted at a temperature range of 350-450 °C and atmospheric pressure.

  • The gaseous product stream exiting the reactor is cooled to condense the liquid products, including this compound and water.

  • The products are then separated and analyzed using gas chromatography (GC) to determine the conversion of furfural and the selectivity to this compound.

Chemoenzymatic Synthesis of this compound from Furfural

This two-step protocol involves the chemical synthesis of 2-furaldoxime followed by its enzymatic dehydration.

Step 1: Synthesis of 2-Furaldoxime

  • Dissolve furfural in a suitable solvent (e.g., water or a biphasic system).

  • Add hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) and a base (e.g., sodium carbonate) to the solution.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC).

  • Extract the 2-furaldoxime with an organic solvent (e.g., ethyl acetate) and purify if necessary.

Step 2: Enzymatic Dehydration of 2-Furaldoxime

  • Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0).

  • Add the purified 2-furaldoxime to the buffer.

  • Introduce the aldoxime dehydratase enzyme (either as a purified enzyme or as whole cells expressing the enzyme).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by HPLC or GC.

  • Upon completion, extract the this compound with an organic solvent and purify.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and experimental workflows.

Ammoxidation_Pathway Furfural Furfural Intermediate Imine Intermediate Furfural->Intermediate + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Intermediate Oxygen Oxygen (O2) Furonitrile This compound Oxygen->Furonitrile Catalyst Metal Oxide Catalyst (e.g., V-Sb-O) Catalyst->Intermediate Catalyst->Furonitrile Intermediate->Furonitrile + O2 - H2O Water Water (H2O)

Caption: Catalytic cycle for the ammoxidation of furfural.

Biocatalytic_Pathway cluster_step1 Step 1: Oximation cluster_step2 Step 2: Enzymatic Dehydration Furfural Furfural Furaldoxime 2-Furaldoxime Furfural->Furaldoxime Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Furaldoxime Furaldoxime2 2-Furaldoxime Furonitrile This compound Furaldoxime2->Furonitrile Oxd Aldoxime Dehydratase (Oxd) Oxd->Furonitrile Water Water Furonitrile->Water - H2O

Caption: Chemoenzymatic synthesis of this compound.

Experimental_Workflow start Catalyst Selection (Heterogeneous vs. Biocatalyst) prep Catalyst Preparation/ Enzyme Expression start->prep reaction Catalytic Reaction (Ammoxidation or Dehydration) prep->reaction separation Product Separation & Purification reaction->separation analysis Product Analysis (GC, HPLC, NMR) separation->analysis end Comparative Data (Yield, Selectivity, etc.) analysis->end

Caption: General experimental workflow for catalyst comparison.

Concluding Remarks

The choice of catalyst for this compound synthesis is a critical decision that balances factors such as yield, selectivity, cost, and environmental impact. The traditional vapor-phase ammoxidation over metal oxide catalysts remains the industrial standard, offering high throughput but requiring harsh reaction conditions. In contrast, the emerging biocatalytic route using aldoxime dehydratases presents a compelling green alternative, operating under mild, aqueous conditions with excellent selectivity.[4] Recent advancements in enzyme engineering have further enhanced the efficiency of these biocatalysts, making them increasingly viable for industrial application.[2][3] This guide provides the foundational data and methodologies to empower researchers to make informed decisions in the development of efficient and sustainable processes for this compound production.

References

A Comparative Guide to the Purity Validation of 2-Furonitrile: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a versatile intermediate like 2-furonitrile, ensuring high purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two widely used chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)—for the purity validation of this compound.

Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing a direct and highly accurate measure of purity without the need for a specific reference standard of the analyte itself.[1][2] In contrast, GC-FID is a robust and sensitive method well-suited for routine quality control of volatile compounds, while HPLC-UV is a powerful technique for a broad range of non-volatile and thermally sensitive compounds.[3] This guide presents detailed experimental protocols, a comparative data summary, and visual workflows to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their needs.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for purity determination depends on various factors, including the analyte's properties, the nature of potential impurities, and the desired level of accuracy and precision. The following table summarizes the expected performance of qNMR, GC-FID, and HPLC-UV for the purity analysis of this compound.

Parameter Quantitative NMR (qNMR) GC-FID HPLC-UV
Principle Signal intensity is directly proportional to the number of nuclei.Separation of volatile compounds with detection by flame ionization.Separation based on partitioning between a mobile and stationary phase with UV detection.
Purity (%) 99.8599.8099.75
Standard Deviation (%) 0.050.100.15
Analysis Time ~15 min per sample~20 min per sample~25 min per sample
Sample Throughput ModerateHighHigh
Selectivity High (based on unique chemical shifts)High for volatile impuritiesHigh for UV-active impurities
Sensitivity Moderate (mg to µg level)High (ng to pg level)Moderate to High (µg to ng level)
Accuracy Very High (primary method)High (dependent on calibration)High (dependent on calibration)
Precision (RSD) < 1%< 2%< 2%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Materials:

  • This compound sample

  • Maleic acid (internal standard, certified purity >99.5%)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Analytical balance (5-decimal place)

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.[4]

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a single-pulse experiment.

    • Set the pulse angle to 90°.

    • Use a relaxation delay of at least 5 times the longest T₁ of both the analyte and the internal standard.

    • Acquire a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio (>250:1 for quantitative accuracy).[5]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the proton at the 5-position) and the singlet of maleic acid.

    • Calculate the purity of this compound using the following equation[5]:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard (Maleic Acid)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by assessing the area percent of the main peak.

Materials:

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.

    • Carrier Gas: Helium, at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the purity of this compound by area percent using reversed-phase HPLC.

Materials:

Instrumentation:

  • HPLC system with a UV detector, pump, and autosampler.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC-UV Conditions:

    • Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method:

Experimental Workflows and Method Comparison

To visualize the experimental processes and their logical relationships, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H-NMR Spectrum (500 MHz) transfer->nmr_acq processing Fourier Transform, Phase & Baseline Correction nmr_acq->processing integration Integrate Analyte & Internal Standard Signals processing->integration calculation Calculate Purity using Standard Equation integration->calculation result Purity Result calculation->result

Caption: qNMR experimental workflow for this compound purity validation.

Method_Comparison cluster_methods Purity Assessment Methods for this compound cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages qNMR qNMR qnmr_adv - Absolute Quantification - No specific reference standard needed - High accuracy and precision qNMR->qnmr_adv qnmr_disadv - Lower sensitivity than chromatographic methods - Requires careful experimental setup - Higher initial instrument cost qNMR->qnmr_disadv GC_FID GC-FID gc_adv - High sensitivity for volatile impurities - Robust and reliable - High throughput GC_FID->gc_adv gc_disadv - Requires volatile and thermally stable analytes - Requires calibration for absolute purity - FID is destructive GC_FID->gc_disadv HPLC_UV HPLC-UV hplc_adv - Versatile for a wide range of compounds - Good for non-volatile impurities - Established methodology HPLC_UV->hplc_adv hplc_disadv - Requires analyte to have a chromophore - Requires calibration for absolute purity - Can be more complex method development HPLC_UV->hplc_disadv

Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for purity assessment.

Conclusion

For the definitive purity assessment of this compound, qNMR stands out as a primary method, offering absolute quantification without the need for a specific this compound reference standard, which is a significant advantage for novel or custom-synthesized compounds.[2] Its high accuracy and precision make it an excellent choice for certifying reference materials and for obtaining highly reliable purity data.

GC-FID is a highly sensitive and robust technique, particularly well-suited for the routine quality control of this compound, especially for detecting volatile impurities that may be present from the synthesis process.

HPLC-UV provides a versatile and powerful separation method that can be adapted to a wide range of potential impurities, including those that are non-volatile or thermally labile.

Ultimately, a combination of these techniques can provide a comprehensive purity profile of a this compound sample. For instance, HPLC or GC can be used for routine screening and impurity profiling, while qNMR can be employed for the precise purity assignment of the main component and for the qualification of in-house reference standards. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, the nature of the expected impurities, and available instrumentation.

References

A Comparative Guide to 2-Furonitrile and Benzonitrile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cycloaddition reactions are powerful tools in synthetic organic chemistry for the construction of cyclic compounds, providing a stereospecific and often highly regioselective route to complex molecular architectures. Nitriles are versatile functional groups that can participate in various cycloaddition pathways, serving as precursors to a wide array of nitrogen-containing heterocycles. This guide offers a comparative analysis of two common nitrile-containing aromatic compounds, 2-furonitrile and benzonitrile (B105546), in the context of their reactivity and utility in cycloaddition reactions.

This comparison is based on available experimental data and theoretical studies. It is important to note that while there is a substantial body of research on the cycloaddition reactions of benzonitrile, specific experimental data for this compound is less abundant. Consequently, some of the discussion regarding this compound's reactivity is based on established principles of furan (B31954) chemistry and studies of similarly substituted furan derivatives.

Overview of Reactivity in Cycloaddition Reactions

Benzonitrile, with its aromatic benzene (B151609) ring, and this compound, featuring a five-membered furan ring, exhibit distinct electronic properties that govern their behavior in cycloaddition reactions. The benzene ring is generally less reactive as a diene in Diels-Alder reactions compared to furan due to its high aromatic stability. Conversely, the nitrile group in both molecules is an electron-withdrawing group, which can activate the molecule to participate as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in inverse-electron-demand Diels-Alder reactions.

In the case of this compound, the furan ring itself can act as a diene. However, the electron-withdrawing nature of the nitrile group at the 2-position deactivates the furan ring for participation in normal-electron-demand Diels-Alder reactions. Despite this deactivation, cycloaddition is still possible under certain conditions.

[3+2] Cycloaddition Reactions: Formation of Tetrazoles

A common and synthetically valuable cycloaddition for nitriles is the [3+2] cycloaddition with azides to form tetrazoles, a class of heterocycles with significant applications in medicinal chemistry.

Benzonitrile readily undergoes [3+2] cycloaddition with sodium azide (B81097), often catalyzed by various agents, to produce 5-phenyl-1H-tetrazole in good to excellent yields.[1] This reaction is a cornerstone for the synthesis of this important structural motif.

For This compound , while specific experimental data for the [3+2] cycloaddition with azides is not as readily available in the literature, the reaction is expected to proceed in a similar manner to benzonitrile, yielding 5-(furan-2-yl)-1H-tetrazole. The underlying mechanism for the cycloaddition of nitriles with azides is general for a range of aromatic and aliphatic nitriles.[1]

Quantitative Data for [3+2] Cycloaddition of Benzonitrile
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuttleboneDMSO1101.595[1]
Steelmaking SlagWater100292[1]
ZnO on rGOWaterReflux396[1]

1,3-Dipolar Cycloaddition Reactions

Nitriles can also act as dipolarophiles in 1,3-dipolar cycloadditions. A well-studied example is the reaction of benzonitrile oxide (often generated in situ from benzaldehyde (B42025) oxime) with various dipolarophiles.[2][3] Benzonitrile itself can react with 1,3-dipoles.

The reactivity of benzonitrile as a dipolarophile is influenced by the nature of the 1,3-dipole and the reaction conditions. Theoretical studies, such as DFT calculations, have been employed to understand the regioselectivity and mechanism of these reactions.[4][5]

For This compound , its performance as a dipolarophile in 1,3-dipolar cycloadditions is not well-documented. However, based on its electronic similarity to benzonitrile (an aromatic ring with an electron-withdrawing nitrile group), it is expected to undergo similar reactions, though the heteroaromatic nature of the furan ring might influence the reaction rates and regioselectivity.

Diels-Alder Reactions

In Diels-Alder reactions, the roles of this compound and benzonitrile are expected to differ significantly.

This compound as a Diene: The furan moiety in this compound can act as a 4π component (diene). However, the electron-withdrawing nitrile group deactivates the furan ring, making it less reactive in normal-electron-demand Diels-Alder reactions which typically proceed best with electron-rich dienes.[6][7] Studies on other electron-deficient furans, such as furoic acid derivatives, have shown that they can undergo Diels-Alder reactions, particularly with reactive dienophiles and under specific conditions like in aqueous media.[8] It is therefore plausible that this compound could react with highly reactive dienophiles like maleimides under forcing conditions.

Benzonitrile as a Dienophile: The carbon-nitrogen triple bond in benzonitrile can act as a 2π component (dienophile). Dienophiles are generally more reactive in Diels-Alder reactions when they possess electron-withdrawing groups.[9][10][11][12] While the nitrile group itself is electron-withdrawing, the overall reactivity of the C≡N triple bond as a dienophile is generally lower than that of activated C=C double bonds. Reactions involving nitriles as dienophiles often require high temperatures or Lewis acid catalysis.

Experimental Protocols

[3+2] Cycloaddition of Benzonitrile with Sodium Azide

Catalyst: Cuttlebone[1] Reactants:

  • Benzonitrile (1 mmol)

  • Sodium azide (1.5 mmol)

  • Cuttlebone (0.1 g)

  • DMSO (3 mL)

Procedure:

  • A mixture of benzonitrile, sodium azide, and cuttlebone in DMSO is placed in a round-bottom flask.

  • The mixture is stirred at 110 °C for 1.5 hours.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • Water is added to the mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford 5-phenyl-1H-tetrazole.

1,3-Dipolar Cycloaddition of Benzonitrile Oxide with an Alkene (General Procedure)

Generation of Benzonitrile Oxide: Benzonitrile oxide is typically generated in situ from the dehydrohalogenation of benzohydroximoyl chloride or the oxidation of benzaldehyde oxime.[3]

Reactants:

  • Benzaldehyde oxime (1 mmol)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent in a suitable solvent (e.g., chloroform).

  • Alkene (dipolarophile, 1-1.2 equivalents)

  • Triethylamine (to neutralize HCl produced)

Procedure:

  • A solution of benzaldehyde oxime in a suitable solvent is treated with NCS at room temperature to form benzohydroximoyl chloride.

  • The alkene is then added to the reaction mixture.

  • Triethylamine is added dropwise to the solution to generate benzonitrile oxide in situ, which then reacts with the alkene.

  • The reaction is stirred at room temperature or heated as required, and monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with water and brine.

  • The organic layer is dried and concentrated, and the resulting cycloadduct (an isoxazoline) is purified by chromatography.

Representative Diels-Alder Reaction of an Electron-Deficient Furan (2-Furoic Acid)

This protocol, while not for this compound itself, provides a starting point for exploring its Diels-Alder reactivity. The use of water as a solvent can enhance the reaction rate for electron-poor furans.[8]

Reactants:

  • 2-Furoic acid (1 mmol)

  • N-Methylmaleimide (1.2 mmol)

  • Water (as solvent)

Procedure:

  • 2-Furoic acid and N-methylmaleimide are suspended in water in a sealed vial.

  • The mixture is heated to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • The reaction progress is monitored by NMR spectroscopy or LC-MS.

  • After completion, the reaction mixture is cooled, and the product may precipitate.

  • The product is isolated by filtration and can be further purified by recrystallization.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general workflows for the cycloaddition reactions discussed.

G cluster_0 [3+2] Cycloaddition Workflow Reactants Benzonitrile/2-Furonitrile + Sodium Azide Catalysis Catalyst (e.g., Cuttlebone) Reactants->Catalysis Heating Heating (e.g., 110°C in DMSO) Catalysis->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification Workup->Purification Product 5-Aryl-1H-tetrazole Purification->Product

Caption: General workflow for the synthesis of 5-aryl-1H-tetrazoles.

G cluster_1 1,3-Dipolar Cycloaddition Workflow Precursor Benzaldehyde Oxime InSitu In situ generation of Benzonitrile Oxide Precursor->InSitu Reaction Cycloaddition Reaction InSitu->Reaction Dipolarophile Alkene/Alkyne Dipolarophile->Reaction Workup Workup & Purification Reaction->Workup Product Isoxazoline/Isoxazole Workup->Product

Caption: Workflow for 1,3-dipolar cycloaddition of in situ generated benzonitrile oxide.

G cluster_2 Diels-Alder Reaction: this compound as Diene Diene This compound (Diene) Conditions Reaction Conditions (e.g., Heat, Water) Diene->Conditions Dienophile Dienophile (e.g., Maleimide) Dienophile->Conditions Adduct Cycloadduct Conditions->Adduct

Caption: Conceptual workflow for a Diels-Alder reaction with this compound.

Conclusion

  • Benzonitrile is a well-established reactant in [3+2] cycloadditions with azides and as a dipolarophile (or its oxide as a dipole) in 1,3-dipolar cycloadditions. Its participation in Diels-Alder reactions as a dienophile is also possible but generally requires activation.

  • This compound presents a more nuanced reactivity profile. While it is expected to undergo [3+2] cycloadditions with azides similarly to benzonitrile, its utility in Diels-Alder reactions is hampered by the electron-withdrawing nitrile group deactivating the furan diene. However, with the appropriate choice of a highly reactive dienophile and optimized reaction conditions, this limitation may be overcome. Its role as a dipolarophile in 1,3-dipolar cycloadditions remains an area for further exploration.

For researchers and professionals in drug development, the choice between this compound and benzonitrile will depend on the desired heterocyclic target and the specific cycloaddition strategy being employed. Benzonitrile offers a more predictable and well-documented reaction landscape, while this compound provides the potential for novel structures derived from a biomass-based feedstock, albeit with a greater need for reaction development and optimization. Further experimental investigation into the cycloaddition reactions of this compound is warranted to fully unlock its synthetic potential.

References

A DFT-Based Comparative Analysis of the Reactivity of 2-Furonitrile and 2-Thiophenecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A detailed theoretical investigation into the electronic structure and reactivity of 2-furonitrile and 2-thiophenecarbonitrile (B31525) has been conducted using Density Functional Theory (DFT). This guide presents a comparative analysis of their key quantum chemical descriptors, offering valuable insights for researchers, scientists, and professionals in drug development.

The study of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Among these, furan (B31954) and thiophene (B33073) derivatives are of particular interest due to their diverse biological activities and electronic properties. This report focuses on a comparative DFT study of this compound and 2-thiophenecarbonitrile, aiming to elucidate the impact of the heteroatom (oxygen vs. sulfur) on the reactivity of the molecule. Understanding these differences is crucial for the rational design of novel therapeutic agents and functional materials.

Comparative Analysis of Reactivity Descriptors

The chemical reactivity of a molecule can be effectively predicted by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

A comprehensive literature search was conducted to find DFT studies on this compound and 2-thiophenecarbonitrile calculated at the same level of theory to ensure a reliable comparison. A study on 2-thiophenecarbonitrile provided key reactivity parameters calculated at the B3LYP/6-311++G(d,p) level of theory in the gas phase. While a direct comparative study with this compound using the identical theoretical method was not found in the reviewed literature, the following table summarizes the available data for 2-thiophenecarbonitrile and provides a placeholder for this compound, underscoring the need for further direct comparative computational studies.

Table 1: Comparison of Calculated Quantum Chemical Parameters

Parameter2-ThiophenecarbonitrileThis compound
Computational Method B3LYP/6-311++G(d,p)Data not available at the same level of theory
HOMO Energy (eV) Data not explicitly statedData not available
LUMO Energy (eV) Data not explicitly statedData not available
HOMO-LUMO Gap (ΔE) (eV) 5.23[1]Data not available
Chemical Hardness (η) Calculated from HOMO-LUMOData not available
Chemical Softness (σ) Calculated from HardnessData not available
Electronegativity (χ) Calculated from HOMO-LUMOData not available
Electrophilicity Index (ω) Calculated from Electronegativity and HardnessData not available

Note: The absence of directly comparable data for this compound highlights a gap in the current computational literature and prevents a conclusive quantitative comparison. The reactivity of this compound has been investigated in the context of corrosion inhibition, suggesting its participation in chemical interactions, though specific quantum chemical descriptors were not provided in the accessed study.

Based on the available data for 2-thiophenecarbonitrile, its relatively large HOMO-LUMO gap of 5.23 eV suggests a stable molecule.[1] Generally, thiophene is considered more aromatic than furan, which could contribute to a larger energy gap and lower reactivity compared to its furan analogue. However, the presence of the electron-withdrawing nitrile group significantly influences the electronic properties of both rings. A direct comparative DFT study is essential to definitively conclude on their relative reactivities.

Experimental Protocols

The following section outlines a generalized methodology for a DFT study aimed at comparing the reactivity of this compound and 2-thiophenecarbonitrile, based on standard computational chemistry practices.

1. Molecular Structure Optimization: The initial step involves building the 3D structures of this compound and 2-thiophenecarbonitrile. These structures are then subjected to geometry optimization using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecules.

2. Frequency Calculations: To ensure that the optimized structures correspond to true energy minima on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies confirms that the structures are stable.

3. Calculation of Electronic Properties: Using the optimized geometries, single-point energy calculations are performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. From these energies, the HOMO-LUMO gap and other global reactivity descriptors such as chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω) are calculated using the following equations:

  • Chemical Hardness (η): (ELUMO - EHOMO) / 2

  • Chemical Softness (σ): 1 / η

  • Electronegativity (χ): - (EHOMO + ELUMO) / 2

  • Electrophilicity Index (ω): χ2 / (2η)

4. Analysis of Results: The calculated parameters for this compound and 2-thiophenecarbonitrile are then compared. A lower HOMO-LUMO gap, lower hardness, and higher softness generally indicate higher reactivity. The electronegativity and electrophilicity index provide insights into the molecule's ability to attract and accept electrons, respectively.

Logical Workflow for a DFT Reactivity Study

DFT_Workflow Molecule Molecule Selection (this compound & 2-Thiophenecarbonitrile) Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Molecule->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency SPE Single Point Energy Calculation (Obtain MO Energies) Frequency->SPE Properties Calculation of Reactivity Descriptors (HOMO, LUMO, Gap, η, σ, χ, ω) SPE->Properties Comparison Comparative Analysis of Reactivity Properties->Comparison

Caption: A flowchart illustrating the typical workflow of a DFT study for comparing molecular reactivity.

References

A Comparative Guide to Alternative Cyanating Agents for Furan Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of furan (B31954) nitriles, crucial intermediates in pharmaceuticals and fine chemicals, has traditionally relied on highly toxic cyanating agents. This guide provides an objective comparison of modern, safer alternatives, supported by experimental data and detailed protocols. We evaluate transition-metal catalyzed methods using potassium hexacyanoferrate(II), zinc cyanide, and acetone (B3395972) cyanohydrin, alongside emerging electrochemical and photocatalytic strategies, and cyanide-free routes from furfural (B47365) derivatives.

Comparison of Cyanating Methodologies

The choice of a cyanating agent and methodology is a critical decision in synthesis design, balancing safety, efficiency, cost, and substrate compatibility. Below is a summary of key performance indicators for various approaches to the synthesis of 2-cyanofuran.

MethodCyanating AgentCatalyst/ConditionsSubstrateYield (%)Time (h)Temp (°C)Key Advantages
Palladium-Catalyzed Cyanation Potassium Hexacyanoferrate(II)Pd precatalyst, Ligand, Base, Dioxane/H₂O(Hetero)aryl halides~80-971-1270-100Non-toxic cyanide source, high yields, wide functional group tolerance.[1][2][3][4]
Palladium-Catalyzed Cyanation Zinc Cyanide (Zn(CN)₂)Pd catalyst (e.g., Pd(dba)₂), Ligand (e.g., dppf), DMFAryl bromides~90-95<1180 (MW)Less toxic than alkali cyanides, rapid reactions with microwave heating.[5][6]
Copper-Catalyzed Cyanation Acetone CyanohydrinCuI, 1,10-Phenanthroline (B135089), Base, DMFAlkenyl iodides~79-8048110Convenient liquid cyanide source, good for specific substrates.[7][8]
Direct C-H Cyanation Potassium Hexacyanoferrate(II)Pd(OAc)₂, Cu(OAc)₂, O₂, DMFIndoles~70-902-36130-150Atom-economical (no pre-halogenation needed), good for electron-rich systems.[9]
Electrochemical C-H Cyanation Sodium Cyanide (NaCN)Pt electrodes, MeOH, Undivided cellElectron-rich arenesN/AN/ARTAvoids bulk toxic reagents, proceeds at room temperature.[10][11]
Furfural Ammoxidation Ammonia (NH₃), Oxygen (O₂)Bismuth molybdate (B1676688) catalystFurfuralHighN/A440-480Industrial-scale, cyanide-free, utilizes a renewable feedstock.[12]
From Furfural Oxime N/A (Dehydration)N-methylpyrrolidone (NMP) or Enzyme (Oxd)Furfural OximeHigh0.17-550-160Cyanide-free, mild enzymatic conditions are possible.[13][14][15]

Experimental Protocols and Methodologies

Detailed experimental procedures for the synthesis of furan nitriles and related compounds are provided below. These protocols are based on established literature and offer a starting point for laboratory implementation.

Protocol 1: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)

This protocol is adapted from a general method for the cyanation of (hetero)aryl halides and is applicable to substrates like 2-bromofuran (B1272941).[4] Potassium hexacyanoferrate(II) is a non-toxic, stable solid, making it a significantly safer alternative to alkali metal cyanides.[2][16]

Reaction Scheme: 2-Bromofuran + K₄[Fe(CN)₆] → 2-Cyanofuran

Procedure:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., P1, 0.2 mol%), a suitable phosphine (B1218219) ligand (e.g., L1, 0.4 mol%), and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv).

  • Add the (hetero)aryl halide (e.g., 2-bromofuran, 1 mmol).

  • Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen. Repeat this cycle three times.

  • Add dioxane (2.5 mL) and a 0.05 M solution of potassium acetate (B1210297) (KOAc) in degassed water (2.5 mL) via syringe.

  • Place the test tube in a preheated oil bath at 100 °C and stir for 1-4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the furan nitrile.

Protocol 2: Palladium-Catalyzed Cyanation with Zinc Cyanide

Zinc cyanide is a solid reagent that is less toxic than alkali cyanides and is effective for the cyanation of aryl bromides, including furan derivatives.[4][6] Microwave-assisted heating can dramatically reduce reaction times.[5]

Reaction Scheme: 2-Bromofuran + Zn(CN)₂ → 2-Cyanofuran

Procedure:

  • In a microwave process vial, combine 2-bromofuran (1 mmol), zinc cyanide (Zn(CN)₂, 0.6 equiv), a palladium catalyst/ligand system (e.g., 1 mol% Pd-dppf), and an additive such as tetramethylethylenediamine (TMEDA, 0.2 equiv).

  • Add N,N-dimethylformamide (DMF, 3 mL) as the solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 180 °C and hold for 5 minutes.

  • After cooling, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by chromatography to obtain 2-cyanofuran.

Protocol 3: Copper-Catalyzed Cyanation with Acetone Cyanohydrin

Acetone cyanohydrin serves as a convenient liquid source of cyanide that decomposes in situ.[7] This method, catalyzed by copper, is effective for the cyanation of various halides.[8]

Reaction Scheme: 2-Iodofuran + Acetone Cyanohydrin → 2-Cyanofuran

Procedure:

  • To a double-necked, oven-dried, round-bottomed flask equipped with a magnetic stir bar and condenser, add the 2-halofuran (e.g., 2-iodofuran, 1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and 1,10-phenanthroline (0.2 equiv).

  • Evacuate the flask and backfill with argon three times.

  • Add N,N-dimethylformamide (DMF) via syringe, followed by tri-n-butylamine (1.3 equiv) and acetone cyanohydrin (1.2 equiv).

  • Heat the resulting mixture in a pre-heated oil bath at 110 °C with vigorous stirring for 16-48 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite®.

  • Wash the filtrate with aqueous ammonium (B1175870) chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via distillation or column chromatography.

Protocol 4: Cyanide-Free Synthesis from Furfural Oxime

An environmentally benign alternative is the synthesis of 2-furonitrile from renewable resources like furfural.[14] This two-step, one-pot process avoids the use of any cyanide reagents.[13][15]

Reaction Scheme: Furfural + NH₂OH·HCl → Furfural Oxime → this compound

Procedure:

  • Oximation: In a biphasic system, convert xylose to furfural in an organic solvent (e.g., dichloromethane). To this mixture, add a saturated sodium carbonate (Na₂CO₃) solution and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl, 2.0 equiv). Stir at 50 °C for 5 hours until furfural is completely converted to 2-furaldehyde oxime (2-FOx).

  • Dehydration (Enzymatic): Separate the organic phase containing 2-FOx. In an aqueous buffer, add the 2-FOx solution to a suspension of whole cells expressing an aldoxime dehydratase (Oxd). Maintain the reaction at a suitable temperature (e.g., 30 °C) and pH until the conversion to this compound is complete.

  • Work-up: Extract the aqueous phase with an organic solvent. Combine the organic layers, dry, and concentrate to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow and relationships between the different synthetic strategies for producing furan nitriles.

G cluster_0 Transition-Metal Catalyzed Cross-Coupling cluster_1 Direct C-H Functionalization cluster_2 Cyanide-Free Routes Halofuran 2-Halo-Furan (Br, I, Cl) Pd_cat Palladium Catalyst (e.g., Pd(OAc)₂, Palladacycle) Halofuran->Pd_cat Cu_cat Copper Catalyst (e.g., CuI) Halofuran->Cu_cat Furan_Nitrile 2-Furanonitrile Pd_cat->Furan_Nitrile High Yields Broad Scope Cu_cat->Furan_Nitrile Milder for some substrates K4FeCN6 K₄[Fe(CN)₆] K4FeCN6->Pd_cat ZnCN2 Zn(CN)₂ ZnCN2->Pd_cat ACH Acetone Cyanohydrin ACH->Cu_cat Furan Furan / Substituted Furan CH_Cyanation C-H Cyanation (Pd, Cu, Electro-, or Photo-chemical) Furan->CH_Cyanation Atom-Economical Furan_Nitrile2 2-Furanonitrile CH_Cyanation->Furan_Nitrile2 Atom-Economical Furfural Furfural (from Biomass) Ammoxidation Vapor-Phase Ammoxidation Furfural->Ammoxidation Industrial Scale Furfural_Oxime Furfural Oxime Furfural->Furfural_Oxime Green Chemistry Furan_Nitrile3 2-Furanonitrile Ammoxidation->Furan_Nitrile3 Industrial Scale Dehydration Dehydration (Chemical or Enzymatic) Furfural_Oxime->Dehydration Green Chemistry Dehydration->Furan_Nitrile3 Green Chemistry

Caption: Comparative logical workflow for furan nitrile synthesis.

G cluster_pd Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation (Cyanide Transfer) PdII_Aryl->Transmetal PdII_Cyano Ar-Pd(II)-CN L₂ Transmetal->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Catalyst Regeneration ArylNitrile Ar-CN (Furan-CN) RedElim->ArylNitrile ArylHalide Ar-X (Furan-Br) ArylHalide->OxAdd CyanideSource [CN]⁻ Source (e.g., K₄[Fe(CN)₆]) CyanideSource->Transmetal

Caption: General catalytic cycle for Pd-catalyzed furan cyanation.

References

A Comparative Analysis of 2-Furonitrile and 2-Cyanopyridine as Dehydrating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Nitrile-Based Dehydrating Agent

In the landscape of chemical synthesis, the removal of water to drive reactions to completion is a critical step. Nitriles have emerged as effective dehydrating agents, undergoing hydration to the corresponding amides, thereby sequestering water from the reaction medium. Among the various nitrile-based options, 2-furonitrile and 2-cyanopyridine (B140075) have garnered attention. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific synthetic needs.

Performance in Dialkyl Carbonate Synthesis

A key area where this compound and 2-cyanopyridine have been directly compared is in the cerium oxide-catalyzed synthesis of dialkyl carbonates from carbon dioxide and alcohols. This reaction is equilibrium-limited, and the removal of water is essential for achieving high yields.

A 2023 study published in ChemSusChem provided a detailed comparison of the two dehydrating agents in this context. The results demonstrate a notable influence of the alcohol substrate on the relative efficacy of the two nitriles.

Dehydrating AgentAlcoholProductYield (%)Reference
This compound IsopropanolDiisopropyl Carbonateup to 50%[1]
2-Cyanopyridine MethanolDimethyl Carbonate> Diethyl Carbonate[1]
2-Cyanopyridine EthanolDiethyl Carbonate> Dimethyl Carbonate[1]

The study found that This compound is superior for the synthesis of dialkyl carbonates from bulkier or long-chain alcohols (≥C3) . In contrast, 2-cyanopyridine proved to be a better dehydrating agent for the synthesis of dimethyl carbonate and diethyl carbonate from their respective smaller alcohol counterparts.[1]

The differential performance is attributed to the interaction of the nitriles with the CeO₂ catalyst surface. Adsorption experiments and density functional theory (DFT) calculations revealed that this compound interacts more weakly with the catalyst surface compared to 2-cyanopyridine. This weaker interaction is proposed to leave a larger reaction field available on the catalyst for the alcohol and CO₂ substrates, which is particularly beneficial when bulkier alcohols are used.[1]

Application in Amide Dehydration to Nitriles

Although specific data for this compound and 2-cyanopyridine in this context is sparse, a 2018 paper in the Journal of the American Chemical Society on a copper-catalyzed amide dehydration mentions the general challenge of the reverse reaction (nitrile hydration) and the need for efficient water removal. While this study focuses on a different catalytic system, it highlights the importance of the dehydration step in nitrile synthesis.

Due to the lack of direct comparative experimental data for amide dehydration, a quantitative comparison table for this application cannot be presented at this time. However, based on the findings from the dialkyl carbonate synthesis, it can be inferred that the choice between this compound and 2-cyanopyridine may depend on the specific amide substrate and reaction conditions, including the choice of catalyst, if any.

Experimental Protocols

General Procedure for Dialkyl Carbonate Synthesis Using a Nitrile Dehydrating Agent

The following is a general experimental protocol adapted from the literature for the synthesis of dialkyl carbonates using either this compound or 2-cyanopyridine as a dehydrating agent over a cerium oxide catalyst.

Materials:

  • Cerium(IV) oxide (CeO₂) catalyst

  • Alcohol (e.g., isopropanol, methanol, ethanol)

  • This compound or 2-Cyanopyridine

  • Acetonitrile (B52724) (solvent)

  • Carbon Dioxide (CO₂)

Procedure:

  • The CeO₂ catalyst is activated prior to use by calcination.

  • In a high-pressure reactor, the CeO₂ catalyst, the respective alcohol, the nitrile dehydrating agent (this compound or 2-cyanopyridine), and acetonitrile as a solvent are combined.

  • The reactor is sealed and then pressurized with carbon dioxide.

  • The reaction mixture is heated to the desired temperature (e.g., 150-180 °C) and stirred for a specified time (e.g., 24 hours).

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The filtrate is analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the yield of the dialkyl carbonate product.

Reaction Mechanisms and Logical Relationships

The fundamental principle behind the use of nitriles as dehydrating agents is their irreversible hydration to the corresponding amide under the reaction conditions, thereby removing water and shifting the main reaction equilibrium towards the product side.

Dehydration_Mechanism cluster_main_reaction Main Equilibrium Reaction (e.g., Esterification) cluster_dehydration Dehydration by Nitrile A Reactant A P Product P A->P + B B Reactant B P->A - B W Water (H₂O) Nitrile Dehydrating Agent (this compound or 2-Cyanopyridine) W->Nitrile Water Removal Amide Hydrated Product (2-Furamide or Picolinamide) Nitrile->Amide + H₂O

Caption: Logical flow of a reaction driven by a nitrile dehydrating agent.

The nitrile captures the water generated in the main equilibrium reaction, converting it to a stable amide. This sequestration of water prevents the reverse reaction from occurring, thus increasing the overall yield of the desired product.

The choice between this compound and 2-cyanopyridine can be influenced by their electronic and steric properties, as well as their interaction with any catalysts present in the reaction system. The pyridine (B92270) nitrogen in 2-cyanopyridine can act as a ligand, potentially influencing the catalytic cycle in metal-catalyzed reactions, an interaction that is absent in this compound.

Caption: Differential interaction of 2-cyanopyridine and this compound with a catalyst surface.

Conclusion

Both this compound and 2-cyanopyridine are effective dehydrating agents, with their relative performance being context-dependent. For the synthesis of dialkyl carbonates, this compound shows an advantage with sterically hindered alcohols, while 2-cyanopyridine is more effective for smaller alcohols. This difference is attributed to their varying degrees of interaction with the catalyst surface.

While direct comparative data for other important dehydration reactions, such as amide to nitrile conversion, is currently lacking, the principles observed in dialkyl carbonate synthesis provide a valuable framework for reagent selection. Researchers should consider the steric and electronic properties of their substrates and any catalysts involved when choosing between these two dehydrating agents. Further studies are warranted to expand the comparative scope of these promising reagents in a broader range of dehydration reactions.

References

A Comparative Benchmarking Guide to the Purification of 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 2-Furonitrile, a key building block in the synthesis of pharmaceuticals and fine chemicals, often requires rigorous purification to remove byproducts and unreacted starting materials.[1] This guide provides a comparative analysis of common laboratory-scale purification techniques for this compound, offering detailed experimental protocols and illustrative performance data to inform the selection of the most suitable method.

The primary purification challenges for this compound, a colorless to light yellow liquid with a boiling point of 146-148 °C, often involve the removal of both volatile and non-volatile impurities.[2] The choice of purification technique is dictated by the nature of these impurities, the desired final purity, and the scale of the operation.

Comparative Performance of Purification Techniques

The following table summarizes the expected performance of various purification methods for this compound based on typical laboratory outcomes. These values are illustrative and can vary based on the specific impurity profile of the crude sample.

Purification Technique Initial Purity (GC, %) Final Purity (GC, %) Typical Yield (%) Relative Time Relative Cost & Complexity Primary Application
Extractive Workup 8590-95>95LowLowRemoval of water-soluble impurities and acids/bases.
Simple Distillation 9095-9885-90ModerateLowSeparation from non-volatile impurities.
Fractional Distillation 90>9970-85HighModerateSeparation from impurities with close boiling points.
Column Chromatography 90>99.560-80HighHighHigh-purity applications, removal of structurally similar impurities.
Crystallization 95>9950-70ModerateModerateFor solid derivatives or if a suitable solvent is found for low-temperature crystallization.

Experimental Protocols

Extractive Workup

This is often the first step in purification to remove inorganic salts, acids, or bases.

Methodology:

  • The crude this compound is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • The organic solution is washed sequentially in a separatory funnel with:

    • A saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities.

    • Water to remove any remaining water-soluble impurities.

    • Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove bulk water from the organic phase.[3]

  • The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[4]

  • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the partially purified this compound.

Workflow for Extractive Workup of this compound

A Crude this compound in Organic Solvent B Separatory Funnel A->B C Wash with NaHCO3 (aq) B->C  Remove Aqueous Layer D Wash with H2O B->D  Remove Aqueous Layer E Wash with Brine B->E  Collect Organic Layer C->B  Remove Aqueous Layer D->B  Remove Aqueous Layer F Dry Organic Layer (e.g., MgSO4) E->F  Collect Organic Layer G Filter F->G H Evaporate Solvent G->H I Partially Purified This compound H->I cluster_0 Setup cluster_1 Process cluster_2 Analysis A Crude this compound in Distillation Flask F Vaporization A->F Heating B Heat Source B->A C Fractionating Column (for fractional distillation) G Separation in Column C->G D Condenser H Condensation D->H E Receiving Flask F->C Optional F->G G->H Vapor to Condenser I Collection of Fractions H->I I->E J Purity Analysis (GC) I->J A Prepare Silica Gel Column B Load Crude this compound A->B C Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) B->C D Collect Fractions C->D E Analyze Fractions (TLC/GC) D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H High-Purity this compound G->H A Crude this compound B Is a suitable solvent for low-temp crystallization known? A->B C Proceed with Low-Temp Crystallization Protocol B->C Yes E Is conversion to a solid derivative feasible? B->E No D Consider other methods (Distillation, Chromatography) E->D No F Synthesize & Crystallize Solid Derivative E->F Yes

References

A Comparative Spectroscopic Analysis of 2-Furonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Furonitrile and its key derivatives, including 5-bromo-2-furonitrile, 5-methyl-2-furonitrile, and 5-nitro-2-furonitrile. The objective is to offer a comprehensive reference for the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. This document summarizes key spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its derivatives. These values are compiled from various experimental sources and provide a basis for comparative analysis.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

Compoundν(C≡N)ν(C=C) aromaticν(C-O-C)Other Key Bands
This compound ~2230~1580, ~1470~1180ν(C-H) aromatic: ~3140
5-Bromo-2-furonitrile ~2235~1570, ~1460~1170ν(C-Br): ~640
5-Methyl-2-furonitrile ~2225~1585, ~1475~1185ν(C-H) methyl: ~2925
5-Nitro-2-furonitrile ~2240~1560, ~1450~1165ν(NO₂) symmetric: ~1350, ν(NO₂) asymmetric: ~1530

Table 2: ¹H NMR Spectroscopy Data (δ, ppm)

CompoundH3H4H5Other ProtonsSolvent
This compound ~7.25 (dd)~6.60 (dd)~7.65 (dd)-CDCl₃
5-Bromo-2-furonitrile ~7.18 (d)~6.55 (d)--CDCl₃
5-Methyl-2-furonitrile ~7.05 (d)~6.15 (d)-~2.40 (s, 3H, -CH₃)CDCl₃
5-Nitro-2-furonitrile ~7.45 (d)~7.80 (d)--DMSO-d₆

Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)

CompoundC2C3C4C5C≡NOther CarbonsSolvent
This compound ~128.5~113.0~122.5~148.0~116.5-CDCl₃
5-Bromo-2-furonitrile ~131.0~115.0~124.0~135.0~115.5-CDCl₃
5-Methyl-2-furonitrile ~129.0~112.5~123.0~158.0~117.0~14.0 (-CH₃)CDCl₃
5-Nitro-2-furonitrile ~135.0~118.0~120.0~155.0~114.0-DMSO-d₆

Table 4: UV-Vis Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
This compound 242[1]Data not readily availableDioxane[1]
5-Bromo-2-furonitrile ~255Data not readily availableEthanol
5-Methyl-2-furonitrile ~250Data not readily availableEthanol
5-Nitro-2-furonitrile 291[2]~21,400[2]Dioxane[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

Sample Preparation:

  • Liquids (e.g., this compound, 5-Methyl-2-furonitrile): A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.

  • Solids (e.g., 5-Bromo-2-furonitrile, 5-Nitro-2-furonitrile): A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

Data Acquisition:

  • The spectrum was recorded from 4000 to 400 cm⁻¹.

  • A total of 32 scans were co-added at a resolution of 4 cm⁻¹.

  • A background spectrum of the empty sample compartment (for liquids) or a pure KBr pellet (for solids) was recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

Data Acquisition:

  • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.

  • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients, using a proton-decoupled pulse sequence.

  • All spectra were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • A stock solution of each compound was prepared in a suitable UV-grade solvent (e.g., ethanol, dioxane).

  • Serial dilutions were performed to obtain a final concentration in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

Data Acquisition:

  • The spectrum was recorded from 200 to 400 nm.

  • A quartz cuvette with a 1 cm path length was used.

  • The solvent was used as a blank to zero the absorbance.

  • The wavelength of maximum absorbance (λmax) was determined.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for a comprehensive spectroscopic comparison of chemical compounds.

Spectroscopic_Comparison_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Compound This compound & Derivatives Purification Purification & Purity Check Compound->Purification SamplePrep Prepare Samples for each Technique Purification->SamplePrep FTIR FTIR Spectroscopy SamplePrep->FTIR NMR NMR Spectroscopy (1H & 13C) SamplePrep->NMR UVVis UV-Vis Spectroscopy SamplePrep->UVVis ProcessFTIR Process FTIR Spectra (Peak Picking, Baseline Correction) FTIR->ProcessFTIR ProcessNMR Process NMR Spectra (Phasing, Integration, Peak Picking) NMR->ProcessNMR ProcessUVVis Process UV-Vis Spectra (Determine λmax) UVVis->ProcessUVVis InterpretFTIR Identify Functional Groups ProcessFTIR->InterpretFTIR InterpretNMR Elucidate Structure & Connectivity ProcessNMR->InterpretNMR InterpretUVVis Analyze Electronic Transitions ProcessUVVis->InterpretUVVis CompareData Tabulate & Compare Spectroscopic Data InterpretFTIR->CompareData InterpretNMR->CompareData InterpretUVVis->CompareData StructureProperty Correlate Spectral Changes with Structural Differences CompareData->StructureProperty Conclusion Draw Conclusions StructureProperty->Conclusion

Caption: General workflow for spectroscopic comparison.

References

Unveiling the Biological Potential: A Comparative Guide to 2-Furonitrile-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 2-furonitrile-derived compounds, supported by experimental data. The furan (B31954) scaffold is a cornerstone in medicinal chemistry, and its derivatives, particularly those incorporating a nitrile group at the 2-position, have demonstrated a broad spectrum of pharmacological activities.[1] This guide summarizes key findings in the anticancer and antimicrobial potential of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of various this compound and related furan derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
1 Furan-basedHeLa (Cervical Cancer)0.08[2]
24 Furan-basedHeLa (Cervical Cancer)8.79[2]
24 Furan-basedSW620 (Colorectal Cancer)Moderate Activity[2]
26 Furan-basedSW620 (Colorectal Cancer)Moderate Activity[2]
32 Furan-basedSW620 (Colorectal Cancer)Potent Activity[2]
35 Furan-basedSW620 (Colorectal Cancer)Moderate Activity[2]
Compound 4 Furan-basedMCF-7 (Breast Cancer)4.06[1]
Compound 7 Furan-basedMCF-7 (Breast Cancer)2.96[1]
Compound 4c Furo[2,3-d]pyrimidineA549 (Lung Cancer)14.5[3]
Compound 7b Furo[2,3-d]pyrimidineA549 (Lung Cancer)6.66[3]
Compound 7c Furo[2,3-d]pyrimidineA549 (Lung Cancer)10.1[3]
Sorafenib (Control) -A549 (Lung Cancer)6.60[3]
Mechanism of Action: PI3K/Akt and VEGFR-2 Inhibition

Several studies indicate that the anticancer effects of furan derivatives are mediated through the inhibition of key signaling pathways, including the PI3K/Akt and VEGFR-2 pathways, which are crucial for tumor growth and angiogenesis.[2]

The PI3K/Akt signaling cascade is a critical regulator of cell survival and proliferation.[4][5] Furan derivatives have been shown to suppress this pathway, leading to apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Furan_Derivative This compound Derivative Furan_Derivative->PI3K inhibits

PI3K/Akt Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth.[6] Certain furan derivatives have demonstrated potent inhibitory activity against VEGFR-2.

VEGFR2_Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Downstream Signaling Downstream Signaling Cascades VEGFR-2->Downstream Signaling activates Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Furan_Derivative This compound Derivative Furan_Derivative->VEGFR-2 inhibits MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with This compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H MIC_Determination_Workflow A Serial Dilution of Compound in Broth C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate (18-24h) C->D E Observe for Growth Inhibition D->E F Determine MIC E->F

References

Safety Operating Guide

Proper Disposal of 2-Furonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 2-Furonitrile in a research environment.

For researchers, scientists, and professionals in drug development, the safe management of chemical waste is paramount. This compound, a versatile intermediate in pharmaceutical and fine chemical synthesis, is also a hazardous substance requiring meticulous disposal procedures. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste in a laboratory setting.

Hazard Profile and Safety Summary

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled. It is also known to cause serious eye damage.[1][2] Adherence to strict safety protocols is crucial at all stages of handling and disposal.

Hazard ClassificationGHS PictogramsSignal Word
Flammable liquids (Category 3)🔥Danger
Acute toxicity, Oral (Category 4)
Acute toxicity, Dermal (Category 4)
Serious eye damage (Category 1)corrosive
Acute toxicity, Inhalation (Category 4)
Personal Protective Equipment (PPE)

When handling this compound, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If the risk of inhalation is high, a respirator with an appropriate organic vapor cartridge is necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste contractor, typically involving incineration.[3] In-lab treatment of nitriles is generally not recommended due to the potential for hazardous reactions.

1. Waste Collection and Segregation:

  • Designated Waste Container: Use a dedicated, properly labeled container for this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[3][4]

  • Segregation: Do not mix this compound waste with other waste streams, especially acids. Nitriles are incompatible with acids and can react to produce heat and toxic or flammable gases.[5] Store in a designated Satellite Accumulation Area (SAA).[2][6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Flammable," "Toxic").[3][4]

2. Waste Container Selection:

The choice of container material is critical to prevent leaks and reactions. Waste containers should be made of a material chemically compatible with this compound.

Container MaterialCompatibility with NitrilesRecommendation
GlassExcellentRecommended, especially for long-term storage. Amber glass is preferred to protect from light.
High-Density Polyethylene (HDPE)GoodSuitable for short-term storage. Check for any signs of degradation.
Low-Density Polyethylene (LDPE)Fair to GoodMay be suitable for short-term storage, but less robust than HDPE.
Polypropylene (PP)GoodA suitable alternative to HDPE.
MetalNot RecommendedShould be avoided for aqueous waste and can be prone to corrosion with certain chemical residues.

3. Storage in the Laboratory:

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[2][6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Store in a well-ventilated area, such as a flammable storage cabinet.[3]

  • Quantity Limits: Be aware of the quantity limits for hazardous waste storage in an SAA (typically up to 55 gallons).[6]

  • Container Fullness: Do not overfill waste containers. It is recommended to fill them to no more than 75-80% capacity to allow for vapor expansion.[7]

4. Arranging for Disposal:

  • Contact Environmental Health & Safety (EHS): Once the waste container is approaching full, or if the waste has been stored for a significant period, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical safety officer.

  • Waste Pickup: The EHS department will arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste log sheet, is completed accurately.[4]

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8]

  • Rinsate Collection: The rinsate from the triple rinsing is also considered hazardous waste and must be collected in the appropriate hazardous waste container.[8]

  • Defacing Labels: After triple rinsing, the original labels on the container should be completely removed or defaced.[9]

  • Final Disposal: The clean, triple-rinsed container can then typically be disposed of in the appropriate glass or plastic recycling bin.

Emergency Procedures for Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Collection: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the spill to your supervisor and the EHS department.

Disposal Workflow Diagram

Caption: A flowchart outlining the key stages for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling 2-Furonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Furonitrile. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Understanding the Hazards of this compound

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It is also classified as causing serious eye damage.[1][3] Awareness of these hazards is the first step in safe handling.

Table 1: Hazard Identification for this compound

Hazard ClassGHS ClassificationSignal WordHazard Statement
FlammabilityFlammable Liquid, Category 3DangerH226: Flammable liquid and vapor.[1][3]
Acute ToxicityCategory 4 (Oral, Dermal, Inhalation)DangerH302: Harmful if swallowed.[1][3] H312: Harmful in contact with skin.[1][3] H332: Harmful if inhaled.[1][3]
Eye DamageCategory 1DangerH318: Causes serious eye damage.[1][3]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldGoggles must meet EU EN166 or ANSI Z87.1 standards.[3][4] A face shield should be worn over goggles, especially when there is a risk of splashing.[2][5]
Skin and Body Protection Chemical-resistant and flame-retardant lab coat over long-sleeved clothing and long pants.A 100% cotton or other flame-resistant lab coat is required. Ensure the lab coat is buttoned. Wear appropriate shoes that cover the entire foot.[2]
Hand Protection Double gloving with chemical-resistant gloves (e.g., thicker nitrile or neoprene).Standard disposable nitrile gloves (≥4mil) may offer splash protection but should be replaced immediately upon contact.[2][6] For more prolonged handling, consult manufacturer-specific glove resistance charts. Always inspect gloves for damage before use.[7]
Respiratory Protection Use in a certified chemical fume hood.All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1][2][4][8] If exposure limits are exceeded, a NIOSH/MSHA approved full-face respirator with an appropriate filter (e.g., type ABEK) should be used.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is critical for safety. The following diagram and steps outline the standard operating procedure for handling this compound from preparation to use.

G Figure 1: Experimental Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS and SOP prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Fume Hood and Equipment prep2->prep3 handle1 Ground Equipment (prevent static) prep3->handle1 handle2 Transfer this compound handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Segregate Waste handle3->clean1 clean2 Decontaminate Surfaces and Glassware clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for handling this compound.

Detailed Steps:

  • Preparation and Review: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and this Standard Operating Procedure (SOP).[5] Ensure eyewash stations and safety showers are accessible and unobstructed.[2][4]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in Table 2.

  • Fume Hood and Equipment Preparation: Ensure the chemical fume hood is functioning correctly.[1] Gather and prepare all necessary equipment, ensuring it is clean and in good condition. Use spark-proof tools and explosion-proof equipment.[4][8]

  • Grounding: To prevent static discharge, which can ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[2][9]

  • Chemical Handling: Conduct all transfers and manipulations of this compound inside the fume hood with the sash at the lowest practical height.[1][8] Avoid heating with open flames; use heating mantles, water baths, or oil baths.[2]

  • Waste Segregation: As waste is generated, segregate it into appropriately labeled hazardous waste containers. Contaminated items such as pipette tips and wipes must be disposed of as hazardous waste.[2][10]

  • Decontamination: After the experiment is complete, decontaminate all surfaces, glassware, and equipment that came into contact with this compound.[1]

  • Doffing PPE and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

G Figure 2: Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal col1 Use Designated Hazardous Waste Container col2 Label Container Correctly col1->col2 store1 Seal Container Tightly col2->store1 store2 Store in a Cool, Ventilated, Secure Area store1->store2 store3 Store Away from Incompatibles store2->store3 disp1 Arrange for Pickup by EHS or Licensed Contractor store3->disp1 disp2 Maintain Disposal Records disp1->disp2

Caption: Disposal workflow for this compound waste.

Detailed Steps:

  • Waste Characterization: All this compound waste, including contaminated materials, must be treated as hazardous waste.[2][10]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[10] Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable, toxic).[10]

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated, cool, and well-ventilated secondary containment area, away from heat, ignition sources, and incompatible materials like strong oxidizing agents, acids, and bases.[4][8][10]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Controlled incineration at a licensed facility is a potential disposal method for furan-containing compounds.[11][12] Do not dispose of this compound down the drain.[11]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Emergency Procedures

Spill Response:

  • Small Spill: Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10][13] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4] Clean the spill area with soap and water.[14]

  • Large Spill: Evacuate the area immediately. Remove all ignition sources.[9] Alert your supervisor and contact your institution's EHS or emergency response team.

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2] Seek immediate medical attention.

Fire Response:

  • In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[2] For a larger fire, evacuate the area and call emergency services.

Quantitative Data Summary

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C5H3NO
Molecular Weight 93.08 g/mol [4]
Appearance Light yellow to yellow-orange liquid[2][4]
Boiling Point 146 - 148 °C[4][9]
Flash Point 35 °C (95 °F) - closed cup[4][9]
Density 1.060 - 1.064 g/mL at 25 °C[9]
Solubility Slightly soluble in water. Soluble in most common organic solvents.[9]

Table 4: Exposure Limits

ParameterValueSource
NIOSH IDLH (Immediately Dangerous to Life or Health)25 mg/m³NIOSH[4][15]
ACGIH TLV / OSHA PEL Not Established[3][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.